4-Fluoro-2-hydroxynicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-3-1-2-8-5(9)4(3)6(10)11/h1-2H,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDLDMPUBNFICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Fluoro-2-hydroxynicotinic Acid: A Valuable Building Block for Drug Discovery
Introduction: The Strategic Value of Fluorinated Nicotinic Acids
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of drug design.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Among the privileged heterocyclic scaffolds in drug discovery, the pyridine ring is ubiquitous.[3] Consequently, fluorinated pyridine derivatives, particularly functionalized nicotinic acids, have emerged as highly sought-after building blocks for novel therapeutics.[4]
4-Fluoro-2-hydroxynicotinic acid, with its trifunctional nature (carboxylic acid, hydroxyl group, and fluorine atom), represents a versatile scaffold for the synthesis of complex molecules in pharmaceutical and agrochemical research.[5] The presence of the 2-hydroxy group (which exists in tautomeric equilibrium with the 2-pyridone form) offers unique hydrogen bonding capabilities, while the fluorine atom at the 4-position can modulate the electronic properties and metabolic fate of derivative compounds. This guide provides an in-depth, practical overview of a proposed synthetic strategy for this compound, grounded in established chemical principles and designed for researchers and professionals in drug development.
Proposed Synthetic Strategy: A Two-Stage Approach
A direct, single-step synthesis of this compound is not well-documented in the current literature. Therefore, a robust and logical multi-step approach is proposed, leveraging common and well-understood transformations. The core of this strategy is a nucleophilic aromatic substitution (SNAr) reaction, a powerful method for introducing nucleophiles onto electron-deficient aromatic rings.[6][7]
The proposed synthesis is divided into two primary stages:
-
Synthesis of a 4-Halogenated Precursor: Preparation of a suitable 2-hydroxynicotinic acid derivative bearing a good leaving group at the 4-position. 4-Chloro-2-hydroxynicotinic acid is an ideal candidate.
-
Nucleophilic Fluorination: Displacement of the 4-chloro substituent with a fluoride ion to yield the target molecule.
Caption: Proposed two-stage synthetic workflow for this compound.
Part 1: Synthesis of 4-Chloro-2-hydroxynicotinic Acid
The initial step involves the preparation of a suitable precursor for the subsequent fluorination. While various 4-substituted derivatives could be envisioned, 4-chloronicotinic acid derivatives are readily accessible. A plausible approach begins with the commercially available 2-hydroxynicotinic acid. Direct chlorination of the pyridine ring can be challenging; therefore, a more reliable method involves building the chlorinated ring system or utilizing a precursor that is amenable to functionalization. For the purpose of this guide, we will outline a method starting from 4-chloropyridine.[8]
Experimental Protocol: Synthesis of 4-Chloronicotinic Acid
This protocol is adapted from established methods for the carboxylation of halopyridines.[8]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 250 mL).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
LDA Formation (Optional, if not commercially available): Slowly add n-butyllithium (1.2 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C. Allow the mixture to stir for 30 minutes to form lithium diisopropylamide (LDA).
-
Lithiation: To a solution of 4-chloropyridine (15 mmol) in anhydrous THF, slowly add a solution of lithium diisopropylamide (1.2 equivalents) at -78 °C. Maintain the temperature below -70 °C during the addition. Stir the resulting dark solution for 1-2 hours at -78 °C.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice in small portions. The color of the solution should lighten significantly.
-
Quenching: Allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of water (50 mL).
-
Workup: Acidify the aqueous layer to pH 3-4 with concentrated HCl. The product, 4-chloronicotinic acid, may precipitate. If not, extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloronicotinic acid as a solid. The product can be further purified by recrystallization.
Note: The direct synthesis of 4-chloro-2-hydroxynicotinic acid may require a multi-step process involving protection of the hydroxyl group, which adds complexity. An alternative and potentially more direct route would be the cyclocondensation reactions to form the substituted pyridine ring directly, as described in some patents for related halo-nicotinic acids.[9]
Part 2: Nucleophilic Aromatic Substitution for Fluorination
The conversion of the 4-chloro precursor to the 4-fluoro product is the key transformation in this synthesis. This step relies on the principles of Nucleophilic Aromatic Substitution (SNAr).[10] The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, especially when substituted with electron-withdrawing groups. The reaction proceeds via a high-energy intermediate known as a Meisenheimer complex.[7]
Caption: Generalized mechanism of the SNAr reaction for fluorination.
Causality Behind Experimental Choices
-
Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common choices. CsF is more reactive due to the weaker Cs-F bond and greater solubility. Spray-dried KF is often used to maximize surface area and reactivity.
-
Solvent: A high-boiling, polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane is required. These solvents effectively solvate the cation (K⁺ or Cs⁺), leaving a "naked," highly nucleophilic fluoride anion.
-
Temperature: High temperatures (typically 120-180 °C) are necessary to overcome the activation energy of the reaction and break the aromaticity in the Meisenheimer intermediate.
-
Phase-Transfer Catalyst (Optional): In some cases, a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt can be used to enhance the solubility and reactivity of the fluoride salt, potentially allowing for lower reaction temperatures.
Proposed Experimental Protocol: Halex Reaction
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-2-hydroxynicotinic acid (1 equivalent) and spray-dried potassium fluoride (2-3 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry.
-
Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. This may take several hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice water and acidify to pH 2-3 with concentrated HCl.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Data Summary and Characterization
As this guide presents a proposed synthesis, experimental data such as yield and purity are theoretical targets. The following table outlines the key parameters and expected characterization data.
| Parameter | Stage 1: 4-Chloro Precursor | Stage 2: 4-Fluoro Product |
| Molecular Formula | C₆H₄ClNO₃ | C₆H₄FNO₃ |
| Molecular Weight | 173.56 g/mol | 157.10 g/mol |
| Theoretical Yield | Target: >60% | Target: >50% |
| Appearance | White to off-white solid | White to off-white solid |
| ¹H NMR | Expect aromatic protons, with shifts influenced by Cl, -OH, and -COOH. | Expect aromatic protons with additional splitting due to ¹H-¹⁹F coupling. The proton at C5 will likely show a doublet of doublets. |
| ¹³C NMR | Expect 6 distinct carbon signals. | Expect 6 distinct carbon signals, with C-F coupling observed for C4 and adjacent carbons. |
| ¹⁹F NMR | N/A | A single resonance is expected. |
| IR (cm⁻¹) | ~3000 (O-H, broad), ~1700 (C=O), C-Cl stretch. | ~3000 (O-H, broad), ~1700 (C=O), C-F stretch. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 172.0 | [M-H]⁻ at m/z 156.0 |
Spectroscopic predictions are based on general principles of NMR and IR spectroscopy.[1][11][12][13]
Safety and Handling of Fluorinating Agents
Trustworthiness in chemical synthesis is intrinsically linked to safety. Fluorination reactions, particularly at scale, require stringent safety protocols.
-
Reagent Handling: Many fluorinating agents are corrosive and toxic. Anhydrous HF, which can be generated in situ from some fluoride sources in the presence of acidic protons, is extremely dangerous and can cause severe burns that may not be immediately painful.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty gloves (consult manufacturer's compatibility charts).[15]
-
Engineering Controls: All manipulations involving fluorinating agents and high-temperature reactions must be conducted in a certified chemical fume hood to prevent inhalation of volatile or corrosive materials.[15]
-
Emergency Preparedness: Ensure that an emergency plan is in place. Calcium gluconate gel should be readily available as a first aid measure for skin contact with HF. Spill kits appropriate for acidic and corrosive materials should also be accessible.[16]
-
Reaction Quenching: Quenching of reactions involving reactive fluorinating agents can be highly exothermic. Always cool the reaction vessel in an ice bath before slowly adding a quenching agent.
Conclusion
The synthesis of this compound, while not established through a single, optimized procedure in the literature, is eminently achievable through a logical, two-stage process centered on a nucleophilic aromatic substitution. By carefully selecting a suitable 4-halogenated precursor and employing appropriate conditions for the Halex reaction, researchers can access this valuable fluorinated building block. The causality-driven approach outlined in this guide, from the choice of solvent to the high reaction temperatures, provides a solid foundation for the successful synthesis and purification of the target molecule. Adherence to rigorous safety protocols is paramount and ensures the integrity and trustworthiness of the experimental process. The availability of this and other strategically fluorinated scaffolds will continue to empower drug discovery professionals in their quest for safer and more effective medicines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | 1803770-09-3 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 9. US5493028A - Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. gcms.cz [gcms.cz]
- 14. Fluorination - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. zjwintime.com [zjwintime.com]
The Strategic Role of 4-Fluoro-2-hydroxynicotinic Acid in Modern Drug Discovery: A Technical Guide
Introduction: In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered basicity—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] 4-Fluoro-2-hydroxynicotinic acid (CAS No. 1803770-09-3), a functionalized pyridine derivative, represents a key building block that embodies this principle. Its trifunctional nature, featuring a carboxylic acid, a hydroxyl group (existing in tautomeric equilibrium with its 2-pyridone form), and a fluorine atom, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its chemical properties, synthesis, reactivity, and critical applications for researchers, scientists, and drug development professionals.
Core Molecular Attributes and Physicochemical Profile
This compound is a white to off-white solid at room temperature. Its structure marries the bio-isosteric properties of the 2-hydroxypyridine moiety with the potent electronic effects of a fluorine substituent. The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form, with the latter generally predominating in both solid and solution phases.[4] This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities and reactivity.
| Property | Value | Source |
| CAS Number | 1803770-09-3 | Internal |
| Molecular Formula | C₆H₄FNO₃ | Supplier Data |
| Molecular Weight | 157.10 g/mol | Supplier Data |
| Predicted Boiling Point | 310.9 ± 42.0 °C at 760 mmHg | Supplier Data |
| Predicted pKa | 3.39 ± 0.10 | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | Supplier Data |
The fluorine atom at the 4-position significantly influences the electronic character of the pyridine ring. As the most electronegative element, it acts as a powerful electron-withdrawing group, which is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog, making it a stronger acid. This modulation of acidity can be critical for optimizing interactions with biological targets.[1][6]
Synthesis and Manufacturing Landscape
While specific, publicly disclosed industrial-scale synthesis routes for this compound are proprietary, a scientifically sound and plausible laboratory-scale synthesis can be conceptualized based on established methodologies for fluorinated and hydroxylated pyridines. A common strategy involves the construction of the pyridine ring from fluorinated acyclic precursors or the late-stage functionalization of a pre-formed pyridine ring.
Representative Synthetic Workflow
A plausible synthetic approach could involve the fluorination of a suitable pyridine precursor followed by hydrolysis or oxidation steps. For instance, a late-stage C-H fluorination of a 2-hydroxynicotinic ester derivative could be a viable route, inspired by modern fluorination techniques.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 4-Fluoro-2-hydroxynicotinic Acid: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic characteristics of 4-Fluoro-2-hydroxynicotinic acid, a compound of significant interest in medicinal chemistry and drug development. As a fluorinated pyridine derivative, its structural elucidation through modern spectroscopic techniques is crucial for synthesis confirmation, purity assessment, and understanding its chemical behavior. This document offers a detailed examination of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous structures.
Molecular Structure and Its Spectroscopic Implications
This compound, with the chemical formula C₆H₄FNO₃, possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The pyridine ring, substituted with a fluorine atom, a hydroxyl group, and a carboxylic acid, presents a rich system for spectroscopic analysis. The electron-withdrawing nature of the fluorine and the carboxylic acid, along with the electron-donating hydroxyl group, influences the electronic environment of the entire molecule, which is directly reflected in its spectral data.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton and the electronic environment of the protons.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.2 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-6 | 8.3 - 8.7 | Doublet (d) | J(H-H) ≈ 2-3 |
| -OH | 10.0 - 12.0 | Broad singlet (br s) | - |
| -COOH | 12.0 - 14.0 | Broad singlet (br s) | - |
Causality Behind Predictions:
-
Aromatic Protons (H-5 and H-6): The electron-withdrawing effects of the fluorine, carboxylic acid, and the pyridine nitrogen will deshield the aromatic protons, shifting their signals downfield.[1][2][3][4][5] The coupling between H-5 and the fluorine at position 4 will result in a doublet, which is further split by the adjacent H-6, leading to a doublet of doublets. H-6 will appear as a doublet due to coupling with H-5.
-
Acidic Protons (-OH and -COOH): The protons of the hydroxyl and carboxylic acid groups are acidic and their chemical shifts are highly dependent on concentration and solvent. They typically appear as broad singlets due to rapid exchange.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The presence of the fluorine atom will cause characteristic splitting of the carbon signals it is directly attached to and those in close proximity.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |
| C-2 | 160 - 165 | Singlet (s) | - |
| C-3 | 110 - 115 | Doublet (d) | ²J(C-F) ≈ 20-25 |
| C-4 | 155 - 160 (d) | Doublet (d) | ¹J(C-F) ≈ 240-260 |
| C-5 | 115 - 120 | Doublet (d) | ²J(C-F) ≈ 20-25 |
| C-6 | 145 - 150 | Doublet (d) | ³J(C-F) ≈ 3-5 |
| -COOH | 165 - 170 | Singlet (s) | - |
Causality Behind Predictions:
-
C-F Coupling: The most significant feature will be the large one-bond coupling constant (¹J) for C-4, the carbon directly attached to the fluorine atom. Two-bond (²J) and three-bond (³J) couplings will also be observed for C-3, C-5, and C-6, providing definitive structural confirmation.[6][7][8][9]
-
Chemical Shifts: The chemical shifts are influenced by the substituents. The carbons attached to electronegative atoms (O, F, N) will be deshielded and appear at lower field.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| O-H stretch (Phenolic) | 3200 - 3600 | Broad, Medium |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=C and C=N stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong |
| C-O stretch (Carboxylic Acid/Phenolic) | 1210 - 1320 | Strong |
| C-F stretch | 1000 - 1100 | Strong |
Causality Behind Predictions:
-
The broad O-H stretching band from the carboxylic acid is a characteristic feature.[10][11][12] The phenolic O-H stretch will also contribute to this broadness. The strong carbonyl (C=O) absorption is indicative of the carboxylic acid group.[13] The presence of a strong C-F stretching band is a key indicator of fluorination.[11] Aromatic ring vibrations (C=C and C=N) will appear in the 1450-1600 cm⁻¹ region.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Molecular Ion Peak (M⁺): m/z = 157.02
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 139): Dehydration from the carboxylic acid and hydroxyl groups.
-
Loss of CO₂ (m/z = 113): Decarboxylation is a common fragmentation for carboxylic acids.[15][16][17]
-
Loss of HF (m/z = 137): Elimination of hydrogen fluoride is characteristic of fluorinated compounds.[18]
-
Loss of COOH (m/z = 112): Loss of the entire carboxylic acid radical.[17]
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization.
-
For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).
-
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 8. 4-FLUOROCINNAMIC ACID(14290-86-9) 13C NMR [m.chemicalbook.com]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020) [hmdb.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. scienceready.com.au [scienceready.com.au]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. whitman.edu [whitman.edu]
An In-Depth Technical Guide to the Molecular Structure of 4-Fluoro-2-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 4-Fluoro-2-hydroxynicotinic acid (CAS No: 1803770-09-3), a key building block in the development of novel fluorinated pharmaceuticals and agrochemicals.[1][2] This document delves into the nuanced structural features of the molecule, including its fundamental chemical properties, the profound influence of the fluorine substituent on its electronic landscape, and the critical aspect of tautomerism. While experimental crystallographic and detailed spectroscopic data for this specific isomer remain elusive in publicly accessible literature, this guide synthesizes information from closely related analogs and computational predictions to provide a robust model of its structure and reactivity. The methodologies for its synthesis and characterization are outlined, offering a foundational understanding for researchers engaged in the design of advanced bioactive molecules.
Introduction: The Significance of Fluorination in Pyridine Scaffolds
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate the physicochemical and pharmacokinetic properties of a drug candidate. When introduced into a pyridine ring, as in the case of this compound, these effects can lead to enhanced metabolic stability, altered basicity (pKa), and improved binding affinity to biological targets.[3] this compound, a derivative of nicotinic acid (Vitamin B3), presents a versatile scaffold for chemical modification, possessing a carboxylic acid, a hydroxyl group, and a fluorine atom on the pyridine core.[1][2] Its utility as an intermediate in the synthesis of antiviral and antibacterial agents underscores the importance of a detailed understanding of its molecular architecture.[1][2]
Core Molecular Attributes
A foundational understanding of this compound begins with its basic molecular and physical properties.
| Property | Value | Source |
| CAS Number | 1803770-09-3 | [4][5] |
| Molecular Formula | C₆H₄FNO₃ | [4][5] |
| Molecular Weight | 157.10 g/mol | [2] |
| Boiling Point (Predicted) | 310.9 ± 42.0 °C at 760 mmHg | [2] |
| Storage Conditions | 2-8°C, stored under inert gas | [2] |
The Structural Keystone: Tautomerism
A critical feature of hydroxypyridines is their existence in tautomeric forms. For this compound, two primary tautomers are expected to be in equilibrium: the hydroxy-pyridine form and the pyridone form.
Caption: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.
The position of this equilibrium is highly sensitive to the solvent environment.[6][7] In non-polar solvents, the hydroxy-pyridine form may be more prevalent, while polar solvents tend to favor the more polar pyridone tautomer.[6] For the related compound, 4-hydroxynicotinic acid, studies have shown it can exist in the solid state as either the hydroxy form or its zwitterionic pyridone tautomer.[8] Quantum mechanical calculations on 4-hydroxynicotinic acid have been performed to understand this tautomeric polymorphism.[8] It is highly probable that this compound exhibits similar behavior, with the fluorine atom subtly influencing the relative stabilities of the tautomers through its inductive effects.
Impact of the 4-Fluoro Substituent on Molecular Properties
The introduction of a fluorine atom at the 4-position of the pyridine ring has significant electronic consequences. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can:
-
Modulate Acidity and Basicity: The pKa of the carboxylic acid and the basicity of the pyridine nitrogen are altered, which can be critical for drug-receptor interactions and pharmacokinetic properties.
-
Influence Aromaticity: While fluorine is electron-withdrawing, it can also donate electron density to the aromatic π-system through resonance, a phenomenon that can stabilize the ring.[3]
-
Create Unique Non-Covalent Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds with water molecules in a biological environment.
Predicted and Analogous Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants will be influenced by the positions of the fluorine, hydroxyl, and carboxylic acid groups. The acidic protons of the hydroxyl and carboxylic acid groups may appear as broad singlets, and their positions will be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will display six signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom.[1][3][9] A single resonance is expected for the fluorine atom in this compound, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[1][3][9]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational bands include:
-
O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[10] A sharper O-H stretch for the phenolic hydroxyl may also be observed.
-
C=O Stretching: A strong, sharp absorption between 1680-1710 cm⁻¹ is indicative of the carboxylic acid carbonyl group.[10] If the pyridone tautomer is present, an additional amide-like carbonyl stretch would be expected.
-
C-F Stretching: A strong band in the 1200-1300 cm⁻¹ region is typically associated with the C-F bond.
-
Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region will correspond to the vibrations of the pyridine ring.
Mass Spectrometry (MS)
In mass spectrometry, this compound (MW: 157.10) is expected to show a prominent molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[11][12] The fragmentation of the pyridine ring may also occur, providing further structural information.
Synthesis and Characterization Workflow
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, a general synthetic approach can be proposed based on known methodologies for analogous compounds. A plausible route could involve the fluorination of a suitable nicotinic acid precursor.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Experimental Protocol: A General Approach
The following is a generalized, hypothetical protocol that would require optimization.
-
Fluorination of a Precursor: A suitable starting material, such as a 2-hydroxy-4-aminonicotinic acid derivative, could be subjected to a diazotization reaction followed by fluorination, for instance, using the Balz-Schiemann reaction.
-
Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove inorganic byproducts. The crude product would then be extracted into an appropriate organic solvent.
-
Purification: The crude this compound would be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Characterization: The identity and purity of the final product would be confirmed by a suite of analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and assess purity.
-
Infrared Spectroscopy: To verify the presence of key functional groups.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess purity.
-
Elemental Analysis: To confirm the elemental composition.
-
Conclusion and Future Directions
This compound is a molecule of significant interest for the development of new bioactive compounds. This guide has provided a detailed overview of its molecular structure, drawing upon fundamental principles and data from related compounds in the absence of specific experimental data for the title compound. The interplay of its functional groups, the critical role of tautomerism, and the electronic influence of the fluorine substituent are key determinants of its chemical reactivity and potential biological activity.
Future research should prioritize the acquisition of definitive experimental data, including a single-crystal X-ray structure, to unequivocally establish its solid-state conformation and intermolecular interactions. Detailed spectroscopic analysis (NMR, IR, MS) of a pure, authenticated sample is also essential. Furthermore, computational studies modeling the tautomeric equilibrium in different solvent environments and investigating its interaction with potential biological targets would provide invaluable insights for the rational design of next-generation pharmaceuticals and agrochemicals based on this promising scaffold.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. This compound | 1803770-09-3 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. xray.uky.edu [xray.uky.edu]
- 9. biophysics.org [biophysics.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of 4-Fluoro-2-hydroxynicotinic Acid Derivatives and Analogs for Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often conferring advantageous properties such as enhanced metabolic stability and binding affinity. The 4-Fluoro-2-hydroxynicotinic acid core represents a promising, yet underexplored, scaffold for the development of novel therapeutics. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals on the rational design, synthesis, and biological evaluation of derivatives and analogs of this compound. We will delve into the synthetic rationale, propose detailed experimental protocols, and outline a strategic approach to screening for antiviral and kinase-inhibiting activities, two areas where this scaffold holds significant potential.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a pyridine derivative distinguished by three key functional groups that make it an attractive starting point for drug discovery: a carboxylic acid, a hydroxyl group (which exists in tautomeric equilibrium with its 2-pyridone form), and a fluorine atom. This unique combination of features provides a versatile platform for chemical modification and the potential for multi-point interactions with biological targets.[1]
The presence of the fluorine atom is particularly significant. It can modulate the acidity of the carboxylic acid and the pKa of the pyridine ring, influence molecular conformation, and block metabolic oxidation at the C4-position, potentially improving the pharmacokinetic profile of derivative compounds.[2] The hydroxyl and carboxylic acid groups are readily derivatizable, allowing for the exploration of a wide chemical space through techniques like amide coupling in combinatorial chemistry campaigns. These functional groups are also capable of forming crucial hydrogen bonds with protein targets, making them ideal for designing targeted inhibitors.[1]
This guide will focus on a proactive approach to drug discovery, outlining a logical workflow from initial scaffold derivatization to biological screening and hit identification. We will propose the synthesis of a focused library of amide derivatives and discuss their potential as inhibitors of viral enzymes and protein kinases, drawing parallels from structurally related compounds that have shown promise in these areas.
Synthetic Strategy: Building a Library of Amide Derivatives
The carboxylic acid moiety of this compound is the most straightforward handle for derivatization. Amide bond formation is a robust and well-established reaction in medicinal chemistry, allowing for the introduction of a diverse range of substituents to probe structure-activity relationships (SAR).
Rationale for Amide Derivatives
Amide derivatives are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. By synthesizing a library of amides with varying steric and electronic properties (e.g., aliphatic, aromatic, heterocyclic amines), we can systematically explore the chemical space around the core scaffold. This approach has been successfully used to develop inhibitors for a wide range of targets, including proteases, kinases, and other enzymes.
General Synthetic Protocol for Amide Coupling
The following is a generalized, robust protocol for the synthesis of amide derivatives of this compound.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid of this compound must first be activated to facilitate nucleophilic attack by the amine. A common and effective method is the use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Step 2: Amide Bond Formation
The activated carboxylic acid is then reacted in situ with a primary or secondary amine to form the desired amide. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Purification
The crude product is purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to yield the pure amide derivative.
Experimental Protocol: Synthesis of a Representative Amide Derivative
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added HATU (1.2 eq) and DIPEA (2.5 eq).
-
The mixture is stirred at room temperature for 20 minutes to ensure complete activation of the carboxylic acid.
-
The desired amine (1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 4-12 hours, with progress monitored by LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography to afford the target amide.
-
The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Proposed Library of Amines for Derivatization
To effectively probe the SAR, a diverse set of amines should be utilized, including:
-
Small aliphatic amines: (e.g., propylamine, isobutylamine) to explore the effect of alkyl chain length and branching.
-
Alicyclic amines: (e.g., cyclopentylamine, piperidine) to introduce conformational rigidity.
-
Benzylamines: (e.g., benzylamine, 4-fluorobenzylamine) to introduce aromatic rings with various electronic properties.
-
Anilines: (e.g., aniline, 4-methoxyaniline) to explore the effect of a directly conjugated aromatic system.
-
Heterocyclic amines: (e.g., 3-aminopyridine, 2-aminothiazole) to introduce additional hydrogen bond donors and acceptors.
Biological Evaluation: A Targeted Screening Approach
Based on the structural features of the this compound scaffold and the known activities of related compounds, we propose a targeted screening strategy focused on two high-impact therapeutic areas: antiviral and oncology (kinase inhibition).
Antiviral Activity
The hydroxypyridinone core is a known metal-binding pharmacophore, making it an excellent candidate for inhibiting viral metalloenzymes.[3] Furthermore, fluorinated nucleoside analogs have demonstrated potent antiviral activity, suggesting that fluorinated heterocyclic scaffolds are a promising area for antiviral drug discovery.[4][5][6]
Primary Target: Influenza Virus Endonuclease
The influenza PA endonuclease, a metalloenzyme essential for viral replication, is a validated target for inhibitors with metal-binding pharmacophores.[3]
Experimental Protocol: Influenza Endonuclease Inhibition Assay (FRET-based)
-
The synthesized compounds are dissolved in DMSO to create stock solutions.
-
The influenza PA endonuclease enzyme is incubated with the test compounds at various concentrations in a suitable assay buffer.
-
A fluorogenic substrate is added to the mixture.
-
The reaction is monitored in real-time using a fluorescence plate reader.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
Secondary Antiviral Targets:
-
SARS-CoV-2 Main Protease (Mpro): A key enzyme in the viral life cycle and a validated drug target.
-
Other viral polymerases: The RNA-dependent RNA polymerase of various RNA viruses is a common target for antiviral drugs.
Kinase Inhibition Activity
Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in cancer. Many approved kinase inhibitors are based on heterocyclic scaffolds that can form key hydrogen bonds in the ATP-binding pocket of the kinase. The 2-hydroxypyridine moiety of our scaffold can act as a hinge-binding motif, a common feature of many kinase inhibitors.
Primary Target Panel: Cancer-Related Kinases
A panel of kinases implicated in various cancers should be used for primary screening. This could include:
-
Epidermal Growth Factor Receptor (EGFR): Important in non-small cell lung cancer.[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis.
-
Cyclin-Dependent Kinase 2 (CDK2): Involved in cell cycle progression.[8]
Experimental Protocol: Kinase Inhibition Assay (e.g., Kinase-Glo®)
-
Test compounds are serially diluted in an appropriate assay buffer.
-
The kinase enzyme, substrate, and ATP are added to the wells of a microplate containing the test compounds.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
A detection reagent (e.g., Kinase-Glo®) is added, which measures the amount of remaining ATP.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Structure-Activity Relationship (SAR) and Lead Optimization
The data from the primary screens will be used to establish initial SAR. Key questions to be addressed include:
-
What is the impact of the size and electronic nature of the amide substituent on activity?
-
Does the fluorine atom contribute positively to activity or selectivity?
-
Are there specific substitution patterns on aromatic rings that are favored?
Once initial hits are identified, lead optimization will involve synthesizing a second generation of more focused analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). Molecular docking studies can be employed to understand the binding modes of the most active compounds and guide the design of new derivatives.
Data Presentation and Visualization
Tabulated Biological Data
All quantitative data from the biological assays should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Amine Moiety | Influenza PA IC50 (µM) | EGFR IC50 (µM) |
| FA-01 | Propylamine | > 50 | 25.3 |
| FA-02 | Benzylamine | 15.2 | 10.8 |
| FA-03 | 4-Fluorobenzylamine | 8.7 | 5.1 |
| ... | ... | ... | ... |
Table 1: Example of a data summary table for synthesized derivatives.
Visualizing the Drug Discovery Workflow
A clear workflow diagram is essential for understanding the overall strategy.
Figure 1: A generalized workflow for the discovery of bioactive derivatives of this compound.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the discovery of novel therapeutic agents. This guide has outlined a rational and systematic approach to the design, synthesis, and biological evaluation of its derivatives. By focusing on synthetically tractable amide analogs and screening them against high-value targets in virology and oncology, researchers can efficiently explore the potential of this scaffold. The insights gained from the initial SAR studies will be invaluable for guiding future lead optimization efforts, with the ultimate goal of identifying preclinical candidates with promising therapeutic potential. The versatility of the core structure suggests that with further exploration, derivatives could also be investigated for other biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 4-Fluoro-2-hydroxynicotinic Acid: A Technical Guide for Chemical Innovation
Abstract
4-Fluoro-2-hydroxynicotinic acid is a sparsely explored chemical entity poised at the intersection of several critical areas in drug discovery and materials science. Its unique trifecta of functionalities—a fluorinated pyridine core, a hydroxyl group, and a carboxylic acid—creates a versatile scaffold with significant, yet largely untapped, potential. This guide provides a forward-looking technical analysis of this molecule, moving beyond its current status as a building block to propose novel research applications. By examining the established roles of its constituent chemical motifs, we delineate tangible pathways for its use in metalloenzyme inhibition, G-protein coupled receptor (GPCR) ligand development, and fragment-based drug discovery (FBDD). Complete with detailed, actionable experimental protocols and predictive data, this document serves as a roadmap for researchers, scientists, and drug development professionals to pioneer new applications for this promising compound.
Introduction: Deconstructing the Opportunity
The strategic value of this compound lies in the synergistic interplay of its structural components. The pyridine scaffold is a privileged structure in medicinal chemistry, found in a vast number of FDA-approved drugs.[1][2] Its derivatization has led to broad-spectrum therapeutic agents.[3] The 2-hydroxy (or 2-pyridone tautomer) functionality is a known metal-chelating motif and a bioisostere for other functional groups, making it a powerful tool for designing enzyme inhibitors.[4][5] Finally, the introduction of a fluorine atom can profoundly and beneficially alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, acidity, and binding affinity.[6][7]
This guide will explore three primary avenues of research where this compound could make a significant impact:
-
Metalloenzyme Inhibition: Leveraging the 2-hydroxypyridine core's ability to chelate metal ions essential for catalytic activity.
-
GPCR Ligand Scaffolding: Using the nicotinic acid backbone as a starting point for novel receptor modulators.
-
Fragment-Based Drug Discovery (FBDD): Employing the molecule as a high-value fragment for screening against a wide range of biological targets.
Predicted Physicochemical Profile: The Fluorine Advantage
The strategic placement of a fluorine atom at the 4-position is predicted to significantly influence the molecule's drug-like properties compared to its non-fluorinated parent, 2-hydroxynicotinic acid. Fluorine's high electronegativity can lower the pKa of the neighboring carboxylic acid and modulate the tautomeric equilibrium of the 2-hydroxypyridine/2-pyridone system.[7] This can enhance binding interactions and improve membrane permeability.[8] Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.[9]
| Property | 2-Hydroxynicotinic Acid (Parent) | This compound (Predicted) | Rationale for Change |
| Molecular Weight | 139.11 g/mol [10] | 157.10 g/mol [11] | Addition of fluorine atom. |
| pKa (Carboxylic Acid) | ~4.5 | ~3.5 - 4.0 | Inductive electron withdrawal by fluorine increases acidity.[7] |
| LogP | ~0.5 | ~0.8 - 1.2 | Fluorine substitution typically increases lipophilicity.[7] |
| Metabolic Stability | Moderate | High | C-F bond at the 4-position can block potential sites of aromatic hydroxylation.[6][9] |
Application I: A Novel Scaffold for Metalloenzyme Inhibitors
Scientific Rationale: Over 30% of enzymes are metalloenzymes, containing critical metal ions (e.g., Zn²⁺, Fe²⁺, Mg²⁺) in their active sites.[5] The 2-hydroxypyridine motif is a well-documented bidentate metal chelator, capable of displacing water and coordinating with these catalytic metal ions, thereby inhibiting enzyme function.[5][12] This makes this compound an ideal starting point for designing inhibitors against targets like Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs), both zinc-dependent enzymes implicated in cancer and inflammatory diseases. The fluorine atom can enhance binding affinity through favorable electrostatic interactions within the active site.[6]
Workflow for Assessing Metalloenzyme Inhibition
Caption: Workflow for determining the IC50 of this compound against a target metalloenzyme.
Protocol: IC50 Determination against HDAC6
This protocol describes a representative fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant HDAC6.
Materials:
-
This compound
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(acetyl)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease like trypsin)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em ~390/460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Setup: In a 96-well plate, add 2 µL of each diluted compound solution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Dilute the HDAC6 enzyme in assay buffer to the desired concentration and add 48 µL to each well (except "no enzyme" controls).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate (diluted in assay buffer) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination & Development: Stop the reaction by adding 50 µL of the developer solution. This cleaves the deacetylated substrate, releasing the fluorophore (AMC). Incubate at 37°C for 15 minutes.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence ("no enzyme" control). Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Hypothetical Results
| Compound Concentration (µM) | % Inhibition (Hypothetical) |
| 100 | 98.5 |
| 30 | 92.1 |
| 10 | 75.4 |
| 3 | 52.3 |
| 1 | 28.9 |
| 0.3 | 10.2 |
| 0.1 | 2.1 |
| Calculated IC50 | ~2.8 µM |
Application II: A Core Fragment for GPCR Ligand Discovery
Scientific Rationale: The nicotinic acid structure is a well-established pharmacophore for various GPCRs, most notably the niacin receptor GPR109A. The carboxylic acid moiety is often a key interaction point, forming a salt bridge with a basic residue (e.g., Arginine) in the receptor's binding pocket.[13][14] this compound serves as an excellent starting point for building novel GPCR ligands. The carboxylic acid provides the primary anchor, while the pyridine ring and its substituents can be modified to explore the binding pocket and improve selectivity and potency. The fluorine atom can serve as a metabolic blocker and a sensitive probe for biophysical binding studies.[6][15]
Workflow for Fragment-Based Lead Discovery (FBLD)
Caption: A typical workflow for Fragment-Based Lead Discovery (FBLD) starting with a core fragment.
Protocol: Radioligand Binding Assay for GPR109A
This protocol outlines a competitive binding assay to determine if this compound can displace a known radiolabeled ligand from the GPR109A receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human GPR109A.
-
Radioligand, e.g., [³H]-Niacin.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).
-
Scintillation cocktail.
-
Glass fiber filters (pre-soaked in polyethylenimine).
-
Multi-well plate harvester and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the binding buffer.
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of diluted test compound or buffer (for total and non-specific binding).
-
25 µL of [³H]-Niacin (at a concentration near its Kd).
-
50 µL of GPR109A-expressing cell membranes.
-
-
Non-Specific Binding (NSB): For NSB wells, add a high concentration of a known non-radioactive ligand (e.g., 10 µM Niacin) instead of the test compound.
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit for at least 4 hours.
-
Data Acquisition: Measure the radioactive counts per minute (CPM) for each vial in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the average NSB CPM from all other values. Determine the percent displacement of the radioligand by the test compound at each concentration. Plot the results to assess binding activity.
Conclusion and Future Directions
This compound represents a molecule of high potential, whose value is derived from the proven utility of its constituent parts. The strategic combination of a fluorinated pyridine ring, a metal-chelating hydroxyl group, and a carboxylic acid anchor provides a robust and versatile starting point for innovation. The proposed applications in metalloenzyme inhibition and GPCR ligand design are not merely theoretical; they are grounded in decades of medicinal chemistry precedent.[1][5] The protocols and workflows detailed in this guide offer clear, actionable starting points for researchers to begin exploring these avenues. Future work should focus on synthesizing a small library of derivatives—modifying the carboxylic acid to an ester or amide, for instance—to rapidly build structure-activity relationships (SAR) and validate the potential of this promising chemical scaffold.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Hydroxy nicotinic acid | 609-71-2 | FH24065 | Biosynth [biosynth.com]
- 11. This compound [myskinrecipes.com]
- 12. mdpi.com [mdpi.com]
- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to In Vitro Studies with 4-Fluoro-2-hydroxynicotinic Acid
Abstract: This guide provides a comprehensive framework for conducting in vitro studies on 4-Fluoro-2-hydroxynicotinic acid, a pyridine derivative with significant potential in drug discovery. While direct research on this specific compound is emerging, this document synthesizes findings from related nicotinic acid derivatives to propose a logical and robust series of experiments. We will delve into the hypothesized biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, and provide detailed, field-proven protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyridine family. Its structure, featuring a fluorine atom and hydroxyl and carboxylic acid groups, makes it a compelling candidate for pharmaceutical development. The fluorine substitution can enhance metabolic stability and binding affinity, while the functional groups allow for various chemical modifications.[1] Nicotinic acid and its derivatives have been explored for a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[2][3]
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1803770-09-3 | [4][5] |
| Molecular Formula | C₆H₄FNO₃ | [1][4] |
| Molecular Weight | 157.10 g/mol | [1] |
Hypothesized Biological Activities and In Vitro Evaluation Strategies
Based on the established bioactivities of structurally similar nicotinic acid derivatives, we hypothesize that this compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties. The following sections outline detailed experimental workflows to investigate these potential activities.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Nicotinic acid derivatives have shown potential in modulating inflammatory responses. A common in vitro model for assessing anti-inflammatory activity involves using lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells.[6][7]
Experimental Workflow for Anti-inflammatory Assays:
Caption: Workflow for assessing anti-inflammatory activity.
Step-by-Step Protocols:
Protocol 2.1.1: Cell Viability (MTT) Assay
This assay determines the concentration range of the test compound that is not toxic to the cells, ensuring that any observed anti-inflammatory effects are not due to cytotoxicity.[5]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.[5]
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[5]
Protocol 2.1.2: Nitric Oxide (Griess) Assay
This assay quantifies nitric oxide (NO), a key inflammatory mediator, produced by LPS-stimulated macrophages.[5][8]
-
Cell Culture and Treatment: Seed RAW 264.7 cells and treat with non-toxic concentrations of this compound, followed by LPS stimulation (1 µg/mL) for 24 hours.[6]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9][10]
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[10][11]
Protocol 2.1.3: Pro-inflammatory Cytokine (ELISA) Assay
This assay measures the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by the cells.
-
Sample Collection: Collect the supernatant from the treated and stimulated cells as in the Griess assay.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for IL-6 or TNF-α).[6][12]
-
Data Analysis: Determine the cytokine concentrations based on the standard curve.
Antimicrobial Activity
Nicotinic acid derivatives have been reported to possess antimicrobial properties.[2] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4][13]
Experimental Workflow for Antimicrobial Assays:
Caption: Workflow for determining antimicrobial activity.
Step-by-Step Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth.[4]
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).[4]
-
Inoculation: Inoculate each well with the microbial suspension.[14]
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Anticancer Activity
Several nicotinic acid analogues have been investigated as potential anticancer agents, notably as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α).[15] In vitro evaluation of anticancer activity typically involves cytotoxicity assays on cancer cell lines and mechanistic studies.
Experimental Workflow for Anticancer Assays:
Caption: Workflow for assessing anticancer activity.
Step-by-Step Protocols:
Protocol 2.3.1: Cytotoxicity Assay on Cancer Cells (e.g., HepG2)
This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Seed a human cancer cell line (e.g., HepG2, a liver cancer cell line) in a 96-well plate.[16][17]
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).[1]
-
MTT Assay: Perform the MTT assay as described in Protocol 2.1.1.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Protocol 2.3.2: HIF-1α Inhibition Assay
This assay assesses the ability of the compound to inhibit the activity or expression of HIF-1α, a key transcription factor in cancer progression.[18]
-
Cell Culture under Hypoxia: Culture cancer cells under hypoxic conditions to induce HIF-1α expression, in the presence or absence of the test compound.
-
Cell Lysis: Prepare nuclear extracts from the cells.
-
HIF-1α Detection:
-
ELISA-based Assay: Use a commercially available HIF-1α transcription factor activity assay kit.[19] This assay measures the binding of active HIF-1α to its DNA response element.
-
Western Blot: Separate the nuclear proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for HIF-1α.[20]
-
Data Interpretation and Validation
Self-Validating Systems:
-
Positive Controls: Include a known inhibitor or activator for each assay (e.g., a known anti-inflammatory drug for the Griess assay).
-
Negative Controls: Include untreated cells and vehicle-treated cells to establish a baseline.
-
Blank Controls: Use wells with medium only to subtract background absorbance.[3]
Quantitative Data Summary:
| Assay | Parameter | Expected Outcome with Active Compound |
| MTT (RAW 264.7) | % Cell Viability | High viability at concentrations used for functional assays |
| Griess Assay | NO Concentration | Decrease in NO production |
| ELISA (TNF-α, IL-6) | Cytokine Concentration | Decrease in cytokine levels |
| Broth Microdilution | MIC (µg/mL) | Low MIC value indicating high potency |
| MTT (HepG2) | IC50 (µM) | Low IC50 value indicating high cytotoxicity to cancer cells |
| HIF-1α Assay | HIF-1α Activity/Expression | Reduction in HIF-1α activity or protein levels |
Conclusion
This guide provides a structured and scientifically grounded approach to the in vitro evaluation of this compound. By systematically investigating its potential anti-inflammatory, antimicrobial, and anticancer properties, researchers can elucidate its therapeutic potential and pave the way for further preclinical and clinical development. The provided protocols are based on established methodologies and incorporate principles of robust experimental design and data validation.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sciencellonline.com [sciencellonline.com]
- 9. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. broadpharm.com [broadpharm.com]
- 16. In Vitro Assessment of Apoptotic and Cell Cycle Arrest Analysis on HepG2 Cells by Polyethylene Glycol–Coupled Selenium Nanocomposite Fabricated From Cassia fistula Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. raybiotech.com [raybiotech.com]
- 20. Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Comprehensive Analytical Characterization of 4-Fluoro-2-hydroxynicotinic Acid
An Application Note and Protocol Guide
Foundational Strategy: An Integrated Analytical Workflow
A single analytical technique is insufficient to fully characterize a novel or critical chemical entity. A robust characterization strategy relies on the orthogonal and complementary nature of multiple analytical methods. Each technique provides a unique piece of the puzzle, and together, they build a self-validating system of evidence. Our approach integrates chromatographic separations for purity and impurity profiling with spectroscopic methods for unequivocal structural confirmation and thermal analysis for stability assessment.
Caption: Integrated workflow for the characterization of 4-Fluoro-2-hydroxynicotinic acid.
Chromatographic Analysis for Purity and Identity
Chromatographic methods are the cornerstone of purity assessment, separating the primary compound from synthesis-related impurities, starting materials, and degradation products.[1]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Experience: The choice of a reversed-phase C18 column is standard for polar aromatic compounds. The acidic mobile phase (formic acid) is critical for protonating the carboxylic acid and the pyridine nitrogen, ensuring sharp, symmetrical peak shapes by minimizing secondary interactions with the stationary phase.[2][3] A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively eluted and resolved.
Protocol: HPLC-UV Purity Method
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 stationary phase, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Trustworthiness: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. A DAD allows for peak purity analysis by comparing spectra across the peak, ensuring co-elution is not occurring.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Expertise & Experience: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, providing unequivocal confirmation of the compound's molecular weight.[4] Electrospray ionization (ESI) is the preferred method for polar molecules like this, capable of generating ions in both positive and negative modes.[5] The carboxylic acid and hydroxypyridine moieties make it amenable to both ionization modes, providing complementary data.
Protocol: LC-MS Identity Verification
-
Instrumentation: An LC-MS system equipped with an ESI source and a Quadrupole or Time-of-Flight (TOF) mass analyzer.[4][6]
-
LC Method: Utilize the same HPLC method as described in Section 2.1 to ensure retention time correlation.
-
MS Parameters (Illustrative):
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Ionization Voltage | +3.5 kV | -2.5 kV |
| Capillary Temperature | 320 °C | 320 °C |
| Sheath Gas Flow Rate | 40 (arbitrary units) | 40 (arbitrary units) |
| Expected Ion | [M+H]⁺ at m/z 158.02 | [M-H]⁻ at m/z 156.01 |
Data Interpretation: The primary objective is to observe the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition (C₆H₄FNO₃) with high confidence.[4]
Caption: Workflow of an LC-MS analysis for identity confirmation.
Spectroscopic Analysis for Structural Elucidation
While chromatography confirms purity and molecular weight, spectroscopy provides the definitive proof of the molecular structure by probing the connectivity and environment of each atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic compounds.[7] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and the pyridine ring. Spin-spin coupling between nuclei (H-H, H-F, C-F) reveals through-bond connectivity.[8]
Protocol: NMR Structural Analysis
-
Instrumentation: 500 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH, NH).
-
Experiments:
-
¹H NMR: Quantitative analysis of proton environments.
-
¹³C NMR: Analysis of unique carbon environments.
-
¹⁹F NMR: Direct observation of the fluorine atom.
-
2D NMR (COSY, HSQC): To confirm H-H and C-H correlations.
-
Predicted NMR Data (in DMSO-d₆): Note: These are predicted values based on chemical principles. Actual shifts may vary.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~12.0 - 13.0 | Broad singlet | - | Carboxylic acid (-COOH) |
| ¹H | ~11.5 - 12.5 | Broad singlet | - | Pyridinone OH/NH (tautomer dependent) |
| ¹H | ~7.8 - 8.0 | Doublet | J(H-H) ≈ 5-6 Hz | H-6 (adjacent to N) |
| ¹H | ~6.5 - 6.7 | Doublet | J(H-F) ≈ 8-10 Hz | H-5 (adjacent to F) |
| ¹³C | ~165 - 170 | Singlet | - | Carbonyl (-C OOH) |
| ¹³C | ~160 - 165 | Doublet | J(C-F) ≈ 240-260 Hz | C -4 (attached to F) |
| ¹³C | ~158 - 162 | Singlet | - | C -2 (attached to OH) |
| ¹³C | ~140 - 145 | Doublet | J(C-F) ≈ 10-15 Hz | C -6 |
| ¹³C | ~110 - 115 | Singlet | - | C -3 |
| ¹³C | ~105 - 110 | Doublet | J(C-F) ≈ 20-25 Hz | C -5 |
| ¹⁹F | -120 to -140 | Doublet | J(F-H) ≈ 8-10 Hz | Fluorine at C-4 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[10] For this compound, we expect to see characteristic absorptions for the O-H, C=O, C=C, and C-F bonds.
Protocol: FT-IR Functional Group Analysis
-
Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid O-H and Pyridinone O-H/N-H |
| 1720 - 1680 (strong) | C=O stretch | Carboxylic acid carbonyl |
| 1650 - 1630 (strong) | C=O stretch | 2-Pyridone carbonyl (tautomer) |
| 1610 - 1550 | C=C and C=N stretch | Pyridine ring vibrations |
| 1300 - 1200 | C-O stretch, O-H bend | Carboxylic acid |
| 1250 - 1100 | C-F stretch | Aryl-Fluorine bond |
Trustworthiness: The combination of a strong, broad O-H stretch, a sharp C=O absorption, characteristic aromatic ring vibrations, and a C-F stretch provides strong, corroborating evidence for the proposed structure.[11][12]
Thermal Analysis for Physicochemical Stability
Expertise & Experience: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the material's melting behavior, polymorphism, and thermal stability. This information is critical for determining appropriate storage and handling conditions.[13]
Protocol: DSC and TGA Analysis
-
Instrumentation: A DSC instrument and a TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Method:
-
Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
An endothermic peak will indicate the melting point of the compound. The melting point of the related 2-Hydroxynicotinic acid is 256-261°C, providing an approximate expected range.[14]
-
-
TGA Method:
Data Interpretation: The DSC thermogram provides the melting point (Tₘ) and heat of fusion (ΔHfus). Sharp melting endotherms are indicative of high purity. The TGA curve shows the temperature at which the compound begins to lose mass, defining its upper thermal stability limit.
Conclusion
The analytical workflow detailed in this guide provides a multi-faceted and robust strategy for the complete characterization of this compound. By integrating chromatographic separation with spectroscopic and thermal analyses, researchers and drug developers can establish the identity, purity, structure, and stability of this critical intermediate with a high degree of scientific confidence. Adherence to these protocols will ensure data integrity and support successful research and development outcomes.
References
- 1. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 3. Simultaneous determination of 11 antibiotics and their main metabolites from four different groups by reversed-phase high-performance liquid chromatography-diode array-fluorescence (HPLC-DAD-FLD) in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. azooptics.com [azooptics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. mdpi.com [mdpi.com]
- 16. Analysis of Bio-Based Fatty Esters PCM’s Thermal Properties and Investigation of Trends in Relation to Chemical Structures [mdpi.com]
Authored by: Dr. Gemini, Senior Application Scientist
An Application Note for the Comprehensive NMR Spectroscopic Analysis of 4-Fluoro-2-hydroxynicotinic Acid
Abstract
This document provides a detailed guide and robust protocols for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. This molecule presents unique challenges for structural elucidation due to the presence of a fluorine substituent, a pyridine ring, and two labile, exchangeable protons (hydroxyl and carboxylic acid). This guide moves beyond standard procedures to explain the causality behind experimental choices, ensuring researchers, scientists, and drug development professionals can acquire high-quality, unambiguous data. We will cover optimal sample preparation, 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, and a detailed strategy for spectral interpretation.
Introduction and Core Challenges
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its precise structural characterization is paramount for understanding its chemical behavior and biological activity. NMR spectroscopy is the most powerful tool for this purpose; however, the molecule's structure presents three key analytical hurdles:
-
Tautomerism: The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium is often solvent-dependent and can significantly affect the observed chemical shifts and coupling patterns.
-
Exchangeable Protons: The hydroxyl (-OH) and carboxylic acid (-COOH) protons are labile. In many common NMR solvents like CDCl₃ or D₂O, their signals can become excessively broad or exchange with deuterium, rendering them invisible.[1][2]
-
Heteronuclear Coupling: The presence of a ¹⁹F nucleus (spin I = ½, 100% natural abundance) introduces heteronuclear J-coupling to nearby ¹H and ¹³C nuclei, complicating the spectra but also providing invaluable structural information.[3][4]
This guide is structured to address these challenges systematically, enabling a complete and confident structural assignment.
Foundational Strategy: The Critical Role of Solvent Selection
The choice of deuterated solvent is the single most important experimental parameter for this analysis.
-
Aprotic, Non-Interacting Solvents (e.g., CDCl₃, Benzene-d₆): These are generally poor choices. The acidic protons will undergo slow to intermediate exchange, leading to very broad signals that can be difficult to distinguish from the baseline.[1] Furthermore, the solubility of this polar, zwitterionic-capable molecule is often low in such solvents.
-
Protic, Exchanging Solvents (e.g., D₂O, Methanol-d₄): These solvents will readily exchange with the -OH and -COOH protons, causing their signals to disappear entirely.[5] While this can simplify the spectrum by removing these peaks, it also results in the loss of valuable information.
-
Aprotic, Hydrogen-Bond Accepting Solvents (e.g., DMSO-d₆, Acetone-d₆, DMF-d₇): This class of solvents is highly recommended. By forming strong hydrogen bonds with the -OH and -COOH protons, they slow down the intermolecular exchange rate dramatically.[1][2] This results in sharper, more distinct signals for the labile protons, which can then be assigned using 2D correlation experiments. DMSO-d₆ is the preferred solvent for a comprehensive analysis of this molecule.
The tautomeric equilibrium of the 2-hydroxypyridine system is also influenced by the solvent. Polar, H-bond accepting solvents tend to favor the 2-pyridone tautomer.
Caption: Tautomeric equilibrium of the 2-hydroxypyridine moiety.
Experimental Workflow and Protocols
A logical workflow ensures that data from foundational experiments informs the setup of more complex ones.
Caption: Recommended experimental workflow for complete NMR analysis.
Protocol 1: Optimal Sample Preparation
Objective: To prepare a homogeneous, contaminant-free sample in a suitable deuterated solvent for high-resolution NMR analysis.
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, a higher concentration (20-30 mg) is beneficial.[6][7]
-
Solvent Selection: Add 0.6-0.7 mL of high-purity DMSO-d₆ to the sample vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample column height is sufficient for proper shimming.[8][9]
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any particulate matter. A homogeneous solution is critical for achieving sharp NMR signals.[8][9]
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step removes any microscopic dust or undissolved particles that can degrade spectral quality.[6][10]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. If storage is required, wrap the cap with a small amount of parafilm to prevent solvent evaporation.[7]
Protocols 2-4: 1D NMR Acquisition
Objective: To acquire high-quality ¹H, ¹⁹F, and ¹³C spectra to identify all present nuclei and their immediate chemical environments.
| Experiment | Key Parameters & Rationale |
| ¹H NMR | Spectral Width: -2 to 14 ppm. This range ensures the capture of both the highly deshielded acidic protons (-COOH often > 12 ppm) and the aromatic protons.[11] Relaxation Delay (d1): 2-5 seconds. Allows for full relaxation of protons, ensuring accurate integration. Number of Scans (ns): 8-16. Sufficient for good signal-to-noise with 5-10 mg of sample. |
| ¹⁹F NMR | Spectral Width: -100 to -180 ppm (relative to CFCl₃). The chemical shift of fluoropyridines can be sensitive to substitution and solvent.[12][13] A wide window is initially recommended. Mode: Typically acquired without proton decoupling to observe ¹H-¹⁹F coupling constants, which are structurally informative.[14] |
| ¹³C NMR | Spectral Width: 0 to 200 ppm. This covers the expected range for both sp² carbons of the pyridine ring and the carboxyl carbon.[11] Acquisition Mode: Proton-decoupled for singlet peaks. Relaxation Delay (d1): 2 seconds. DEPT-135: Run a DEPT-135 experiment to differentiate between CH (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.[15] |
Protocols 5-7: 2D NMR for Unambiguous Assignment
Objective: To establish through-bond correlations to definitively link all ¹H and ¹³C signals and confirm the molecular structure. All 2D experiments are proton-detected and thus benefit from good sample concentration.[16]
| Experiment | Purpose & Key Information Gained |
| ¹H-¹H COSY | (COrrelation SpectroscopY) Identifies protons that are spin-spin coupled (typically over 2-3 bonds).[16] For this molecule, it will show a cross-peak between the two coupled aromatic protons (H-5 and H-6), confirming their adjacent relationship. |
| ¹H-¹³C HSQC | (Heteronuclear Single Quantum Coherence) Correlates each proton signal to the carbon signal of the carbon it is directly attached to (one-bond J-coupling).[15][17] This is the primary method for assigning the protonated carbons of the pyridine ring (C-3, C-5, C-6). |
| ¹H-¹³C HMBC | (Heteronuclear Multiple Bond Correlation) Correlates proton and carbon signals over multiple bonds (typically 2-4 bonds).[17][18] This is the most critical experiment for assigning the quaternary carbons (C-2, C-4, -COOH) and piecing the entire molecular puzzle together. |
Data Interpretation and Spectral Assignment Strategy
Expected 1D Spectral Features:
-
¹H NMR (in DMSO-d₆):
-
-COOH Proton: A very broad singlet, typically > 12 ppm. Its breadth is due to hydrogen bonding and exchange.[11]
-
-OH/-NH Proton: A broad singlet (due to the pyridone tautomer), likely between 10-12 ppm.
-
Aromatic Protons: Two signals in the 6-8.5 ppm range. Each will appear as a doublet of doublets (dd) due to coupling to the other aromatic proton and long-range coupling to the fluorine atom.
-
-
¹⁹F NMR: One signal, likely a doublet of doublets (dd), due to coupling with the two nearest protons (H-3 and H-5).
-
¹³C NMR: Six distinct signals. The carbon directly bonded to fluorine (C-4) will appear as a large doublet. Other carbons (C-3, C-5) will show smaller C-F couplings. The carbonyl carbon of the carboxylic acid will be in the 160-180 ppm range.[11]
Integrated 2D Analysis: A Step-by-Step Assignment
-
Identify Spin Systems (COSY): The ¹H-¹H COSY spectrum will show a single cross-peak connecting the two adjacent aromatic protons. This confirms the H-C-C-H fragment.
-
Assign Protonated Carbons (HSQC): Use the HSQC spectrum to connect each of these aromatic proton signals to its corresponding ¹³C signal. This assigns C-5 and C-6. The remaining aromatic ¹H signal is H-3, which can be assigned via its corresponding HSQC cross-peak to C-3.
-
Assemble the Full Skeleton (HMBC): The HMBC is the final key. Look for the following critical long-range correlations to assign the quaternary carbons.
Caption: Key expected ²J and ³J HMBC correlations for structural assignment.
-
H-5 to C-4 and C-3: Connects the H-5 proton to the fluorinated carbon and its neighbor.
-
H-6 to C-2 and C-4: Links the H-6 proton across the nitrogen to C-2 and to the fluorinated carbon.
-
H-3 to C-2 and C-4: Positions H-3 between the two key quaternary carbons.
-
H-3 to -COOH: A key correlation from the proton adjacent to the carboxylic acid group to the carbonyl carbon confirms the substituent position.
Summary of Expected NMR Data (in DMSO-d₆)
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity & Key Couplings |
| COOH | ~13.0 | ~165 | ¹H: br s; ¹³C: s |
| OH/NH | ~11.5 | - | ¹H: br s |
| C2 | - | ~160 | ¹³C: d, (²JCF) |
| C3 | ~8.0 | ~140 | ¹H: dd, (³JHH, ⁴JHF); ¹³C: d, (³JCF) |
| C4 | - | ~155 | ¹³C: d, (¹JCF > 200 Hz) |
| C5 | ~6.5 | ~110 | ¹H: dd, (³JHH, ³JHF); ¹³C: d, (²JCF) |
| C6 | ~7.8 | ~135 | ¹H: d, (³JHH); ¹³C: d, (⁴JCF) |
| ¹⁹F | - | - | ¹⁹F Shift: ~ -130 ppm; dd (³JFH5, ⁴JFH3) |
Note: Chemical shifts and coupling constants are estimates based on typical values for fluoropyridines and related structures. Actual values will be instrument and condition-dependent.
Troubleshooting Common Issues
-
Problem: -OH or -COOH peaks are very broad or not visible.
-
Cause: Presence of water in the DMSO-d₆ solvent or insufficient H-bonding.
-
Solution: Use a fresh, sealed ampoule of high-purity DMSO-d₆. Ensure the NMR tube is scrupulously dry. A slight, gentle heating of the sample (e.g., to 50°C) can sometimes sharpen exchangeable proton signals.[1]
-
-
Problem: Poor resolution and broad aromatic signals.
-
Cause: Undissolved particulate matter, low sample concentration, or poor shimming.
-
Solution: Re-prepare the sample, ensuring complete dissolution and filtration.[8] Increase sample concentration if sensitivity is low. Re-shim the instrument carefully.
-
-
Problem: Difficulty assigning quaternary carbons.
-
Cause: HMBC correlations are weak or ambiguous.
-
Solution: Increase the number of scans for the HMBC experiment to improve the signal-to-noise ratio. Adjust the long-range coupling delay (often optimized for ~8 Hz) to enhance specific correlations.
-
References
- 1. reddit.com [reddit.com]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. organomation.com [organomation.com]
- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ekwan.github.io [ekwan.github.io]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. epfl.ch [epfl.ch]
- 18. youtube.com [youtube.com]
Application Note: High-Throughput Analysis of 4-Fluoro-2-hydroxynicotinic Acid Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a comprehensive guide to the analysis of 4-Fluoro-2-hydroxynicotinic acid, a key heterocyclic compound of interest in pharmaceutical research and development, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are designed to provide a robust and sensitive analytical workflow, from sample preparation to data interpretation. We delve into the rationale behind the selection of specific instrumental parameters, including electrospray ionization (ESI) settings and collision-induced dissociation (CID) conditions. A proposed fragmentation pathway for this compound is presented, based on fundamental principles of mass spectrometry and data from analogous structures. This guide is intended to serve as a foundational protocol that can be adapted for various research applications, including pharmacokinetic studies, metabolite identification, and quality control assays.
Introduction: The Analytical Imperative for Fluorinated Nicotinic Acid Derivatives
This compound belongs to a class of fluorinated nicotinic acid derivatives that are of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can profoundly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. Consequently, the ability to accurately and sensitively quantify such compounds in complex biological matrices is paramount for advancing preclinical and clinical research.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for bioanalytical studies due to its inherent selectivity, sensitivity, and wide dynamic range.[1] This document provides a detailed protocol for the analysis of this compound, with a focus on the principles that govern method development and validation.
Physicochemical Properties and Predicted Ionization Behavior
To develop a robust mass spectrometry method, a fundamental understanding of the analyte's chemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C6H4FNO3 | Inferred from isomer |
| Molecular Weight | 157.10 g/mol | Inferred from isomer[2] |
| Predicted pKa | ~3-4 (carboxylic acid), ~9-10 (pyridinol) | Estimated based on analogous structures |
Given the presence of a carboxylic acid group and a potentially acidic pyridinol proton, this compound is expected to ionize efficiently in both positive and negative ion modes via electrospray ionization (ESI). The choice of polarity will depend on the specific matrix and the desired sensitivity. For many small acidic molecules, negative ion mode often provides excellent sensitivity. However, positive ion mode can also be effective, particularly with the addition of a proton source like formic acid to the mobile phase, which can promote the formation of [M+H]+ ions.[3][4]
Experimental Workflow: From Sample to Signal
A meticulously planned experimental workflow is crucial for achieving reproducible and reliable results.[5] The following sections outline a step-by-step approach for the analysis of this compound.
Sample Preparation: The Foundation of Accurate Analysis
The primary goal of sample preparation is to isolate the analyte of interest from potentially interfering matrix components, while ensuring high recovery and minimal analyte degradation.[6] The choice of method will depend on the sample matrix (e.g., plasma, urine, tissue homogenate).
Protocol 1: Protein Precipitation for Plasma Samples
This method is a rapid and effective way to remove the bulk of proteins from plasma samples.[3][4]
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity
For more complex matrices or when higher sensitivity is required, SPE can provide a cleaner extract.[7]
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the sample (e.g., 500 µL of urine) by adjusting the pH to >7 with a weak base to ensure the carboxylic acid is deprotonated.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic impurities.
-
Elute the analyte with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
Caption: General sample preparation workflows for LC-MS/MS analysis.
Liquid Chromatography: Separating the Target
Chromatographic separation is essential to resolve the analyte from isomers and other matrix components, which can cause ion suppression.
Table 1: Recommended LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ESI and improves peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for initial method development. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume to avoid column overloading. |
Mass Spectrometry: Detection and Fragmentation
A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used for the analysis.
Table 2: Suggested Mass Spectrometry Parameters (Positive ESI)
| Parameter | Suggested Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules.[3] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temperature | 150°C | Facilitates desolvation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in solvent evaporation. |
| Cone Gas Flow | 50 L/hr (Nitrogen) | Helps to focus the ions into the mass spectrometer. |
| Collision Gas | Argon | An inert gas used for collision-induced dissociation. |
Multiple Reaction Monitoring (MRM) for Quantification
For quantitative analysis on a triple quadrupole mass spectrometer, MRM is the preferred method. This involves monitoring a specific precursor ion to product ion transition.
-
Precursor Ion (Q1): [M+H]+ = m/z 158.0
-
Product Ions (Q3): To be determined from fragmentation experiments.
Proposed Fragmentation Pathway
The fragmentation of this compound in positive ion mode is likely to proceed through several key steps. The initial protonated molecule ([M+H]+, m/z 158.0) is expected to undergo collision-induced dissociation (CID) to yield characteristic product ions. Based on the principles of mass spectral fragmentation, where the most stable fragments are preferentially formed, a plausible pathway is outlined below.[8][9]
A primary and highly favorable fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (CO2), which has a mass of 44 Da.[10] Another common loss is that of water (H2O), with a mass of 18 Da.
-
Loss of CO2: [M+H - CO2]+ = m/z 114.0
-
Loss of H2O: [M+H - H2O]+ = m/z 140.0
Further fragmentation of the m/z 114.0 ion could involve the loss of carbon monoxide (CO), a common fragmentation for pyridone structures, resulting in an ion at m/z 86.0.
Caption: Proposed fragmentation pathway for this compound.
Table 3: Potential MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition |
| This compound | 158.0 | 114.0 | Quantifier |
| This compound | 158.0 | 140.0 | Qualifier |
Data Analysis and Method Validation
For quantitative applications, a calibration curve should be constructed using a series of standards of known concentrations. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Method validation should be performed according to relevant regulatory guidelines (e.g., FDA, EMA) and should assess parameters such as:
-
Linearity and Range
-
Accuracy and Precision
-
Selectivity and Specificity
-
Matrix Effect
-
Recovery
-
Stability
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development of a robust LC-MS/MS method for the analysis of this compound. By understanding the chemical properties of the analyte and the principles of mass spectrometry, researchers can establish a sensitive and selective assay suitable for a wide range of applications in the pharmaceutical and life sciences. The detailed protocols and proposed fragmentation pathways serve as a valuable starting point for method development and optimization.
References
- 1. rsc.org [rsc.org]
- 2. 5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3 | CID 40786902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. biocompare.com [biocompare.com]
- 6. organomation.com [organomation.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoro-2-hydroxynicotinic Acid
Abstract
This comprehensive guide provides detailed protocols for the dissolution of 4-Fluoro-2-hydroxynicotinic acid, a key building block for researchers, medicinal chemists, and drug development professionals. Due to the limited availability of specific solubility data for this compound, this document synthesizes information from structurally analogous compounds and fundamental chemical principles to offer robust and reliable dissolution methodologies. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step, ensuring successful solubilization for a variety of downstream applications.
Introduction: Understanding the Solubility Challenge
This compound is a substituted pyridine carboxylic acid. Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, presents a unique solubility profile. The presence of these ionizable groups, combined with a fluorinated aromatic ring, suggests that its solubility will be highly dependent on the pH of the aqueous medium. In non-aqueous solvents, its polarity will be the primary determinant of solubility.
Estimated Physicochemical Properties
A thorough understanding of the compound's properties is crucial for developing an effective dissolution protocol.
| Property | Estimated Value/Characteristic | Rationale and References |
| Molecular Formula | C₆H₄FNO₃ | As reported by chemical suppliers. |
| Molecular Weight | 157.10 g/mol | As reported by chemical suppliers. |
| pKa (Carboxylic Acid) | < 4.85 | The pKa of the carboxylic acid in nicotinic acid is approximately 4.85[1][2]. The presence of electron-withdrawing groups, such as fluorine and a hydroxyl group, stabilizes the carboxylate anion through an inductive effect, thereby increasing the acidity and lowering the pKa[3][4][5][6]. |
| pKa (Hydroxyl Group) | < 10 | The pKa of phenol is approximately 10[7][8][9]. The electron-withdrawing nature of the fluorinated pyridine ring will increase the acidity of the hydroxyl group, resulting in a lower pKa. |
| Aqueous Solubility | Low in neutral water, high in basic solutions | The presence of both an acidic carboxylic acid and a weakly acidic hydroxyl group suggests that the compound will be poorly soluble in neutral water but will readily dissolve in basic solutions where these groups are deprotonated to form more soluble salts. This is a common characteristic of carboxylic acids[10][11][12]. |
| Organic Solvent Solubility | Soluble in polar aprotic solvents | Nicotinic acid, a related compound, shows good solubility in polar solvents like DMSO and is also soluble in ethanol and methanol[13][14][15][16][17]. It is anticipated that this compound will exhibit a similar solubility profile. |
Experimental Protocols
Protocol 1: Dissolution in Aqueous Basic Solutions
This is the recommended method for preparing aqueous stock solutions for use in biological assays and other applications requiring an aqueous environment. The principle is to deprotonate the carboxylic acid and hydroxyl groups to form a highly soluble salt.
Materials and Reagents:
-
This compound
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution (for pH adjustment if necessary)
-
pH meter or pH indicator strips
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Step-by-Step Methodology:
-
Weighing the Compound: Accurately weigh the desired amount of this compound.
-
Initial Slurry: Add the weighed compound to a volumetric flask containing approximately 80% of the final desired volume of deionized water. The compound will likely not dissolve at this stage and will form a slurry.
-
pH Adjustment: While stirring, add 1 M NaOH solution dropwise to the slurry. Monitor the pH of the solution. As the pH increases, the compound will begin to dissolve.
-
Complete Dissolution: Continue adding NaOH until the compound is fully dissolved. Complete dissolution is expected to occur at a pH of approximately 2-3 units above the pKa of the hydroxyl group. A target pH of 11-12 should ensure complete deprotonation and solubilization.
-
Final Volume Adjustment: Once the compound is fully dissolved, add deionized water to reach the final desired volume.
-
Final pH Check: Measure the final pH of the solution and adjust if necessary.
-
Sterilization (Optional): If required for your application, the solution can be sterile-filtered through a 0.22 µm filter.
Causality Behind Experimental Choices:
-
Use of NaOH: A strong base like NaOH is used to ensure complete deprotonation of both the carboxylic acid and the hydroxyl group, leading to the formation of a soluble sodium salt[10].
-
Stepwise Addition: Dropwise addition of the base allows for controlled dissolution and prevents overshooting the target pH.
-
pH Monitoring: Careful monitoring of the pH is critical to ensure that the solution is sufficiently basic for complete dissolution.
Protocol 2: Dissolution in Organic Solvents
This protocol is suitable for applications where an organic solvent is preferred, such as in certain chemical reactions or for preparing high-concentration stock solutions for long-term storage.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol or Methanol
-
Vortex mixer
-
Warming bath (optional)
Step-by-Step Methodology:
-
Weighing the Compound: Accurately weigh the desired amount of this compound.
-
Solvent Addition: Add the weighed compound to a suitable vial and add the desired volume of the organic solvent (e.g., DMSO).
-
Vortexing: Vortex the mixture vigorously until the compound is fully dissolved.
-
Gentle Warming (Optional): If the compound does not dissolve readily at room temperature, gentle warming in a water bath (e.g., to 30-40°C) can be applied to aid dissolution.
-
Storage: Store the resulting solution appropriately, typically at -20°C or -80°C, to maintain stability.
Causality Behind Experimental Choices:
-
Choice of Solvent: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds[13][17]. Ethanol and methanol are polar protic solvents that are also good options for dissolving polar compounds like nicotinic acid derivatives[15].
-
Warming: A modest increase in temperature can enhance the solubility of many organic compounds.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in aqueous base. | Insufficient amount of base added. | Continue to add 1 M NaOH dropwise while monitoring the pH. Ensure the final pH is in the recommended range (11-12). |
| Precipitation occurs after dissolution. | The pH of the solution has dropped, or the solution is supersaturated. | Re-check the pH and adjust with NaOH if necessary. If the solution is supersaturated, dilute it to a lower concentration. |
| Compound does not dissolve in organic solvent. | The chosen solvent is not suitable, or the concentration is too high. | Try a different polar solvent (e.g., switch from ethanol to DMSO). Attempt to dissolve a smaller amount of the compound in the same volume of solvent. Gentle warming may also be effective. |
Visualization of the Dissolution Workflow
The following diagram illustrates the decision-making process for dissolving this compound.
Caption: Decision workflow for dissolving this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and the associated solvents and solutions.
-
Handle strong acids and bases (HCl and NaOH) with care in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic Acid [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. people.uleth.ca [people.uleth.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 9. chem.indiana.edu [chem.indiana.edu]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. webhome.auburn.edu [webhome.auburn.edu]
- 12. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. Solubility and thermodynamic parameters of nicotinic acid in different solvents [repositorio.udesc.br]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. refp.cohlife.org [refp.cohlife.org]
Application Notes & Protocols: 4-Fluoro-2-hydroxynicotinic Acid in Medicinal Chemistry
Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold
In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The pyridine ring system is one such scaffold, found in numerous FDA-approved drugs. The strategic introduction of fluorine atoms into these scaffolds can profoundly enhance their medicinal chemistry potential. Fluorine, with its high electronegativity and small size, can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2]
4-Fluoro-2-hydroxynicotinic acid is a versatile heterocyclic building block that capitalizes on these principles. It presents a unique combination of features for the medicinal chemist:
-
A pyridine core , a well-established pharmacophore.
-
A fluorine substituent to enhance metabolic stability and modulate electronic properties.[1]
-
A hydroxyl group (existing in tautomeric equilibrium with the 2-pyridone form), which can act as a hydrogen bond donor or acceptor.
-
A carboxylic acid , providing a convenient handle for derivatization, most commonly through amide bond formation, to explore structure-activity relationships (SAR).[3]
This guide provides a technical overview of this compound, detailing its properties, a protocol for the synthesis of a representative amide derivative, and a robust method for evaluating its biological activity in the context of kinase inhibition, a frequent target for such scaffolds.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to its successful application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1803770-09-3 | [3] |
| Molecular Formula | C₆H₄FNO₃ | [3] |
| Molecular Weight | 157.10 g/mol | [3] |
| Boiling Point | 310.9 ± 42.0 °C at 760 mmHg | [3] |
| Storage | 2-8°C, under inert gas | [3] |
Synthetic Protocol: Amide Coupling for Derivative Synthesis
The carboxylic acid moiety of this compound is an ideal point for modification to generate a library of compounds for screening. Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[4] Here, we describe a representative protocol for the synthesis of an amide derivative using a standard peptide coupling agent, Propanephosphonic Acid Anhydride (T3P®), a reagent known for its efficiency, mild reaction conditions, and simple workup.
Our target molecule is the amide formed between this compound and 4-chloro-2-fluoroaniline. This aniline was chosen as it is a common fragment in kinase inhibitors, making the resulting amide a plausible candidate for biological evaluation against such targets.[5]
Protocol 1: Synthesis of N-(4-chloro-2-fluorophenyl)-4-fluoro-2-hydroxynicotinamide
Objective: To synthesize a candidate kinase inhibitor via amide coupling.
Materials:
-
This compound
-
4-chloro-2-fluoroaniline
-
Propanephosphonic Acid Anhydride (T3P®, 50% solution in DMF or Ethyl Acetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. DMF is an excellent polar aprotic solvent for dissolving the reactants.
-
-
Addition of Base and Amine: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by 4-chloro-2-fluoroaniline (1.1 eq). Stir the mixture at room temperature for 10 minutes.
-
Rationale: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the phosphonic acid byproducts formed during the reaction, driving the reaction forward.
-
-
Activation and Coupling: Slowly add T3P® solution (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at room temperature.
-
Rationale: T3P® is the coupling agent that activates the carboxylic acid by forming a mixed anhydride, which is a highly reactive intermediate susceptible to nucleophilic attack by the amine.[5] Slow addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase) until the starting material is consumed (typically 2-4 hours).
-
Rationale: TLC is a crucial technique for tracking the disappearance of reactants and the appearance of the product, indicating the reaction's completion.
-
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and brine.
-
Rationale: The aqueous workup is essential for removing DMF, excess reagents, and water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel.
-
Rationale: Column chromatography separates the desired amide product from any remaining impurities, yielding the pure compound for characterization and biological testing.
-
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Fluoro-2-hydroxynicotinic Acid in Synthetic Chemistry
Introduction: The Strategic Advantage of a Multifunctional Building Block
In modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms and the use of rigid heterocyclic scaffolds are cornerstone principles for designing molecules with enhanced properties.[1] 4-Fluoro-2-hydroxynicotinic acid is a uniquely versatile building block that embodies both principles. Its structure offers three distinct points for chemical modification: a carboxylic acid for amide bond formation, a nucleophilic 2-pyridone system for alkylation or activation, and an activated C4-fluorine atom poised for nucleophilic aromatic substitution (SNAr).
The presence of fluorine can significantly improve metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity of this compound and detailed, field-proven protocols for its application in synthetic workflows.
Physicochemical Properties & Tautomerism
This compound exists in a tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. In most contexts, the 2-pyridone tautomer is the predominant species, which dictates its reactivity, particularly at the nitrogen and oxygen centers.
| Property | Value | Source |
| CAS Number | 1803770-09-3 | [2][3] |
| Molecular Formula | C₆H₄FNO₃ | [2] |
| Molecular Weight | 157.10 g/mol | [2] |
| Boiling Point | 310.9±42.0°C | [2] |
| Storage | 2-8°C, under inert gas | [2] |
The molecule's functional groups allow for extensive hydrogen bonding, making it a suitable intermediate for developing bioactive molecules.[2]
Core Reactivity & Synthetic Pathways
The strategic value of this compound lies in its three orthogonal reactive sites. The following application notes detail protocols for exploiting each of these sites to build molecular complexity.
Caption: Synthetic pathways available from this compound.
Application Note 1: Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid moiety is a primary handle for elaboration, most commonly through amide bond formation. This reaction is central to the synthesis of a vast number of pharmaceuticals. Direct condensation of a carboxylic acid and an amine is generally not feasible and requires the activation of the carboxylic acid to turn the hydroxyl group into a good leaving group.[4]
Causality of Reagent Choice: The selection of a coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.
-
Carbodiimides (EDC, DCC): These are cost-effective but often require an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known for low racemization levels due to the formation of a highly reactive OAt-active ester. They are often the reagent of choice for difficult couplings.
-
Boron-based Reagents (B(OCH₂CF₃)₃): This reagent facilitates direct amidation under neutral conditions, and product purification is often simplified to filtration, avoiding aqueous workups.[5]
Caption: General workflow for HATU-mediated amide coupling.
Protocol: HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound with a generic primary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for deprotonating the carboxylic acid and neutralizing the HCl byproduct.
-
Activation and Coupling: Add HATU (1.2 eq) to the mixture in one portion. The solution may change color.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Application Note 2: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C4 position is activated towards nucleophilic displacement by the electron-withdrawing effects of the ring nitrogen and the carboxylic acid/pyridone carbonyl. SNAr reactions on 2- or 4-halopyridines are a standard method for synthesizing substituted pyridines.[6] Fluoropyridines are often more reactive towards displacement than their chloro- or bromo- counterparts.[6] This provides a powerful method for introducing a wide variety of functional groups.
Causality of Experimental Conditions:
-
Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is required to deprotonate the incoming nucleophile (e.g., an alcohol or amine) or to act as a scavenger for the HF generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the charged intermediates of the SNAr mechanism, thereby accelerating the reaction.
-
Temperature: While the C4-F is activated, heating is often necessary to drive the reaction to completion, typically in the range of 80-150 °C.
Protocol: SNAr with an Alcohol Nucleophile (O-Arylation)
This protocol details the displacement of the fluoride with a generic alcohol to form an ether linkage.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMSO (0.2 M), add the desired alcohol (1.5 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq).
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into ice-water. Acidify the mixture to pH ~4-5 with 1 M HCl, which will precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Application Note 3: Conversion to 2-Chloro-4-fluoronicotinic Acid
The 2-pyridone moiety can be converted into a more reactive 2-chloropyridine. This transformation is highly valuable as it converts the pyridone, which is a poor leaving group, into a chloride, which is an excellent leaving group for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The standard method for this conversion involves treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[6]
Caption: Activation of the 2-pyridone via chlorination.
Protocol: Chlorination with Phosphorus Oxychloride (POCl₃)
This protocol describes the conversion to the corresponding 2-chloro derivative. This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of POCl₃.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq). A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. The solid starting material should dissolve as the reaction proceeds. Monitor by quenching a small aliquot and analyzing by LC-MS.
-
Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice in a separate beaker (this is a highly exothermic and gas-evolving step).
-
Isolation: The product, 2-chloro-4-fluoronicotinic acid, will often precipitate from the aqueous solution. If it remains dissolved, extract with an organic solvent like ethyl acetate.
-
Purification: The collected solid can be washed with cold water and dried. The crude product is often used directly in the next step, but can be purified by recrystallization if necessary.
Conclusion
This compound is a potent and versatile chemical scaffold. By understanding its fundamental reactivity at the carboxylic acid, the 2-pyridone system, and the C4-fluorine position, researchers can strategically design and execute synthetic routes to a diverse range of complex molecules. The protocols outlined in this guide provide a robust starting point for unlocking the full potential of this valuable building block in drug discovery and materials science programs.
References
Application Note: Investigating Enzyme Inhibition by 4-Fluoro-2-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for investigating the enzyme inhibitory potential of 4-Fluoro-2-hydroxynicotinic acid. While specific enzyme targets for this compound are not yet extensively documented in publicly available literature, its structural features—a fluorinated pyridinol carboxylic acid—suggest potential interactions with a range of enzymes, particularly those involved in metabolic pathways utilizing nicotinic acid or those susceptible to inhibition by fluorinated analogs of endogenous substrates. This application note presents a general framework and detailed protocols for screening this compound against a class of enzymes, determining its inhibitory mechanism, and analyzing the resulting data. The methodologies described herein are grounded in established principles of enzyme kinetics and are designed to provide a robust starting point for novel research into the bioactivity of this compound.
Introduction: The Rationale for Investigating this compound
This compound is a heterocyclic organic compound with a molecular formula of C6H4FNO3[1][2]. The incorporation of a fluorine atom into an organic molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity[3]. Fluorinated compounds have a rich history in medicinal chemistry, with many exhibiting potent and selective enzyme inhibition[4][5]. Given its structural similarity to nicotinic acid (a form of vitamin B3), a precursor for the coenzymes NAD and NADP, it is plausible that this compound could act as an inhibitor for enzymes involved in nicotinamide and NAD(P) metabolism[6][7]. Furthermore, the presence of the carboxylic acid and hydroxyl groups suggests potential interactions with the active sites of various hydrolases and oxidoreductases.
This guide provides a systematic approach to begin characterizing the inhibitory profile of this compound, from initial screening to detailed kinetic analysis.
Getting Started: Essential Materials and Reagent Preparation
A generalized enzyme inhibition assay requires careful preparation of reagents to ensure reproducible results.[8]
Table 1: Essential Materials and Reagents
| Material/Reagent | Specifications | Supplier Example |
| This compound | >95% purity | ChemicalBook[2] |
| Target Enzyme | Purified, with known activity | Varies by target |
| Substrate | Specific to the target enzyme | Varies by target |
| Assay Buffer | pH and composition optimal for enzyme | Varies by target |
| DMSO | Anhydrous, for inhibitor stock | Sigma-Aldrich |
| 96-well plates | Clear, flat-bottom for colorimetric assays | Corning |
| Microplate reader | Capable of absorbance or fluorescence | BioTek Instruments |
| Pipettes and tips | Calibrated, various volumes | Gilson |
Protocol 1: Preparation of Stock Solutions
-
Inhibitor Stock Solution (10 mM):
-
Accurately weigh a suitable amount of this compound (Molecular Weight: 157.1 g/mol [1]).
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Store in small aliquots at -20°C to avoid freeze-thaw cycles.
-
-
Enzyme Working Solution:
-
Dilute the purified enzyme stock in the appropriate assay buffer to a concentration that yields a linear reaction rate over the desired time course. This concentration must be determined empirically.
-
-
Substrate Working Solution:
-
Dissolve the substrate in the assay buffer to a concentration that is typically at or below its Michaelis constant (Km) for initial screening, or varied for kinetic studies.
-
Experimental Workflow: From Screening to Kinetic Characterization
The following workflow outlines a logical progression for evaluating the inhibitory properties of this compound.
Caption: A streamlined workflow for the characterization of an enzyme inhibitor.
Protocol 2: Primary Screening Assay
This initial step aims to identify if this compound exhibits any inhibitory activity against the target enzyme at a single, relatively high concentration.
-
Assay Setup: In a 96-well plate, prepare the following reactions in triplicate:
-
100% Activity Control: Enzyme + Substrate + Assay Buffer + DMSO (vehicle control).
-
Inhibitor Test: Enzyme + Substrate + Assay Buffer + this compound (e.g., at a final concentration of 100 µM).
-
No Enzyme Control: Substrate + Assay Buffer (to measure background signal).
-
-
Pre-incubation: Add the enzyme, assay buffer, and either DMSO or the inhibitor to the wells. Incubate for 15 minutes at the optimal temperature for the enzyme. This allows for the inhibitor to bind to the enzyme before the reaction starts.[8]
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Signal Detection: Measure the absorbance or fluorescence at regular intervals using a microplate reader. The rate of the reaction is determined by the change in signal over time.
-
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate of Inhibitor Test / Rate of 100% Activity Control)) * 100
Protocol 3: Dose-Response Assay for IC50 Determination
If significant inhibition is observed in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50).
-
Serial Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO. A common starting point is a 10-point, 3-fold serial dilution.
-
Assay Setup: Perform the enzyme inhibition assay as described in Protocol 2, but with the range of inhibitor concentrations.
-
Data Analysis: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
Delving Deeper: Mechanism of Action Studies
Understanding how an inhibitor interacts with an enzyme is crucial. This is achieved by studying the effect of the inhibitor on the enzyme's kinetics.
Caption: A flowchart for determining the mechanism of enzyme inhibition.
Protocol 4: Kinetic Analysis
-
Experimental Design: Set up a matrix of experiments where the substrate concentration is varied across a range (e.g., 0.5x to 10x Km) at several fixed concentrations of this compound (e.g., 0x, 0.5x, 1x, and 2x the determined IC50).
-
Data Collection: Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Data Plotting and Analysis:
-
Michaelis-Menten Plot: Plot initial velocity (V) versus substrate concentration ([S]) for each inhibitor concentration.
-
Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/V) versus the reciprocal of the substrate concentration (1/[S]). The pattern of the lines for different inhibitor concentrations will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive)[9].
-
-
Ki Determination: The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot or by non-linear regression fitting of the Michaelis-Menten data.
Troubleshooting Common Issues
Enzyme assays can be sensitive to various factors. Here are some common problems and their solutions.
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability between replicates | Pipetting errors, temperature fluctuations | Use calibrated pipettes, ensure consistent timing, use a temperature-controlled plate reader. |
| No inhibition observed | Inhibitor is inactive, incorrect assay conditions | Verify compound integrity, optimize buffer pH and ionic strength, test a different enzyme class. |
| Precipitate forms in wells | Low solubility of the inhibitor in aqueous buffer | Decrease the final concentration of the inhibitor, increase the percentage of DMSO (ensure it doesn't affect enzyme activity). |
| Non-linear reaction rates | Substrate depletion, enzyme instability | Use a lower enzyme concentration, shorten the reaction time, confirm enzyme stability in the assay buffer. |
digraph "Troubleshooting Decision Tree" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial"];Start [label="Inconsistent or Unexpected Results?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="High Variability?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A1 [label="Check Pipetting Technique\n& Reagent Homogeneity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="No Inhibition?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A2 [label="Verify Compound Purity\n& Assay Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q3 [label="Precipitation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A3 [label="Lower Inhibitor Concentration\nor Adjust Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Re-run Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"]; A1 -> End; Q2 -> A2 [label="Yes"]; Q2 -> Q3 [label="No"]; A2 -> End; Q3 -> A3 [label="Yes"]; Q3 -> End [label="No"]; A3 -> End;
}
Caption: A decision tree for troubleshooting common enzyme assay problems.
Conclusion
While the specific biological targets of this compound remain to be fully elucidated, the protocols and workflows detailed in this application note provide a robust and scientifically sound framework for its initial characterization as a potential enzyme inhibitor. By systematically applying these methods, researchers can generate high-quality, reproducible data to uncover the bioactivity of this and other novel chemical entities, paving the way for new discoveries in pharmacology and drug development.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 1803770-09-3 [chemicalbook.com]
- 3. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols for 4-Fluoro-2-hydroxynicotinic Acid in Drug Design
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Fluorinated Heterocycle
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and heterocyclic scaffolds into drug candidates is a proven method for enhancing pharmacological profiles.[1][2] 4-Fluoro-2-hydroxynicotinic acid emerges as a particularly compelling building block, merging the advantageous properties of a fluorinated aromatic system with the versatile reactivity of a substituted pyridine core.[3] Its structure presents a unique combination of a hydrogen bond donor/acceptor (hydroxyl group), an anionic center or hydrogen bond acceptor (carboxylic acid), and a metabolically stable, polarity-modulating fluorine atom.[4][5]
This guide provides an in-depth exploration of this compound as a valuable scaffold in drug design. We will delve into its potential as a bioisosteric replacement for other functionalities and as a foundational structure for the development of targeted enzyme inhibitors. The protocols herein are designed to be robust and adaptable, providing researchers with the necessary tools to leverage this promising molecule in their drug discovery programs.
Physicochemical Properties and Pharmacophore Profile
The unique arrangement of functional groups in this compound dictates its potential interactions with biological targets. The fluorine atom, in particular, can significantly influence the molecule's pKa, lipophilicity, and metabolic stability, making it a powerful tool for fine-tuning drug-like properties.[4][6]
| Property | Value/Description | Source |
| CAS Number | 1803770-09-3 | [3] |
| Molecular Formula | C₆H₄FNO₃ | [3] |
| Molecular Weight | 157.10 g/mol | [3] |
| Boiling Point | 310.9±42.0°C at 760 mmHg | [3] |
| Key Features | - Aromatic pyridine ring- Carboxylic acid (anionic/H-bond acceptor)- Hydroxyl group (H-bond donor/acceptor)- Fluorine substituent (polarity/metabolic stability modulator) | [3][4] |
The key pharmacophore features of this compound are illustrated in the diagram below. These features form the basis of its potential interactions with protein targets.
Caption: Key pharmacophore features of this compound.
Synthetic Strategy and Derivatization
Caption: Derivatization workflow for creating chemical libraries.
Application Note I: A Bioisosteric Replacement Strategy
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates.[4][6][8] this compound can serve as a bioisostere for various functionalities, offering a unique combination of properties.
| Original Moiety | Bioisosteric Replacement | Potential Advantages of Replacement |
| Carboxylic Acid | This compound | Improved cell permeability, altered pKa, introduction of new interaction points. |
| Phenol | This compound | Reduced metabolic oxidation, modulated acidity, introduction of a heterocyclic core. |
| 2-Hydroxynicotinic Acid | This compound | Blocked metabolic site, increased lipophilicity, altered electronic properties.[4][6] |
The substitution of hydrogen with fluorine is a common strategy to block metabolic oxidation at a specific position, potentially increasing the half-life of a drug candidate.[4]
Application Note II: A Scaffold for NAPRT Inhibition
Nicotinamide phosphoribosyltransferase (NAPRT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. This pathway is crucial for the survival of certain cancer cells, making NAPRT an attractive target for anticancer drug development. It has been reported that 2-hydroxynicotinic acid, the non-fluorinated analog of our topic compound, is an inhibitor of NAPRT.[9] This finding provides a strong rationale for exploring this compound as a scaffold for developing more potent and selective NAPRT inhibitors.
The introduction of the fluorine atom at the 4-position could lead to:
-
Enhanced Binding Affinity: The fluorine atom may form favorable interactions with the enzyme's active site.
-
Improved Pharmacokinetics: Blocking a potential site of metabolism could enhance the drug's stability and bioavailability.
-
Increased Selectivity: The altered electronic profile may lead to more selective binding to NAPRT over other enzymes.
Caption: Inhibition of NAPRT in the NAD+ salvage pathway.
Experimental Protocols
Protocol 1: Representative Synthesis of an Amide Derivative
This protocol describes a general method for the amidation of this compound.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
Protocol 2: In Vitro NAPRT Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound derivatives against recombinant human NAPRT.
Materials:
-
Recombinant human NAPRT enzyme
-
Nicotinic acid (substrate)
-
ATP (co-substrate)
-
PRPP (5-phospho-α-D-ribose 1-pyrophosphate)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Detection reagent (e.g., a commercially available kit that measures pyrophosphate production or NAD+ formation)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in reaction buffer to the desired final concentrations.
-
In a 384-well plate, add a small volume of the diluted test compound solution. Include controls with DMSO only (no inhibitor) and a known NAPRT inhibitor (positive control).
-
Add the NAPRT enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrates (nicotinic acid, ATP, and PRPP) to each well.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
Data Interpretation and Future Directions
The IC₅₀ values obtained from the enzyme inhibition assay will provide a quantitative measure of the potency of the synthesized derivatives. A low IC₅₀ value indicates a potent inhibitor. This data will form the basis for structure-activity relationship (SAR) studies, guiding the design of next-generation compounds with improved activity.[10][11] Promising compounds should be further evaluated in cell-based assays to assess their effects on NAD+ levels and cancer cell viability.
Conclusion
This compound represents a versatile and promising scaffold for the development of novel therapeutics. Its unique combination of a fluorinated pyridine core and reactive functional groups allows for extensive chemical modification and optimization of drug-like properties. The potential application of its derivatives as NAPRT inhibitors for cancer therapy highlights just one of the many exciting avenues for research with this valuable building block. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this compound in their drug discovery endeavors.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. drughunter.com [drughunter.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Fluoro-2-hydroxynicotinic Acid Solubility Issues
This guide provides in-depth troubleshooting strategies and frequently asked questions to address solubility challenges encountered with 4-Fluoro-2-hydroxynicotinic acid. Our approach is grounded in the physicochemical principles of small molecule solubility, drawing on established data from analogous compounds to provide actionable insights for researchers, scientists, and drug development professionals.
I. Understanding the Challenge: Physicochemical Profile
This compound is a heterocyclic carboxylic acid.[1][2] Its structure, featuring a pyridine ring, a carboxylic acid group, a hydroxyl group, and a fluorine atom, dictates its solubility profile. While specific quantitative solubility data for this compound is not extensively published, we can infer its behavior from related molecules like nicotinic acid and picolinic acid.[3][4] The presence of both acidic (carboxylic acid) and potentially basic (pyridine nitrogen) functional groups, along with the capacity for hydrogen bonding, suggests a complex solubility profile that is highly dependent on the chosen solvent system and its pH.
Key Molecular Features:
-
Molecular Formula: C₆H₄FNO₃[1]
-
Molar Mass: 157.1 g/mol [1]
-
Physical State: Solid at room temperature.
II. Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when working with this compound.
1. What are the predicted general solubility characteristics of this compound?
Based on its structure and comparison with related nicotinic acid derivatives, this compound is expected to be:
-
Sparingly soluble in water at neutral pH: The molecule's crystalline structure and intramolecular hydrogen bonding can limit its interaction with water molecules.
-
Soluble in some polar organic solvents: Solvents like DMSO and DMF are likely to be effective due to their ability to disrupt the crystal lattice and form strong intermolecular interactions.[5][6]
-
pH-dependent solubility: The solubility in aqueous solutions is expected to increase significantly at acidic or basic pH due to the ionization of the carboxylic acid and pyridine nitrogen, respectively.[3][4]
2. In which common organic solvents should I first attempt to dissolve this compound?
For initial trials, we recommend starting with polar aprotic solvents, which are generally effective for this class of compounds. A suggested starting panel is provided in the table below.
| Solvent Class | Recommended Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | Good to High | Excellent at solvating polar molecules and breaking up crystal lattices. A common starting point for poorly soluble compounds.[5][6] |
| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding, but may be less effective than polar aprotic solvents.[3][4] |
| Less Polar | Acetonitrile, Acetone | Low to Moderate | May have some utility, but generally less effective for highly polar, crystalline compounds.[6][7] |
| Non-Polar | Toluene, Hexanes | Insoluble | Unlikely to be effective due to the polar nature of the molecule.[5] |
3. Why is my this compound not dissolving in water?
At neutral pH, the compound exists primarily in its non-ionized form. The energy required to break the crystal lattice of the solid may be greater than the energy released by its interaction with water, leading to poor solubility. The pH of a saturated aqueous solution of a related compound, picolinic acid, is around 4, indicating that the solution will be acidic.[7]
III. In-Depth Troubleshooting Guide
If you are encountering persistent solubility issues, follow this systematic troubleshooting workflow.
Workflow for Overcoming Solubility Challenges
Caption: Troubleshooting workflow for dissolving this compound.
Step 1: Systematic Solvent Screening
Begin by systematically testing the solubility in a small panel of recommended solvents.
Protocol:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a clean vial.
-
Add a measured volume of the first solvent (e.g., 100 µL of DMSO).
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved solid.
-
If undissolved solid remains, add another aliquot of solvent and repeat the process until the compound dissolves or a practical concentration limit is reached.
-
Record the approximate solubility in mg/mL.
-
Repeat for other solvents such as DMF and ethanol.
Step 2: The Power of pH Adjustment
The solubility of ionizable compounds like this compound is often dramatically influenced by pH.[3][4] By adjusting the pH, you can convert the neutral molecule into a more soluble salt form.
Mechanism of pH-Dependent Solubility:
Caption: Ionization states of this compound at different pH values.
Protocol for Aqueous pH Adjustment:
-
Create a slurry of this compound in deionized water.
-
For acidic conditions: Add a dilute solution of a strong acid (e.g., 1 M HCl) dropwise while stirring. The pyridine nitrogen will become protonated, forming a more soluble cationic species.
-
For basic conditions: Add a dilute solution of a strong base (e.g., 1 M NaOH) dropwise while stirring. The carboxylic acid will be deprotonated, forming a more soluble anionic salt.[8][9]
-
Monitor the pH and continue adding the acid or base until the compound fully dissolves.
-
Important: Be mindful that extreme pH values may affect the stability of your compound or interfere with downstream applications.
Step 3: The Judicious Use of Heat
Increasing the temperature can enhance the solubility of many compounds.[4] However, this should be done with caution.
Protocol:
-
Prepare a slurry of the compound in the desired solvent.
-
Gently warm the mixture in a water bath (e.g., to 40-50°C) while stirring.
-
Do not exceed temperatures that could lead to decomposition. A preliminary thermal stability assessment (e.g., DSC) is advisable if high temperatures are required.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Caution: Be aware of the potential for the compound to precipitate out of a supersaturated solution upon cooling.
Advanced Strategy: Salt Formation
If the above methods are insufficient or not suitable for your experimental system, preparing a stable salt form of this compound can be an effective strategy to improve its aqueous solubility and handling characteristics.[10][11][12][13]
Principle: Salt formation involves reacting the acidic or basic functional groups of a drug molecule with a suitable counterion to form a more soluble ionic complex.[10] For an acidic drug, a counterion with a pKa at least 2 pH units higher than the drug's pKa is recommended for stable salt formation.[10][13]
Workflow for Salt Screening:
Caption: A simplified workflow for the selection of a suitable salt form.
Common Counterions for Acidic Compounds:
-
Sodium (from NaOH)
-
Potassium (from KOH)
-
Calcium (from Ca(OH)₂)
-
Amine-based buffers (e.g., Tris, tromethamine)
IV. Final Recommendations
When developing a dissolution protocol for this compound, it is crucial to consider the requirements of your downstream application. The choice of solvent and pH will have a significant impact on the stability of the compound and the compatibility with your experimental system. We recommend a systematic and documented approach to solubility testing to ensure reproducible results.
V. References
-
Niacin - Solubility of Things. --INVALID-LINK--
-
This compound - ChemBK. --INVALID-LINK--
-
1803770-09-3|this compound|BLD Pharm. --INVALID-LINK--
-
This compound | 1803770-09-3 - ChemicalBook. --INVALID-LINK--
-
Picolinic acid - Solubility of Things. --INVALID-LINK--
-
Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability - Benchchem. --INVALID-LINK--
-
Solubility of Nicotinic Acid in Water, Ethanol, Acetone, Diethyl Ether, Acetonitrile, and Dimethyl S | PDF - Scribd. --INVALID-LINK--
-
5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3 | CID 40786902 - PubChem. --INVALID-LINK--
-
Solubility and Crystallization Studies of Picolinic Acid - MDPI. --INVALID-LINK--
-
Hydroxynicotinic acid crystallisation and solubility systematic studies - RSC Publishing. --INVALID-LINK--
-
Salt Selection in Drug Development | Pharmaceutical Technology. --INVALID-LINK--
-
Improving API Solubility by Salt and Cocrystal Formation - Sigma-Aldrich. --INVALID-LINK--
-
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - Index of /. --INVALID-LINK--
-
Salt formation to improve drug solubility - PubMed. --INVALID-LINK--
-
pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release - PubMed Central. --INVALID-LINK--
-
Nicotinic acid CAS#: 59-67-6 - ChemicalBook. --INVALID-LINK--
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. --INVALID-LINK--
-
2-Hydroxynicotinic acid | 609-71-2 - ChemicalBook. --INVALID-LINK--
-
This compound | 1803770-09-3 - Sigma-Aldrich. --INVALID-LINK--
-
4-Hydroxynicotinic acid, 98% - Thermo Scientific Chemicals. --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. 1803770-09-3|this compound|BLD Pharm [bldpharm.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. mdpi.com [mdpi.com]
- 8. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]
- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 10. pharmtech.com [pharmtech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of 4-Fluoro-2-hydroxynicotinic acid synthesis
An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of 4-Fluoro-2-hydroxynicotinic acid. As a key building block in medicinal chemistry, particularly for developing novel antiviral and antibacterial agents, achieving a high yield of this compound is critical.[1] This guide, curated by a Senior Application Scientist, offers field-proven insights to navigate common experimental challenges.
Proposed Synthetic Pathway
A robust method for synthesizing substituted 2-pyridones, such as this compound, involves the condensation and cyclization of a β-ketoester with an enamine, followed by hydrolysis. This approach offers good control over substituent placement on the pyridine ring. The workflow below outlines a plausible route starting from commercially available materials.
Caption: Proposed synthetic workflow for a 4-substituted-2-hydroxynicotinic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, offering potential causes and validated solutions.
Q1: My overall yield is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yields are a frequent issue and can stem from several factors throughout the synthetic process. A systematic approach is key to identifying and resolving the bottleneck.
-
Incomplete Reaction: The initial condensation or the final hydrolysis may not have proceeded to completion.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. Ensure your starting materials are pure and reagents are fresh, as impurities can inhibit the reaction.
-
-
Side Reactions: The formation of byproducts is a primary cause of reduced yields. In nicotinic acid synthesis, side reactions can include polymerization of starting materials or hydrolysis of nitrile groups under certain conditions.[2]
-
Solution: Maintain strict control over reaction parameters. For the cyclization step, ensure the base is added portion-wise to control the exotherm. For hydrolysis, carefully control the temperature and reaction time to prevent potential decarboxylation or other degradation pathways.
-
-
Purification Losses: Significant material loss can occur during workup and purification, especially during recrystallization if the solvent system is not optimized.[2]
-
Solution: Optimize the recrystallization process by testing various solvent mixtures to maximize crystal formation while leaving impurities in the mother liquor. Minimize the number of transfer steps and ensure complete extraction during the workup phase.
-
Q2: I am observing significant impurity formation, making purification difficult. How can I minimize byproducts?
A: Impurity formation is often linked to reaction conditions and the stability of intermediates.
-
Hydrolysis of Intermediates: If using a nitrile intermediate (like in the proposed pathway), premature hydrolysis to the amide can occur, which may react differently or be difficult to separate. This is heavily influenced by pH.[2]
-
Solution: If premature hydrolysis is suspected, conduct the cyclization step under anhydrous conditions where possible, using anhydrous solvents and reagents.[2] Maintain the pH as specified in the protocol, as deviations can promote unwanted side reactions.
-
-
Temperature Control: Many reactions for preparing heterocyclic compounds are sensitive to temperature. Runaway temperatures can lead to the formation of tars and complex byproduct mixtures.
-
Solution: Use a well-calibrated reaction setup with controlled heating (e.g., an oil bath) and efficient stirring. For exothermic steps, such as the addition of a strong base or acid, use an ice bath to maintain the recommended temperature range.[3]
-
Q3: The final product is difficult to purify by recrystallization. What are my options?
A: Purification can be challenging if the product and a key impurity have similar solubility profiles.
-
Suboptimal Recrystallization: The chosen solvent may not be ideal for creating a significant solubility difference between your product and impurities at high and low temperatures.
-
Solution: Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, acetic acid, ethyl acetate, and their mixtures) to find an optimal system. If the product precipitates as an oil, try adding the anti-solvent more slowly at a lower temperature or use a seed crystal.
-
-
Persistent Impurities: Some byproducts may co-crystallize with the final product.
-
Solution: If recrystallization fails, column chromatography is a viable alternative. A silica gel column using a gradient elution of ethyl acetate and hexanes, possibly with a small amount of acetic acid to improve peak shape, can be effective. Alternatively, consider converting the carboxylic acid to its methyl or ethyl ester, which may be easier to purify by chromatography, followed by a final hydrolysis step.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis?
A: When handling the reagents for this synthesis, several precautions are necessary. If using fluorinated starting materials like ethyl fluoroacetate, be aware of their potential toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Reactions involving strong acids (e.g., concentrated HCl) or bases (e.g., NaOH pellets) are corrosive and can cause severe burns; handle them with extreme care.[4]
Q2: How can I effectively monitor the progress of the hydrolysis step?
A: The conversion of the nitrile or ester intermediate to the final carboxylic acid can be monitored effectively using TLC. Use a mobile phase like 1:1 ethyl acetate:hexanes with 1% acetic acid. The carboxylic acid product should have a lower Rf value (it will stick to the silica plate more) than the less polar starting material. The disappearance of the starting material spot indicates the reaction is complete. HPLC can also be used for more quantitative analysis of reaction conversion.[3]
Q3: Can I use a different base for the initial cyclization reaction?
A: While sodium hydroxide is a common and cost-effective choice, other bases can be used and may offer advantages in specific cases. Bases like sodium ethoxide in ethanol or potassium carbonate in a polar aprotic solvent like DMF could be explored. The choice of base can influence reaction rate and byproduct formation, so small-scale trial reactions are recommended to find the optimal conditions for your specific setup.
Optimized Experimental Protocol
This protocol describes a two-step synthesis of a 4-substituted-2-hydroxynicotinic acid based on established chemical principles.
Step 1: Synthesis of 4-Trifluoromethyl-2-hydroxynicotinonitrile
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (16.8 g, 0.1 mol) and 3-aminoacrylonitrile (6.8 g, 0.1 mol) to 100 mL of water.[5]
-
Reaction: Stir the mixture vigorously and heat to reflux for 3 hours.
-
Cyclization: After 3 hours, allow the mixture to cool slightly. Slowly add a solution of sodium hydroxide (4.4 g, 0.11 mol) in 20 mL of water dropwise to the reaction mixture.
-
Second Reflux: Heat the mixture to reflux again and maintain for 5 hours.
-
Workup: Cool the reaction mixture in an ice bath. The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield the intermediate product.
Step 2: Hydrolysis to 4-Trifluoromethyl-2-hydroxynicotinic acid
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude 4-trifluoromethyl-2-hydroxynicotinonitrile (17.2 g, 0.1 mol) in a solution of sodium hydroxide (50 g) in 500 mL of water.[5]
-
Hydrolysis: Heat the mixture with stirring to 100 °C. The solid should dissolve, forming a clear solution. Maintain this temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Precipitation: Cool the reaction flask in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is less than 1. A white or off-white solid will precipitate.
-
Isolation and Purification: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the final product in a vacuum oven at 70-80 °C to a constant weight.
Data Summary Table
| Parameter | Step 1: Cyclization | Step 2: Hydrolysis | Overall |
| Reaction Time | 8 hours | 4-6 hours | 12-14 hours |
| Temperature | Reflux (~100 °C) | 100 °C | - |
| Key Reagents | NaOH, Water | NaOH, HCl | - |
| Expected Yield | ~50-60% | ~85-95% | ~42-57% |
| Expected Purity | >90% (Crude) | >98% (After Recrystallization) | >98% |
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis problems.
References
Technical Support Center: 4-Fluoro-2-hydroxynicotinic Acid
Welcome to the technical support center for 4-Fluoro-2-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting assistance for experiments involving this compound. Our goal is to ensure the integrity and reproducibility of your results by addressing common challenges related to its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound in its solid form and in solution?
A:
-
Solid Form: As a solid, the compound is generally stable under normal conditions.[1][2] For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Some suppliers recommend storage at 2-8°C under an inert atmosphere to maximize shelf life.
-
In Solution: Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, prepare concentrated stocks in an anhydrous solvent like DMSO, store at -20°C or -80°C, and protect from light. For aqueous solutions, short-term storage at 2-8°C is recommended, but stability should be verified for your specific buffer conditions. Avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A: The pH of an aqueous solution is a critical factor influencing the stability of many pharmaceutical compounds, including nicotinic acid derivatives.[5][6][7][8] Both acidic and basic conditions can catalyze degradation reactions like hydrolysis.[5][9] The ionization state of the molecule changes with pH, which can open different degradation pathways.[5] It is crucial to control and monitor the pH of your experimental buffers to ensure consistent results.
Q3: Is this compound sensitive to light or temperature?
A:
-
Photostability: Yes, fluoro-substituted aromatic compounds, particularly heteroaromatics, can be susceptible to photolysis (degradation upon exposure to light).[10][11][12] It is best practice to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Thermal Stability: While the solid is stable under standard conditions, elevated temperatures in solution can accelerate degradation.[1][3] Studies on similar compounds show that thermal degradation follows first-order kinetics and is highly temperature-dependent.[13] For fluorinated compounds, thermal decomposition can be complex and may lead to the release of various byproducts.[14][15] Avoid unnecessarily heating solutions containing this compound.
Q4: What are the potential degradation products I should be aware of?
A: While the carbon-fluorine bond is one of the strongest in organic chemistry, degradation can still occur.[12] Potential degradation pathways for fluorinated heteroaromatic compounds include:
-
Defluorination: The aryl C-F bond can be cleaved under certain conditions (e.g., photolysis), resulting in the release of a fluoride ion and the formation of 2-hydroxynicotinic acid.[11][16]
-
Hydrolysis: The pyridine ring or carboxylic acid group may undergo pH-dependent hydrolysis.
-
Oxidation: Oxidative degradation is a common pathway for many organic molecules and can be initiated by dissolved oxygen, trace metal ions, or peroxides.[17][18]
-
Decarboxylation: At high temperatures, thermal degradation can lead to the loss of carbon dioxide (CO2) and other gaseous byproducts like nitrogen oxides (NOx).[2][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Q: My compound's concentration is decreasing over time in my aqueous buffer. What is the most likely cause?
A: Unstable pH is the most common culprit for time-dependent degradation in aqueous buffers. Esters and amides, for instance, are known to undergo both acid and base-catalyzed hydrolysis.[5][9]
-
Causality: The pyridine ring system and carboxylic acid moiety of this compound have pKa values that make them susceptible to pH-catalyzed reactions. An unbuffered or improperly buffered solution can drift in pH, accelerating degradation.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution.
-
Use a Buffer: Ensure you are using a suitable buffer system to maintain a stable pH within the desired range for your experiment.
-
Run a pH Profile: If stability remains an issue, perform a preliminary pH stability study (see Protocol 1) to identify the pH range of maximum stability for your specific experimental conditions.
-
Q: I'm observing new, unidentified peaks in my HPLC/LC-MS chromatogram after preparing my samples. What are they?
A: The appearance of new peaks strongly suggests degradation. The timing and conditions of their appearance provide clues to the cause.
-
Causality: If the peaks appear after solutions have been exposed to ambient light, photodecomposition is a likely cause.[16][19] If solutions are left at room temperature for extended periods, both thermal and oxidative degradation could be occurring.
-
Troubleshooting Steps:
-
Protect from Light: Immediately repeat the experiment using amber glass vials or foil-wrapped containers to minimize light exposure.
-
Control Temperature: Prepare samples on ice and analyze them promptly. Avoid leaving samples on an autosampler for extended periods without temperature control.
-
Consider Oxidation: Prepare solutions with degassed buffers to minimize dissolved oxygen.
-
Characterize Degradants: If the problem persists, consider using LC-MS to obtain the mass of the impurity peaks. This can help identify the degradation pathway (e.g., a mass loss of 18 suggests hydrolysis, a mass loss of 44 suggests decarboxylation).
-
Q: My experimental results are inconsistent and suffer from poor reproducibility. How can I improve this?
A: Inconsistent results often stem from subtle variations in handling that affect the compound's stability.
-
Causality: Inconsistent solution age, pH drift between experiments, or variable exposure to light and heat can all lead to different levels of degradation, causing poor reproducibility.
-
Troubleshooting Workflow: The following workflow can help systematically identify and eliminate sources of variability.
Caption: A systematic workflow for troubleshooting reproducibility issues.
Quantitative Data Summary
While specific kinetic data for this compound is not broadly published, the following table summarizes expected stability behaviors based on data from analogous compounds and general chemical principles.
| Stress Condition | Expected Observation | Causality & Potential Products | Mitigation Strategy |
| Acidic pH (e.g., <4) | Potential for moderate to rapid degradation. | Acid-catalyzed hydrolysis of the pyridine ring system.[9] | Buffer solution to a stable pH range (empirically determined). |
| Neutral pH (e.g., 6-8) | Generally the most stable range, but not guaranteed. | May still be susceptible to slow oxidation or photolysis. | Use high-purity water/solvents, protect from light. |
| Basic pH (e.g., >8) | Potential for moderate to rapid degradation. | Base-catalyzed hydrolysis.[9] Increased susceptibility to oxidation. | Buffer solution to a stable pH range. Use of antioxidants may be considered. |
| Elevated Temp. (>40°C) | Accelerated degradation rate. | Thermal decomposition, decarboxylation.[13] | Maintain solutions at controlled room temperature or below. |
| UV/Visible Light | Formation of photodegradation products. | Photolysis, potentially leading to defluorination.[11][12] | Use amber vials or light-blocking foil. Work in a dimly lit area. |
| Oxidizing Agents | Rapid degradation. | Oxidation of the aromatic ring.[17][18] | Avoid contact with strong oxidizing agents, peroxides.[1][3] |
Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways based on the reactivity of similar chemical structures. The primary routes involve defluorination and oxidative/hydrolytic cleavage.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Rapid Assessment of pH-Dependent Stability
This protocol provides a framework for determining the optimal pH for your compound in an aqueous buffer system.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH values, such as pH 3, 5, 7, 9, and 11.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Incubation: Dilute the stock solution into each buffer to your final working concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to not affect the solution properties.
-
Time Points: Immediately take a sample from each solution for analysis (T=0). Store the remaining solutions under controlled temperature and light conditions identical to your experiment.
-
Analysis: Analyze samples at subsequent time points (e.g., T=2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC (see Protocol 2).
-
Data Interpretation: Plot the percentage of remaining this compound against time for each pH. The pH at which the concentration remains highest over time is the pH of maximum stability.
Protocol 2: General Purpose Stability-Indicating HPLC Method
This method serves as a starting point for quantifying this compound and detecting potential degradation products. Method optimization will be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[20]
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[20]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection: UV/Vis or Diode Array Detector (DAD) at a wavelength of maximum absorbance (e.g., ~270-280 nm, to be determined empirically).[20]
-
Validation: This method should be validated for specificity by performing forced degradation studies (exposing the compound to acid, base, heat, light, and oxidation) to ensure that all degradation product peaks are well-resolved from the parent compound peak.[18][21]
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH on the stability of chromatin core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of pH on the stability of chromatin core particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. turi.org [turi.org]
- 15. Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Fluoro-2-hydroxynicotinic acid
Welcome to the technical support center for the synthesis of 4-Fluoro-2-hydroxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is showing a significant amount of byproduct, which I suspect is the decarboxylated version of my target molecule. Why is this happening and how can I prevent it?
Answer:
Decarboxylation is a common side reaction when working with nicotinic acid derivatives, especially under elevated temperatures.[1][2][3] The carboxylic acid group on the pyridine ring can be lost as carbon dioxide, leading to the formation of 4-fluoro-2-hydroxypyridine.
Causality: The stability of the pyridine ring can facilitate the removal of the carboxyl group, a process that is often catalyzed by heat or the presence of certain metals.[2][4] The reaction temperature is a critical factor; temperatures exceeding 200°C significantly increase the rate of decarboxylation.[2]
Identification:
-
1H NMR: Look for the disappearance of the carboxylic acid proton signal and potential shifts in the aromatic protons of the resulting 4-fluoro-2-hydroxypyridine.
-
LC-MS: Compare the mass spectrum of your product mixture with the expected mass of the decarboxylated byproduct (C₅H₄FNO).
Prevention & Troubleshooting:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain the temperature as low as possible while ensuring a reasonable reaction rate. For many fluorination reactions, staying below 150°C is advisable. | Reduces the thermodynamic driving force for decarboxylation. |
| Catalyst Choice | If using a catalyst, screen for options that are less prone to promoting decarboxylation. For instance, some copper catalysts used in decarboxylation reactions should be avoided.[2][4] | Minimizes catalytic pathways that lead to the undesired side reaction. |
| Reaction Time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. | Prevents prolonged exposure to heat after the desired transformation is complete. |
Question 2: I am observing the formation of a dark, insoluble material in my reaction mixture. What is it and how can I avoid it?
Answer:
The formation of dark, insoluble materials often indicates polymerization. Hydroxypyridines, especially under acidic or high-temperature conditions, can be susceptible to polymerization.[5][6][7]
Causality: The electron-rich nature of the hydroxypyridine ring makes it susceptible to electrophilic attack, which can initiate polymerization. Acidic conditions can protonate the ring, increasing its reactivity, while high temperatures can also promote polymerization pathways.
Identification:
-
Visual Observation: The appearance of a dark, often black or brown, solid that is insoluble in common organic solvents.
-
Filtration: The polymeric material can be isolated by filtration, but it is often difficult to characterize fully due to its insolubility.
Prevention & Troubleshooting:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a neutral or slightly basic pH if the reaction chemistry allows. Avoid strong acidic conditions. | Reduces the activation of the pyridine ring towards polymerization. |
| Temperature Control | Run the reaction at the lowest effective temperature. | Minimizes thermally induced polymerization. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidative side reactions that can sometimes lead to colored, polymeric byproducts. |
Question 3: My fluorination reaction is not going to completion, and I am isolating a mixture of starting material and product. How can I improve the conversion?
Answer:
Incomplete fluorination is a frequent issue in the synthesis of fluorinated aromatics. This can be due to several factors, including the choice of fluorinating agent, reaction conditions, and the nature of the substrate.
Causality: The direct fluorination of aromatic rings can be challenging due to the high reactivity of fluorine and the potential for multiple fluorination or side reactions. The choice of fluorinating agent is critical, with electrophilic fluorinating agents like Selectfluor often being employed.[8] The reactivity of the substrate is also key; electron-rich rings are generally easier to fluorinate.
Identification:
-
TLC/LC-MS: Co-elution or detection of both the starting material (2-hydroxynicotinic acid or a derivative) and the desired this compound.
Prevention & Troubleshooting:
| Parameter | Recommendation | Rationale |
| Fluorinating Agent | Use a suitable electrophilic fluorinating agent such as Selectfluor. The stoichiometry of the fluorinating agent may need to be optimized (e.g., using a slight excess).[8] | Ensures a sufficient concentration of the active fluorinating species. |
| Solvent | The choice of solvent can significantly impact the reaction. Aprotic polar solvents like acetonitrile are often effective. | The solvent can influence the solubility of the reagents and the stability of the reaction intermediates. |
| Reaction Time/Temperature | Gradually increase the reaction time and/or temperature while monitoring for the formation of byproducts. | Provides more energy for the reaction to proceed to completion, but must be balanced against the risk of side reactions. |
| Catalyst | In some cases, a catalyst may be necessary to facilitate the fluorination.[8] | A catalyst can provide an alternative, lower-energy reaction pathway. |
Reaction Pathways
The following diagram illustrates the desired synthesis of this compound and the common competing side reactions of decarboxylation and polymerization.
Caption: Desired synthesis and common side reactions.
Recommended Experimental Protocol: Fluorination of 2-Hydroxynicotinic Acid using Selectfluor
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2-Hydroxynicotinic acid
-
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Temperature-controlled oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-hydroxynicotinic acid (1 equivalent).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material. The concentration will depend on the specific derivative, but a starting point of 0.1 M is reasonable.
-
Reagent Addition: While stirring, add Selectfluor (1.1 to 1.5 equivalents) portion-wise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the specific properties of the product but may involve quenching with water, extraction with an organic solvent, and purification by column chromatography or recrystallization.
Critical Control Points:
-
Moisture: Ensure all glassware is dry and use anhydrous solvent, as water can interfere with the fluorination reaction.
-
Temperature: Carefully control the reaction temperature to minimize decarboxylation and polymerization.
-
Stoichiometry: The amount of Selectfluor may need to be adjusted to achieve full conversion without excessive side product formation.
References
- 1. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. steemit.com [steemit.com]
- 5. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2-hydroxynicotinic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-Fluoro-2-hydroxynicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important fluorinated heterocyclic scaffold. The unique combination of a fluorine atom, a hydroxyl group, and a carboxylic acid on the pyridine ring presents specific synthetic hurdles that require careful consideration of reaction conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible outcomes in your research.
I. Understanding the Chemistry of this compound
This compound is a versatile building block in medicinal chemistry. The electron-withdrawing nature of the fluorine atom at the 4-position influences the acidity of the carboxylic acid and the nucleophilicity of the pyridine ring. Furthermore, the 2-hydroxy group can exist in equilibrium with its pyridone tautomer, which can impact its reactivity. A thorough understanding of these properties is crucial for optimizing reaction conditions and avoiding unwanted side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound derivatives, offering potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion in Esterification Reactions
Question: I am attempting to synthesize the methyl ester of this compound using a standard Fischer esterification (methanol with a catalytic amount of sulfuric acid), but I am observing low yields and a significant amount of unreacted starting material. What could be the cause, and how can I improve the conversion?
Answer: Low yields in the esterification of this compound can stem from several factors. The equilibrium nature of the Fischer esterification is a primary consideration.[1][2]
-
Inadequate Water Removal: The Fischer esterification is a reversible reaction that produces water as a byproduct.[1][2] The presence of water can shift the equilibrium back towards the starting materials, leading to incomplete conversion.
-
Solution: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene, or by adding a dehydrating agent such as molecular sieves to the reaction mixture.
-
-
Insufficient Catalyst: While sulfuric acid is a common catalyst, its effectiveness can be hampered by the basicity of the pyridine nitrogen.
-
Solution: Increase the catalyst loading or consider using a stronger acid catalyst. Alternatively, non-acidic coupling agents can be employed (see below).
-
-
Suboptimal Temperature and Reaction Time: Esterification reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Ensure the reaction is heated to reflux and monitor the progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration.
-
Alternative Esterification Strategies:
If optimizing the Fischer esterification does not yield satisfactory results, consider alternative methods that are not equilibrium-driven:
-
Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can activate the carboxylic acid for esterification under milder conditions.[3]
-
Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with the alcohol to form the ester.[4] Caution: This method may not be compatible with the free hydroxyl group, which may require protection.
Issue 2: Side Reactions and Impurity Formation in Amidation Reactions
Question: I am trying to synthesize an amide derivative of this compound by reacting it with a primary amine using a carbodiimide coupling agent. However, I am observing the formation of multiple byproducts, making purification difficult. What are the likely side reactions, and how can I improve the selectivity?
Answer: The synthesis of amides from this compound can be complicated by the presence of the 2-hydroxy group and the potential for side reactions involving the coupling agent.
-
O-Acylation of the Hydroxyl Group: The 2-hydroxy group can compete with the amine as a nucleophile, leading to the formation of an ester byproduct.
-
Solution: Protect the hydroxyl group before performing the amidation. Common protecting groups for phenols include benzyl (Bn) or silyl ethers (e.g., TBDMS). These groups can be removed under specific conditions after the amide bond is formed.
-
-
N-Acylurea Formation: A common side reaction with carbodiimide coupling agents is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive and can be difficult to remove.[4]
-
Solution: Add a coupling additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester intermediate that is more reactive towards the amine and less prone to rearrangement.
-
-
Catalyst Choice: The choice of catalyst can significantly impact the reaction's success. Boric acid has been shown to be an effective catalyst for direct amidation reactions.[5]
Table 1: Troubleshooting Common Amidation Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions. | Extend reaction time, increase temperature moderately, use a coupling additive (HOBt, HOAt), or consider protecting the hydroxyl group.[4] |
| Multiple Spots on TLC | Formation of byproducts (O-acylation, N-acylurea). | Protect the hydroxyl group, use a coupling additive, or try a different coupling reagent (e.g., HATU, HBTU). |
| Difficulty in Purification | Contamination with N-acylurea byproduct. | Optimize the reaction to minimize N-acylurea formation. Purification can sometimes be achieved by column chromatography with a suitable solvent system. |
III. Frequently Asked Questions (FAQs)
Q1: Do I need to protect the 2-hydroxy group when derivatizing the carboxylic acid?
A1: It is highly recommended to protect the 2-hydroxy group, especially when using highly reactive intermediates like acid chlorides or when side reactions like O-acylation are observed. The choice of protecting group will depend on the subsequent reaction conditions you plan to employ. Silyl ethers (e.g., TBDMS) are generally stable under neutral or basic conditions and can be removed with fluoride sources. Benzyl ethers are stable to a wide range of conditions and are typically removed by hydrogenolysis.
Q2: What is the best method for purifying this compound derivatives?
A2: Purification strategies will depend on the properties of the specific derivative.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an effective method for obtaining high-purity material.
-
Column Chromatography: For non-crystalline products or when isomers need to be separated, silica gel column chromatography is the most common method. The choice of eluent will depend on the polarity of the compound. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used.
Q3: How does the fluorine substituent affect the reactivity of the molecule?
A3: The fluorine atom at the 4-position is strongly electron-withdrawing. This has two main effects:
-
Increased Acidity: The carboxylic acid group is more acidic compared to its non-fluorinated analog. This can make deprotonation easier but may also affect the reactivity in certain acid-catalyzed reactions.
-
Modified Ring Electronics: The electron density of the pyridine ring is reduced, which can affect its susceptibility to electrophilic or nucleophilic attack.
IV. Experimental Protocols
Protocol 1: General Procedure for the Esterification of this compound using EDC/DMAP
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M), add the desired alcohol (1.2 eq).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Amidation of this compound using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the desired amine (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.2 eq) and stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
V. Visualization of Workflows
Diagram 1: Troubleshooting Low Yield in Esterification
Caption: Decision tree for troubleshooting low esterification yields.
Diagram 2: Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
VI. References
-
2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. Current Protocols in Nucleic Acid Chemistry, 2017. --INVALID-LINK--
-
Protecting Groups. Organic Chemistry Lecture Notes. --INVALID-LINK--
-
Optimization of the amidation and imidation reactions. ResearchGate, N.A. --INVALID-LINK--
-
Protecting Groups. Organic Synthesis. --INVALID-LINK--
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 2018. --INVALID-LINK--
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 2001. --INVALID-LINK--
-
Condition optimization for the amidation reaction. ResearchGate, N.A. --INVALID-LINK--
-
4-hydroxypyridine. The Good Scents Company. --INVALID-LINK--
-
An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters. Angewandte Chemie International Edition, 2015. --INVALID-LINK--
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. --INVALID-LINK--
-
Esterification optimization studies. ResearchGate, N.A. --INVALID-LINK--
-
Optimization of the reaction conditions. ResearchGate, N.A. --INVALID-LINK--
-
Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. Organic Chemistry Portal. --INVALID-LINK--
-
Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molbank, 2024. --INVALID-LINK--
-
Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega, 2020. --INVALID-LINK--
-
Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. --INVALID-LINK--
-
ChemInform Abstract: Synthesis and Reactions of Fluorinated Nicotinonitriles. ResearchGate, 2010. --INVALID-LINK--
-
Optimization of electrochemical amidation. ResearchGate, N.A. --INVALID-LINK--
-
Fischer Esterification. Master Organic Chemistry. --INVALID-LINK--
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate, 2021. --INVALID-LINK--
-
Fischer Esterification. Chemistry LibreTexts. --INVALID-LINK--
-
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate, 2019. --INVALID-LINK--
-
Synthesis of amides directly from carboxylic acids and hydrazines. Royal Society of Chemistry, 2016. --INVALID-LINK--
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. --INVALID-LINK--
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 2022. --INVALID-LINK--
-
Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of amides using boron catalysts. UCL Discovery. --INVALID-LINK--
-
Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. --INVALID-LINK--
-
5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate, N.A. --INVALID-LINK--
-
2-Fluoro-4-hydroxypyridine, 97%. Thermo Fisher Scientific. --INVALID-LINK--
-
5-Fluoro-2-hydroxypyridine. PubChem. --INVALID-LINK--
-
4-Pyridone. Wikipedia. --INVALID-LINK--
-
Developments in peptide and amide synthesis. Luxembourg Bio Technologies. --INVALID-LINK--
-
Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. --INVALID-LINK--
-
The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. Journal of the American Chemical Society, 1946. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Fluoro-2-hydroxynicotinic Acid
Welcome to the technical support center for the purification of 4-Fluoro-2-hydroxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications. Our approach is grounded in fundamental chemical principles and supported by established analytical techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the common impurities I should expect in my crude this compound?
Answer: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. While various synthetic pathways exist, impurities typically arise from three main sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product. For instance, if the synthesis involves the hydrolysis of a nitrile or ester precursor, you might find the corresponding nitrile or ester in your final product.
-
Side-Reaction Byproducts: The reaction conditions can sometimes lead to the formation of undesired byproducts. A common example in the synthesis of related nicotinic acid derivatives is the formation of isomeric impurities, where the functional groups are at different positions on the pyridine ring. Another possibility is the formation of decarboxylated byproducts under harsh thermal or pH conditions.
-
Reagents and Solvents: Residual solvents, catalysts, or reagents used in the synthesis and work-up can also be present as impurities. For example, if dimethylformamide (DMF) is used as a solvent at high temperatures, it can decompose to form dimethylamine, which can act as a nucleophile and generate new impurities.
A general workflow for identifying and mitigating these impurities is outlined below:
Caption: A logical workflow for impurity troubleshooting.
FAQ 2: My crude product is a discolored solid. How can I remove colored impurities?
Answer: Discoloration in your crude this compound often points to the presence of high molecular weight, conjugated byproducts or residual starting materials. Here are a few effective strategies to address this:
-
Recrystallization with Activated Charcoal: This is often the most effective first step. Activated charcoal has a high surface area and can adsorb colored impurities.
-
Protocol:
-
Dissolve your crude product in a minimal amount of a suitable hot solvent (see FAQ 3 for solvent selection).
-
Add a small amount of activated charcoal (typically 1-2% w/w of your crude product).
-
Heat the mixture gently with stirring for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
-
-
Solvent Trituration/Washing: If the colored impurity has different solubility characteristics from your product, a simple wash can be effective.
-
Protocol:
-
Suspend your crude solid in a solvent in which your product is poorly soluble but the impurity is soluble.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the solid and wash with a small amount of the same cold solvent.
-
Dry the purified solid.
-
-
FAQ 3: What is the best method for purifying this compound?
Answer: For a crystalline solid like this compound, a combination of acid-base extraction followed by recrystallization is a highly effective purification strategy.
A. Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The underlying principle is the differential solubility of the compound in its neutral and salt forms.[1][2][3]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification & Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the extraction with fresh sodium bicarbonate solution two more times to ensure complete transfer of the acidic product to the aqueous phase.
-
-
Back Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification & Isolation:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add a strong acid, such as 2M hydrochloric acid (HCl), with stirring until the pH is acidic (pH ~2-3, check with pH paper).
-
The purified this compound will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Caption: Workflow for Acid-Base Extraction.
B. Recrystallization
Recrystallization is a powerful technique for further purifying the solid obtained from acid-base extraction. The key is to select a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Screen for suitable solvents. Good starting points for hydroxynicotinic acids are water, ethanol, or mixtures like ethanol/water or acetone/water.[4]
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (or near boiling) while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Solvent Selection Guide for Recrystallization
| Solvent System | Polarity | Comments |
| Water | High | Good for polar compounds like nicotinic acids. |
| Ethanol | Medium-High | Often a good choice for compounds with hydrogen bonding capabilities. |
| Acetone | Medium | Can be effective, especially in a solvent/anti-solvent system. |
| Ethyl Acetate | Medium | A versatile solvent for a range of polarities. |
| Heptane/Ethyl Acetate | Variable | A common mixed-solvent system for tuning polarity. |
| Methanol/Water | Variable | Another effective mixed-solvent system for polar compounds. |
FAQ 4: How can I assess the purity of my this compound?
Answer: A combination of techniques should be used to confidently assess the purity of your final product.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantitative purity analysis. A reversed-phase method is typically suitable.
Suggested Starting HPLC Method:
Parameter Recommended Condition Column C18, 5 µm, 4.6 x 150 mm Mobile Phase A 0.1% Phosphoric acid in Water Mobile Phase B Acetonitrile Gradient Start with 5-10% B, ramp to 95% B over 10-15 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C Detection UV at ~220 nm and ~270 nm Injection Volume 5-10 µL This method should be validated for your specific needs.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any structurally related impurities. ¹⁹F NMR is also highly valuable for fluorinated compounds to detect any fluorine-containing impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight of your product and help in identifying unknown impurities, especially when coupled with a separation technique like LC-MS.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
References
- 1. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Fluoro-2-hydroxynicotinic Acid
An in-depth guide to the storage, handling, and troubleshooting of 4-Fluoro-2-hydroxynicotinic acid for laboratory professionals.
As a Senior Application Scientist, this guide synthesizes safety data, chemical properties, and field-proven insights to ensure the safe and effective use of this compound in your research. This document moves beyond a simple datasheet to provide causal explanations for handling protocols and troubleshooting steps for common experimental challenges.
Section 1: Critical Safety & Handling Protocols
Handling fluorinated organic compounds requires a comprehensive understanding of their potential hazards.[1] The introduction of fluorine can significantly alter a molecule's reactivity and biological properties.[2][3] this compound and its analogs are classified as irritants, necessitating stringent safety protocols.
FAQ: Personal Protective Equipment (PPE) & Emergency Response
| Question | Answer |
| What is the minimum required PPE? | Chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves are mandatory. For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.[1] |
| How do I choose the right gloves? | Glove selection must be based on the specific solvent being used. Consult the glove manufacturer’s compatibility chart. For corrosive compounds or those readily absorbed, double-gloving is recommended.[1] |
| What should I do in case of accidental exposure? | Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[4][5] Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][4] Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen if trained to do so.[1][4] In all cases, seek immediate medical attention.[1][4] |
| How should I dispose of waste? | All waste containing this compound must be collected in clearly labeled, compatible containers. Do not mix with incompatible waste streams, such as strong oxidizing agents.[1] Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] |
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the critical steps for handling this compound from receipt to disposal.
Caption: Standard workflow for handling this compound.
Section 2: Long-Term Storage & Stability
The integrity of your starting material is paramount. Improper storage can lead to degradation, affecting experimental reproducibility and outcomes.
FAQ: Storage Conditions & Degradation
| Question | Answer |
| What are the ideal storage conditions? | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][7] Some suppliers recommend storage under an inert atmosphere at room temperature.[8] |
| What materials should it be stored away from? | Keep away from strong oxidizing agents, strong acids, strong bases, heat, and sources of ignition.[1][6][7] Exposure to moisture should also be avoided.[7] |
| Is the compound stable? | The compound is generally stable under normal, recommended storage conditions.[6][7][9] |
| What are the signs of degradation? | While specific data for this compound is limited, visual changes like discoloration (from off-white to yellow/brown) or changes in solid-state morphology (clumping) may indicate degradation. Formation of toxic gases (nitrogen oxides, carbon monoxide) is possible during heating or in case of fire.[5][6][7] |
| What are potential degradation pathways? | Based on its structure as a nicotinic acid derivative, potential degradation pathways under harsh conditions (e.g., strong acid/base, high heat) could include decarboxylation of the carboxylic acid group or reactions involving the pyridine ring. The carbon-fluorine bond is typically very stable. |
Section 3: Dissolution & Solution Preparation
One of the most common hurdles in using substituted nicotinic acids is poor solubility in common organic solvents. Understanding the compound's properties is key to overcoming this.
FAQ: Solvents & Solubility Issues
| Question | Answer |
| What solvents are recommended? | Specific solubility data is not widely published. However, related compounds show good solubility in aqueous base, such as 0.1 M NaOH.[8][10] This is due to the deprotonation of the acidic carboxylic acid group to form a more soluble sodium salt. |
| My compound won't dissolve in my reaction solvent. What can I do? | If direct dissolution fails, consider preparing a stock solution in a solvent where it is more soluble (like DMSO or a basic aqueous solution) and adding it to the reaction mixture, provided the solvent is compatible with your reaction chemistry. Gentle warming may aid dissolution, but monitor for signs of degradation. |
| Can I use sonication to help dissolve it? | Yes, sonication can be an effective method to aid dissolution by breaking up solid aggregates. However, be mindful that prolonged sonication can generate localized heat. |
Troubleshooting Workflow: Achieving Dissolution
Use this decision tree to address solubility challenges in your experiments.
Caption: Decision tree for troubleshooting solubility issues.
Section 4: Troubleshooting Common Experimental Issues
Nicotinic acid derivatives are valuable in drug discovery and organic synthesis, but their unique properties can present challenges.[11][12][13][14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | Poor Solubility: The compound may not be fully dissolved in the reaction medium, limiting its availability to react. | Revisit the dissolution protocol (Section 3). Ensure the compound is fully dissolved before adding other reagents. Consider a more suitable solvent or a phase-transfer catalyst if working in a biphasic system. |
| Compound Instability: Reaction conditions (e.g., high temperature, strong acid/base) may be degrading the starting material. | Run the reaction at a lower temperature. If possible, use milder reagents. Perform a stability test of the starting material under the reaction conditions (without other reagents) and analyze by LC-MS or TLC to check for degradation. | |
| Formation of Unexpected Impurities | Thermal Decomposition: Overheating can cause decarboxylation or other side reactions.[6] | Maintain strict temperature control. Use an oil bath for uniform heating. |
| Reaction with Incompatible Materials: The compound may react with strong oxidizing agents or other incompatible materials present in the reaction mixture.[5][7] | Ensure all reagents and solvents are compatible. Review the full reaction scheme for potential side reactions. | |
| Inconsistent Results / Poor Reproducibility | Hygroscopic Nature: The compound may have absorbed atmospheric moisture, leading to inaccurate weighing and affecting reaction stoichiometry. | Store the compound in a desiccator, especially after opening. If possible, handle in a glove box with an inert atmosphere. |
| Batch-to-Batch Variation: Impurities in the starting material can affect the reaction outcome. | Verify the purity of the compound (e.g., by NMR or LC-MS) before use. If possible, source from a reliable vendor with a certificate of analysis. |
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. lgcstandards.com [lgcstandards.com]
- 7. fishersci.no [fishersci.no]
- 8. 2-Hydroxynicotinic acid CAS#: 609-71-2 [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting failed reactions with 4-Fluoro-2-hydroxynicotinic acid
Welcome to the technical support center for 4-Fluoro-2-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate your synthetic endeavors successfully.
Understanding the Unique Reactivity of this compound
This compound is a unique trifunctional molecule with a carboxylic acid, a hydroxyl group, and a fluorine atom on a pyridine ring. Its reactivity is governed by the interplay of these functional groups and the electronic nature of the pyridine ring. A critical aspect to consider is the tautomerism between the 2-hydroxy pyridine and the 2-pyridone form, with the pyridone form often being the predominant tautomer. This equilibrium can significantly influence the molecule's nucleophilicity, acidity, and overall reactivity. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen also impacts the reactivity of the carboxylic acid and the C-F bond itself.
Section 1: Troubleshooting Failed Suzuki Coupling Reactions
Suzuki coupling is a cornerstone of modern organic synthesis for creating C-C bonds. However, the unique electronic properties of this compound can present specific challenges.
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q1: My Suzuki coupling reaction with this compound is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: When a Suzuki coupling fails with this substrate, the investigation should be systematic. The primary suspects are catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1]
-
Catalyst Activity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in-situ.[1] Ensure your catalyst and ligands are from a reliable source and have not degraded.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[1] It is crucial to thoroughly degas your solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials. For substrates with ester groups, a milder base like potassium fluoride (KF) might be necessary to prevent cleavage.[2]
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants and the catalyst. A mixture of an organic solvent (like dioxane or THF) and water is common for Suzuki reactions.[1][2]
Q2: I am observing significant defluorination of my starting material or product. How can I mitigate this side reaction?
A2: C-F bond cleavage is a known side reaction for fluorinated pyridines, particularly under reducing conditions which can be present in a Suzuki catalytic cycle.[3]
-
Choice of Catalyst and Ligand: Some palladium catalysts and ligands can be more prone to inducing C-F bond activation. Consider screening different phosphine ligands, as their electronic and steric properties can influence the stability of the C-F bond.
-
Reaction Temperature: Higher temperatures can promote C-F bond cleavage. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Reducing Agents: If your reaction conditions involve additives that can act as reducing agents, they might be contributing to the defluorination.
Troubleshooting Workflow for Suzuki Coupling
If you are facing persistent issues, follow this systematic workflow to diagnose and solve the problem.
Caption: Iterative workflow for troubleshooting Suzuki coupling reactions.
Experimental Protocol: General Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Buchwald precatalysts | Varying electronic and steric properties can influence reactivity and side reactions. |
| Base | K2CO3, K3PO4, Cs2CO3, KF | Base strength affects transmetalation and potential side reactions.[1][2] |
| Solvent | Dioxane/H2O, Toluene/H2O, DMF | Solvent choice impacts solubility and reaction kinetics.[2] |
| Temperature | 80-110 °C | Balance between reaction rate and potential for decomposition or side reactions. |
Section 2: Troubleshooting Failed Amide Coupling Reactions
The formation of an amide bond by coupling the carboxylic acid of this compound with an amine is a common transformation. However, the electronic nature of the pyridine ring can reduce the nucleophilicity of the carboxylic acid, making activation challenging.
Frequently Asked Questions (FAQs) - Amide Coupling
Q1: My amide coupling reaction is not working. I've tried standard coupling reagents like HATU and EDC/HOBt with no success. What could be the issue?
A1: The primary challenge is often the activation of the carboxylic acid. The electron-withdrawing nature of the fluoropyridine ring can make the carboxyl group less reactive.
-
Inefficient Acid Activation: Standard coupling reagents might not be potent enough. You may need to explore more reactive activating agents or different reaction conditions.[4]
-
Formation of Stable Intermediates: With coupling reagents like DCC, an O-acylisourea intermediate is formed. This may not be reactive enough to be attacked by the amine.
-
Low Nucleophilicity of the Amine: While less common, if you are using a particularly electron-deficient amine, its low nucleophilicity could be the rate-limiting step.
Q2: I am observing the formation of an anhydride of this compound instead of the desired amide when trying to form an acid chloride. How can I avoid this?
A2: Anhydride formation is a common side reaction when using reagents like oxalyl chloride or thionyl chloride, especially if the reaction is slow.[4]
-
Use a More Potent Activating Agent: Consider using a stronger chlorinating agent or additives that can accelerate the formation of the acid chloride.
-
Control Reaction Conditions: Running the reaction at a lower temperature might disfavor the bimolecular reaction leading to the anhydride.
-
Alternative Strategies: Instead of forming the acid chloride, consider using coupling reagents that do not proceed via this intermediate.
Troubleshooting Workflow for Amide Coupling
Caption: Systematic approach for troubleshooting difficult amide couplings.
Experimental Protocol: General Amide Coupling
-
Activation: In an inert atmosphere, dissolve this compound (1.0 equiv.) and the coupling reagent (e.g., HATU, 1.1 equiv.) in an anhydrous solvent (e.g., DMF or CH2Cl2). Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv.) and stir for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the amine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO3), and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.
| Coupling Reagent | Class | Comments |
| EDC/HOBt | Carbodiimide | A classic and cost-effective choice.[4] |
| HATU/DIPEA | Uronium Salt | Highly efficient, but can be expensive.[5] |
| PyBOP | Phosphonium Salt | Good for sterically hindered substrates. |
| SOCl2 | Acid Chloride Formation | A more forceful method; may require elevated temperatures.[4] |
Section 3: Troubleshooting Failed Esterification Reactions
Esterification of the carboxylic acid group is another important reaction. Fischer esterification, the reaction with an alcohol under acidic conditions, is a common method.
Frequently Asked Questions (FAQs) - Esterification
Q1: My Fischer esterification is giving a very low yield. What can I do to drive the reaction to completion?
A1: Fischer esterification is an equilibrium-controlled process. To obtain a high yield of the ester, the equilibrium must be shifted towards the products.[6]
-
Use a Large Excess of Alcohol: Using the alcohol as the solvent is a common strategy to drive the equilibrium forward.
-
Remove Water: Water is a byproduct of the reaction. Its removal will shift the equilibrium to the product side. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[6]
-
Choice of Acid Catalyst: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is typically required.[7]
Q2: Are there alternative methods to esterify this compound if Fischer esterification fails?
A2: Yes, if Fischer esterification is not effective, you can use methods that are not equilibrium-limited.
-
Reaction with Alkyl Halides: Deprotonate the carboxylic acid with a base (e.g., K2CO3) to form the carboxylate salt, which can then be reacted with an alkyl halide (e.g., methyl iodide) in a polar aprotic solvent like DMF.
-
Using Coupling Reagents: The same coupling reagents used for amide bond formation (e.g., EDC) can often be used for esterification, by substituting the amine with an alcohol.
Troubleshooting Workflow for Esterification
Caption: Decision tree for troubleshooting esterification reactions.
Experimental Protocol: Fischer Esterification
-
Setup: Dissolve this compound in a large excess of the desired alcohol.
-
Catalyst: Add a catalytic amount of a strong acid (e.g., 1-5 mol% of concentrated H2SO4).
-
Reaction: Heat the mixture to reflux. If not using the alcohol in large excess, consider using a Dean-Stark trap to remove water.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sat. NaHCO3 solution).
-
Extraction: Extract the ester with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over a drying agent, concentrate, and purify as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 4-Fluoro-2-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4-Fluoro-2-hydroxynicotinic acid, a fluorinated pyridine derivative of increasing interest in medicinal chemistry. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), offering not just protocols, but a deeper understanding of the rationale behind their application. This guide is designed to empower researchers to make informed decisions for the stringent quality control required in drug discovery and development.
The Criticality of Purity for this compound
This compound's utility as a building block in the synthesis of novel therapeutic agents necessitates a thorough understanding of its impurity profile. Even minute impurities can have significant consequences, potentially leading to altered biological activity, increased toxicity, or unforeseen side effects in downstream applications. The fluorine substituent, while often introduced to enhance metabolic stability and binding affinity, can also influence the types of impurities formed during synthesis. Therefore, a robust analytical strategy is paramount.
Comparative Analysis of Purity Assessment Methodologies
The selection of an appropriate analytical technique hinges on a variety of factors including the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. Here, we compare the three most pertinent methods for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a workhorse in pharmaceutical analysis due to its high resolving power, sensitivity, and quantitative accuracy. For a chromophore-containing molecule like this compound, UV detection is a straightforward and effective approach.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected by a UV detector, which measures the absorbance of light at a specific wavelength. The area under the resulting chromatographic peak is proportional to the concentration of the compound.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is the standard choice for moderately polar compounds like nicotinic acid derivatives. The nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is critical for the ionization state of the carboxylic acid and hydroxyl groups, thereby influencing retention time and peak shape. A gradient elution is often employed to ensure the timely elution of both the main compound and any potential impurities with a wide range of polarities.
-
UV Detection Wavelength: The wavelength should be set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity.
Self-Validating System: A robust HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from potential impurities, which can be confirmed by peak purity analysis using a photodiode array (PDA) detector.
Data Presentation: HPLC Performance Metrics
| Parameter | Typical Value for Organic Acid Analysis | Reference |
| Limit of Detection (LOD) | 0.002–0.5 µg/mL | [1][2] |
| Limit of Quantitation (LOQ) | 0.007–6.0 µg/mL | [1][2][3] |
| Linearity (R²) | >0.999 | [2] |
| Precision (RSD) | <2% | [4] |
| Accuracy (Recovery) | 98-102% | [4] |
Experimental Protocol: HPLC-UV Method for this compound
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determine the λmax of this compound (typically in the range of 260-280 nm for nicotinic acid derivatives).
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualization: HPLC Workflow
Caption: Workflow for HPLC-UV Purity Assessment.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary ratio method for purity determination, offering a distinct advantage in that it does not require an identical reference standard for the analyte.[5][6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Principle: By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Causality Behind Experimental Choices:
-
Internal Standard Selection: The internal standard must be of high purity, stable, soluble in the same deuterated solvent as the analyte, and have at least one signal that is well-resolved from any signals of the analyte and impurities. For this compound, suitable internal standards could include maleic acid or 1,4-dinitrobenzene.
-
Solvent Selection: A deuterated solvent that fully dissolves both the sample and the internal standard is crucial. DMSO-d6 is often a good choice for polar, acidic compounds.
-
Acquisition Parameters: To ensure accurate quantification, key NMR parameters must be optimized. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard is critical for full magnetization recovery. A 90° pulse angle should be accurately calibrated.
Self-Validating System: The accuracy of qNMR relies on the certified purity of the internal standard and the precise weighing of both the sample and the standard. The method's validity can be cross-checked by using different, well-separated signals from both the analyte and the internal standard for quantification; the results should be consistent.[8][9]
Data Presentation: qNMR Performance Metrics
| Parameter | Typical Value | Reference |
| Precision (RSD) | <1% | [7] |
| Accuracy (vs. Certified Value) | Typically within ±1% | [6] |
| Measurement Uncertainty | 0.15 - 0.60% | [5][9] |
Experimental Protocol: qNMR for this compound
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): ≥ 30 s (to be determined experimentally)
-
Number of scans (NS): 16 or higher for good signal-to-noise.
-
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
Visualization: qNMR Workflow
Caption: Workflow for qNMR Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like nicotinic acids, derivatization is often necessary to increase their volatility.
Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) information.
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for carboxylic acids and hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane and trimethylchlorosilane can be used to replace the acidic protons with trimethylsilyl (TMS) groups, making the molecule more volatile.[2]
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is typically used for the separation of these derivatives.[10][11]
-
Mass Spectrometry: Electron ionization (EI) is the most common ionization technique, providing reproducible fragmentation patterns that can be compared to spectral libraries for identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity in quantitative analysis.[11]
Self-Validating System: The identity of the main peak and any impurities can be confirmed by comparing their mass spectra with a library (e.g., NIST). The method can be validated for linearity, precision, and accuracy using a derivatized standard.
Data Presentation: GC-MS Performance Metrics
| Parameter | Typical Value for Derivatized Nicotinic Acid Analysis | Reference |
| Limit of Detection (LOD) | ~4.5 mg/L (in solution) | [2] |
| Precision (RSD) | 1.65 - 2.89% | [2] |
| Accuracy (Recovery) | 90.1 - 93.2% | [2] |
Experimental Protocol: GC-MS for this compound (with Derivatization)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.
-
Add a suitable solvent (e.g., pyridine) and the silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization.
-
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS Purity Assessment.
Comparison with Alternative Nicotinic Acid Derivatives
To provide context for the purity assessment of this compound, it is useful to compare it with other structurally related and commercially available nicotinic acid derivatives that are also employed in research and drug development.
| Compound | Structure | Key Features and Applications |
| This compound | The fluorine substituent can enhance metabolic stability and binding affinity. Used as a building block for novel therapeutics. | |
| 2-Hydroxynicotinic acid | A non-fluorinated analog, serving as a baseline for comparison. It is a metabolite of nicotinic acid and has applications in biochemical research.[12][13] | |
| 5-Fluoro-2-hydroxynicotinic acid | An isomer of the target compound, potentially exhibiting different biological activity and impurity profiles.[14][15][16] | |
| Isonicotinic acid | An isomer of nicotinic acid with the carboxyl group at the 4-position. It is a precursor to several drugs, including the anti-tuberculosis agent isoniazid.[17] | |
| Picolinic acid | An isomer with the carboxyl group at the 2-position. It is a chelating agent and is involved in various biological processes.[10][18] |
The choice of analytical method for these alternatives would follow similar principles as for this compound, with adjustments to chromatographic conditions or derivatization protocols as needed based on their specific physicochemical properties.
Conclusion: A Multi-faceted Approach to Purity Assessment
Ensuring the purity of this compound is a critical step in its journey from a laboratory reagent to a key component of a therapeutic agent. No single analytical technique is universally superior; rather, a combination of methods provides the most comprehensive and reliable purity assessment.
-
HPLC-UV stands out as the primary method for routine quality control due to its high precision, robustness, and quantitative accuracy.
-
qNMR offers an invaluable orthogonal method for absolute purity determination without the need for a specific reference standard, making it ideal for the certification of in-house batches.
-
GC-MS , while requiring a derivatization step, provides excellent confirmatory identification of impurities through mass spectral data.
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can design and implement a robust quality control strategy that ensures the integrity of their scientific endeavors and the safety of potential new medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. scispace.com [scispace.com]
- 5. Determination of standard sample purity using the high-precision 1H-NMR process | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Picolinic acid - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]
- 13. scbt.com [scbt.com]
- 14. 5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3 | CID 40786902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 5-FLUORO-2-HYDROXYNICOTINIC ACID | 884494-83-1 [amp.chemicalbook.com]
- 16. 5-FLUORO-2-HYDROXYNICOTINIC ACID CAS#: 884494-83-1 [amp.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: 4-Fluoro-2-hydroxynicotinic Acid vs. Non-fluorinated Nicotinic Acid
For researchers, scientists, and professionals in drug development, the nuanced landscape of molecular scaffolds and their derivatives is of paramount importance. The strategic modification of a known bioactive molecule, such as nicotinic acid, can unlock new therapeutic potential or refine existing pharmacological profiles. This guide provides an in-depth, objective comparison of 4-Fluoro-2-hydroxynicotinic acid and its parent compound, nicotinic acid, with a focus on their physicochemical properties, biological activity, and the experimental methodologies used for their evaluation.
Introduction: The Rationale for Fluorination and Hydroxylation
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for dyslipidemia.[1] Its primary mechanism of action involves the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][3] This activation leads to a cascade of events, including the inhibition of adenylate cyclase in adipocytes, which ultimately reduces plasma levels of free fatty acids and triglycerides.[4] However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing, which is also mediated by GPR109A activation, but through a β-arrestin-dependent pathway.[5][6]
The introduction of a fluorine atom and a hydroxyl group at the 4- and 2-positions of the nicotinic acid scaffold, respectively, represents a rational drug design strategy to modulate its properties. Fluorination is a common tool in medicinal chemistry to enhance metabolic stability, binding affinity, and alter physicochemical characteristics such as lipophilicity and acidity (pKa).[7][8] The hydroxyl group can introduce new hydrogen bonding interactions and potentially alter the compound's metabolic profile. This guide will explore the anticipated and observed consequences of these modifications.
Physicochemical Properties: A Comparative Analysis
The introduction of fluorine and hydroxyl groups is expected to significantly alter the physicochemical properties of the nicotinic acid scaffold. While experimental data for this compound is not extensively available in the public domain, we can predict the impact of these substitutions based on established principles of physical organic chemistry.
| Property | Nicotinic Acid | This compound (Predicted) | Rationale for Predicted Change |
| Molecular Weight ( g/mol ) | 123.11 | 157.10 | Addition of fluorine and oxygen atoms. |
| pKa (carboxyl group) | ~4.85 | Lower (~3.5-4.0) | The electron-withdrawing effect of the fluorine atom increases the acidity of the carboxylic acid.[9] |
| LogP (Lipophilicity) | ~0.36 | Higher (~0.5-1.0) | The fluorine atom generally increases lipophilicity, although the hydroxyl group can slightly decrease it. The net effect is predicted to be an increase.[10] |
| Solubility | Soluble in water | Likely lower in water | Increased lipophilicity and potential for stronger crystal lattice interactions may reduce aqueous solubility. |
Biological Activity: GPR109A Receptor Interaction
The primary biological target for both compounds is the GPR109A receptor. The affinity and functional activity at this receptor are critical determinants of their therapeutic potential.
GPR109A Signaling Pathways
Activation of GPR109A initiates two primary signaling cascades:
-
Gαi-mediated Pathway: This canonical pathway inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This is believed to be responsible for the desirable anti-lipolytic effects of nicotinic acid.[4]
-
β-arrestin-mediated Pathway: This pathway is implicated in receptor desensitization and internalization, and importantly, is linked to the prostaglandin-mediated flushing response.[5][6]
A key goal in the development of nicotinic acid analogs is to identify "biased agonists" that preferentially activate the Gαi pathway over the β-arrestin pathway, thereby retaining the therapeutic benefits while minimizing the flushing side effect.
Diagram of GPR109A Signaling Pathways
Caption: GPR109A signaling cascade upon agonist binding.
Predicted Receptor Affinity and Functional Activity
While direct experimental data for this compound is lacking, we can hypothesize its interaction with GPR109A based on Structure-Activity Relationships (SAR) of similar compounds.
| Parameter | Nicotinic Acid | This compound (Hypothetical) | Rationale for Hypothetical Values |
| GPR109A Binding Affinity (Ki) | ~100-200 nM | Potentially higher or similar | The fluorine atom could enhance binding through favorable interactions with the receptor binding pocket. The 2-hydroxy group could form an additional hydrogen bond.[3] |
| Gαi Activation (EC50) | ~100-300 nM | Potentially more potent | Increased binding affinity would likely translate to increased potency in functional assays. |
| β-arrestin Recruitment (EC50) | ~100-500 nM | Unknown, potential for bias | The key question is whether the modifications alter the conformation of the activated receptor to favor one pathway over the other. This would need to be determined experimentally. |
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative performance of this compound and nicotinic acid, a series of well-established in vitro assays are required.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the compounds for the GPR109A receptor.
Principle: The assay measures the ability of the unlabeled test compounds to displace a radiolabeled ligand (e.g., [³H]-nicotinic acid) from the GPR109A receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, combine the GPR109A-expressing cell membranes, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of the unlabeled test compounds (nicotinic acid or this compound).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[2]
Diagram of Competitive Radioligand Binding Assay Workflow
Caption: Workflow for the competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of the compounds to activate the Gαi-mediated signaling pathway.
Principle: GPR109A is a Gi-coupled receptor, so its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay typically involves stimulating cells with forskolin (an adenylyl cyclase activator) and then measuring the ability of the test compound to inhibit this forskolin-induced cAMP production.
Protocol:
-
Cell Culture: Use a cell line stably expressing human GPR109A.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds in the presence of forskolin.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the inhibition of cAMP production as a function of the test compound concentration to determine the EC50 value.[11]
β-Arrestin Recruitment Assay
This assay measures the ability of the compounds to activate the β-arrestin signaling pathway.
Principle: Upon receptor activation, β-arrestin is recruited from the cytoplasm to the cell membrane. This recruitment can be detected using various technologies, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
Protocol (using EFC):
-
Cell Line: Use a cell line engineered to co-express GPR109A fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds.
-
Enzyme Complementation: If the test compound induces β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme.
-
Signal Detection: Add a substrate for the reconstituted enzyme and measure the resulting luminescent or fluorescent signal.
-
Data Analysis: Plot the signal as a function of the test compound concentration to determine the EC50 value for β-arrestin recruitment.[1]
Conclusion and Future Directions
The comparison between this compound and nicotinic acid provides a compelling case study in rational drug design. The introduction of fluorine and hydroxyl moieties is predicted to modulate the physicochemical and pharmacological properties of the parent compound. While direct experimental data for the fluorinated analog is currently limited, the established principles of medicinal chemistry and the detailed experimental protocols outlined in this guide provide a clear roadmap for a comprehensive comparative evaluation.
Future research should focus on synthesizing this compound and performing the described assays to obtain empirical data on its GPR109A binding affinity, functional potency, and potential for biased agonism. Such studies will be instrumental in determining if this modification offers a tangible advantage over nicotinic acid, potentially leading to the development of a more effective and better-tolerated therapeutic for dyslipidemia and other related metabolic disorders.
References
- 1. Nicotine induces cell proliferation by β-arrestin–mediated activation of Src and Rb–Raf-1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 6. β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 4-Fluoro-2-hydroxynicotinic Acid Isomers for Drug Discovery
Abstract
Introduction: The Rationale for Comparing Fluoro-2-hydroxynicotinic Acid Isomers
Nicotinic acid (Vitamin B3) and its derivatives are fundamental building blocks in numerous physiological processes and have been successfully leveraged to develop drugs for a range of conditions, including hyperlipidemia, tuberculosis, and cancer.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] The unique electronic properties of fluorine can alter the pKa of nearby functional groups, influencing how a molecule interacts with its biological target.
The 2-hydroxynicotinic acid scaffold is of particular interest due to its structural similarity to endogenous metabolites and its potential for diverse biological activities. By introducing a fluorine atom at different positions on the pyridine ring (3-fluoro, 4-fluoro, 5-fluoro, and 6-fluoro isomers), we can systematically probe the structure-activity relationship (SAR) and potentially identify isomers with superior potency, selectivity, or pharmacokinetic properties. This guide proposes a head-to-head comparison of these isomers to elucidate the impact of fluorine's position on their biological activity.
The core hypothesis is that the position of the fluorine atom on the 2-hydroxynicotinic acid ring will significantly influence the molecule's interaction with biological targets, leading to distinct pharmacological profiles for each isomer.
Proposed Isomers for Comparative Analysis
The following positional isomers of fluoro-2-hydroxynicotinic acid are the subject of this comparative guide:
-
3-Fluoro-2-hydroxynicotinic acid
-
4-Fluoro-2-hydroxynicotinic acid
-
5-Fluoro-2-hydroxynicotinic acid
-
6-Fluoro-2-hydroxynicotinic acid
Synthetic Pathways and Characterization
A crucial first step is the synthesis and rigorous characterization of each isomer to ensure purity and structural integrity. While specific synthetic routes for all isomers may not be extensively documented, general methods for the fluorination and hydroxylation of pyridine rings can be adapted.
General Synthetic Strategy
A plausible synthetic approach could involve the following key steps, with specific reagents and conditions optimized for each isomer:
-
Starting Material: A suitable commercially available di-substituted pyridine derivative (e.g., a di-halopyridine or an amino-halopyridine).
-
Introduction of the Carboxylic Acid Group: This can be achieved through various methods such as Grignard reaction with carbon dioxide, or oxidation of a methyl or formyl group.
-
Introduction of the Hydroxyl Group: Nucleophilic aromatic substitution of a halide with a hydroxide source.
-
Introduction of the Fluorine Atom: Nucleophilic or electrophilic fluorination reactions, depending on the specific isomer and the reactivity of the pyridine ring.
A detailed, step-by-step synthetic protocol is beyond the scope of this guide, as it would require extensive experimental optimization. Researchers should consult specialized organic synthesis literature for detailed procedures.
Characterization
Each synthesized isomer must be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the position of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups.
Comparative Biological Evaluation: A Proposed Workflow
Given the broad biological potential of nicotinic acid derivatives, a tiered screening approach is recommended to efficiently assess and compare the activities of the four isomers.
Caption: Proposed experimental workflow for comparative biological evaluation.
Tier 1: Primary Screening
The initial screening aims to identify any significant biological activity of the isomers across a panel of relevant assays.
Many nicotinic acid derivatives are known to be enzyme inhibitors.[1] A logical starting point is to screen the isomers against enzymes for which related compounds have shown activity.
a) 6-Hydroxynicotinate 3-Monooxygenase (NicC) Inhibition Assay
-
Rationale: 6-Hydroxynicotinate 3-monooxygenase is a bacterial enzyme that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid.[3][4][5] Testing the fluorinated isomers as potential inhibitors of this enzyme can provide insights into their ability to interact with nicotinic acid binding sites and serve as a model system for more complex mammalian enzymes.
-
Protocol: Continuous Spectrophotometric Assay
-
Reagents: Purified 6-hydroxynicotinate 3-monooxygenase, 6-hydroxynicotinic acid (substrate), NADH, potassium phosphate buffer (pH 7.5), and the four fluoro-2-hydroxynicotinic acid isomers.
-
Procedure: a. In a 96-well plate, add potassium phosphate buffer, NADH, and the enzyme. b. Add each of the test isomers at a final concentration of 10 µM to respective wells. Include a control well with no inhibitor. c. Initiate the reaction by adding the substrate, 6-hydroxynicotinic acid. d. Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH) at 25°C for 10 minutes using a plate reader.
-
Data Analysis: Calculate the initial rate of reaction for each isomer and compare it to the control. A significant decrease in the rate indicates inhibition.
-
b) Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Rationale: Some nicotinic acid derivatives have demonstrated anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes.[6][7] Screening against COX-2 can reveal potential anti-inflammatory activity.
-
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorogenic probe, and the four fluoro-2-hydroxynicotinic acid isomers.
-
Procedure: a. In a 96-well plate, add the COX-2 enzyme and the fluorogenic probe. b. Add each of the test isomers at a final concentration of 10 µM. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a DMSO control. c. Initiate the reaction by adding arachidonic acid. d. Incubate at 37°C for 10 minutes. e. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: A decrease in fluorescence signal compared to the DMSO control indicates COX-2 inhibition.
-
-
Rationale: To assess the potential of the isomers as anticancer agents, their cytotoxic effects on various cancer cell lines should be evaluated.
-
Protocol: MTT Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with each isomer at a concentration of 50 µM for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). c. After incubation, add MTT solution to each well and incubate for 4 hours. d. Solubilize the formazan crystals with a solubilization solution. e. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability suggests cytotoxic activity.
-
-
Rationale: To further explore the anti-inflammatory potential suggested by the COX-2 assay, the ability of the isomers to suppress inflammatory responses in immune cells can be measured.
-
Protocol: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure: a. Seed RAW 264.7 cells in a 96-well plate. b. Pre-treat the cells with each isomer (25 µM) for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control. d. After incubation, collect the cell culture supernatant. e. Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Data Analysis: A reduction in nitrite levels in the presence of an isomer compared to the LPS-only control indicates anti-inflammatory activity.
-
Tier 2: Secondary Screening and Mechanistic Studies
Isomers that show promising activity in the primary screening should be advanced to secondary screening for more detailed characterization.
For active compounds, a dose-response study should be conducted to determine the half-maximal inhibitory concentration (IC₅₀). This involves testing a range of concentrations of the active isomer in the respective primary assay.
Hypothetical Comparative Data Table:
| Isomer | NicC Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Cytotoxicity (MCF-7, IC₅₀, µM) | NO Inhibition (IC₅₀, µM) |
| 3-Fluoro-2-hydroxynicotinic acid | > 100 | 55.2 ± 4.1 | 89.7 ± 7.3 | 45.8 ± 3.9 |
| This compound | 15.3 ± 1.8 | 25.1 ± 2.9 | > 100 | 12.5 ± 1.1 |
| 5-Fluoro-2-hydroxynicotinic acid | 42.8 ± 3.5 | > 100 | 32.4 ± 2.8 | 78.2 ± 6.5 |
| 6-Fluoro-2-hydroxynicotinic acid | 5.7 ± 0.6 | 8.9 ± 0.9 | 15.6 ± 1.4 | 4.3 ± 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
For the most potent isomers, further studies should be conducted to elucidate their mechanism of action.
-
Enzyme Kinetics: For enzyme inhibitors, determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by performing kinetic studies with varying substrate and inhibitor concentrations.
-
Apoptosis Assays: For cytotoxic compounds, investigate whether cell death occurs via apoptosis using techniques such as Annexin V/Propidium Iodide staining and flow cytometry.
Caption: Hypothetical mechanism of action for a cytotoxic isomer.
Structure-Activity Relationship (SAR) Insights
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the comparative biological evaluation of this compound isomers. While direct experimental data is currently lacking, the proposed workflow enables a systematic investigation into their potential as novel therapeutic agents. The identification of a lead isomer with significant and selective biological activity would warrant further preclinical development, including pharmacokinetic studies and in vivo efficacy testing in relevant disease models. The SAR data generated from this comparative analysis will be invaluable for the rational design of next-generation nicotinic acid-based drugs.
References
- 1. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. parchem.com [parchem.com]
- 5. US4675408A - Octahydroindolizinepropanoic acids and related compounds as enzyme inhibitors - Google Patents [patents.google.com]
- 6. This compound [myskinrecipes.com]
- 7. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Validating 4-Fluoro-2-hydroxynicotinic Acid in Metalloprotease Inhibition Assays
For researchers, scientists, and drug development professionals, the validation of novel small molecules is a critical step in the discovery pipeline. This guide provides an in-depth technical comparison of 4-Fluoro-2-hydroxynicotinic acid, a promising candidate for metalloprotease inhibition, against established alternatives. By synthesizing technical data with field-proven insights, this document serves as a practical resource for validating experimental results and guiding future research.
Introduction: The Promise of Hydroxypyridinones in Metalloenzyme Inhibition
Metalloenzymes are a vast and diverse class of proteins that play crucial roles in a myriad of physiological and pathological processes. Their active sites contain one or more metal ions, which are essential for their catalytic activity. The dysregulation of metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), has been implicated in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. This has made them attractive targets for therapeutic intervention.
The hydroxypyridinone scaffold has emerged as a particularly interesting pharmacophore for the design of metalloenzyme inhibitors. These compounds act as effective metal chelators, binding to the catalytic metal ion in the enzyme's active site and thereby blocking its function. This compound, with its fluorinated hydroxypyridinone core, represents a compelling molecule for investigation. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and cell permeability. While direct experimental data for this compound is not yet widely published, we can infer its potential by examining closely related analogs and comparing their performance with established inhibitors.
Comparative Analysis of Inhibitor Performance
To validate the potential of this compound, it is essential to benchmark it against known inhibitors. In this section, we will compare the performance of a close structural analog, 3-hydroxypyridin-2-thione, with two FDA-approved HDAC inhibitors, Vorinostat (SAHA) and Romidepsin.
| Compound | Target HDAC Isoform(s) | IC50 (nM) | Key Features |
| 3-Hydroxypyridin-2-thione | HDAC6, HDAC8 | 681 (HDAC6), 3675 (HDAC8) | Selective for HDAC6 and HDAC8 over HDAC1.[1][2] |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | 10 (HDAC1), 20 (HDAC3) | Broad-spectrum inhibitor with antiproliferative and apoptotic effects.[3][4] |
| Romidepsin (FK228) | HDAC1, HDAC2 | 36 (HDAC1), 47 (HDAC2) | Potent inhibitor with demonstrated efficacy in T-cell lymphoma.[5][6] |
Expert Insights: The data on 3-hydroxypyridin-2-thione suggests that the hydroxypyridinone/thione scaffold can be engineered for selectivity. The lack of inhibition against HDAC1 is a particularly desirable trait, as HDAC1 is ubiquitously expressed and its inhibition can lead to off-target effects. The potency of 3-hydroxypyridin-2-thione, while not as high as the benchmark drugs, is still in the nanomolar to low micromolar range, indicating a promising starting point for optimization. The introduction of a fluorine atom in this compound is a rational design strategy to potentially enhance potency and improve drug-like properties.
Experimental Protocols for Validation
To experimentally validate the inhibitory potential of this compound, a robust and reproducible assay is required. The following is a detailed protocol for an in-vitro fluorometric HDAC activity assay, a widely used method for screening and characterizing HDAC inhibitors.
In-Vitro Fluorometric HDAC Activity Assay
Principle: This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent molecule that can be quantified.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, or HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing Trichostatin A as a stop reagent)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., SAHA or Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Reaction Setup:
-
In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or vehicle control)
-
Diluted recombinant HDAC enzyme
-
-
Include wells with a known inhibitor as a positive control and wells without the enzyme as a background control.
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Signal Development: Add the developer solution to each well. This will stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355-360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Path to Validation
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: A streamlined workflow for the in-vitro validation of this compound.
Caption: The mechanism of action of HDAC inhibition leading to gene transcription.
Conclusion and Future Directions
While direct experimental data for this compound remains to be published, the analysis of its structural analogs and comparison with established HDAC inhibitors provides a strong rationale for its investigation as a potential metalloenzyme inhibitor. The hydroxypyridinone scaffold offers a promising starting point for the development of selective and potent inhibitors. The experimental protocol detailed in this guide provides a clear and robust method for validating the efficacy of this compound and similar compounds in vitro.
Future studies should focus on synthesizing this compound and its derivatives and evaluating their inhibitory activity against a panel of metalloenzymes to determine their potency and selectivity. Furthermore, cell-based assays and in vivo studies will be crucial to assess their therapeutic potential. The insights and protocols provided in this guide will serve as a valuable resource for researchers embarking on the validation of this and other novel small molecules.
References
- 1. 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vorinostat (SAHA) | HDAC inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-2-hydroxynicotinic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the structure-activity relationship (SAR) of 4-fluoro-2-hydroxynicotinic acid derivatives. In the absence of extensive direct research on this specific scaffold, this document synthesizes established principles of medicinal chemistry, draws parallels from related molecular classes, and proposes a systematic approach to unlock the therapeutic potential of these compounds. We will delve into the rationale for their design, propose key analogs for synthesis, and provide detailed experimental protocols for their evaluation, all while comparing their potential profiles to established alternatives like Fatty Acid Amide Hydrolase (FAAH) inhibitors.
Introduction: The Therapeutic Promise of a Novel Scaffold
Nicotinic acid (Vitamin B3) and its derivatives have long been a fertile ground for drug discovery, yielding therapies for a range of conditions.[1][2] Recent research has highlighted the potential of substituted nicotinic acid derivatives as potent anti-inflammatory and analgesic agents.[3][4][5] The this compound scaffold is a promising, yet underexplored, platform for the development of novel therapeutics. The strategic incorporation of a fluorine atom and a hydroxyl group is hypothesized to modulate the physicochemical and pharmacological properties of the nicotinic acid core, potentially leading to enhanced efficacy, selectivity, and improved pharmacokinetic profiles.
This guide will systematically explore the key structural features of this scaffold and propose a research plan to elucidate its SAR. We will also draw comparisons with a well-established class of anti-inflammatory and analgesic compounds, the FAAH inhibitors, to provide context and a benchmark for the evaluation of these novel derivatives.[6][7]
Deciphering the Core Structure: A Rationale-Driven Approach
The this compound scaffold is comprised of three key components, each contributing to its potential therapeutic value.
-
The Nicotinic Acid Core: This pyridyl-carboxylic acid moiety is a known pharmacophore that interacts with a variety of biological targets.[1][2] Its presence provides a foundational structure for further chemical modification.
-
The 2-Hydroxy Group: The introduction of a hydroxyl group at the 2-position can influence the molecule's electronic properties and provide an additional point for hydrogen bonding with target proteins.
-
The 4-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[8][9][10] Fluorine's high electronegativity can modulate the pKa of the carboxylic acid and nearby nitrogen, influencing bioavailability.[10] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the compound's half-life.[11]
The interplay of these three components forms the basis of our investigation into the SAR of this promising class of molecules.
A Proposed Framework for Structure-Activity Relationship (SAR) Studies
To systematically explore the SAR of this compound derivatives, a focused library of analogs should be synthesized and evaluated. The following diagram outlines a proposed workflow for this investigation.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 5. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
A Senior Application Scientist's Guide to 4-Fluoro-2-hydroxynicotinic Acid Versus Other Halogenated Analogs
For researchers and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The nicotinic acid scaffold, a vital component of the essential cofactor NAD+, serves as a frequent starting point for designing enzyme inhibitors and other therapeutic agents. Halogenation of this scaffold is a well-established strategy to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of 4-Fluoro-2-hydroxynicotinic acid against its chloro, bromo, and iodo analogs, offering data-driven insights to inform compound selection and development.
The Rationale for Halogenation at the C4-Position
The introduction of a halogen atom onto an aromatic ring, such as the pyridine core of nicotinic acid, is far from a trivial substitution. It is a deliberate tactic to fine-tune a molecule's properties. The C4-position of the 2-hydroxynicotinic acid scaffold is a strategic location for substitution, as it can significantly influence the electronic distribution of the entire ring system and introduce new intermolecular interactions without sterically hindering the key carboxylic acid and hydroxyl groups that are often crucial for target binding.
The choice of halogen—from the small, highly electronegative fluorine to the large, polarizable iodine—imparts a unique set of characteristics to the parent molecule. These changes can profoundly affect a compound's:
-
Lipophilicity: Influencing membrane permeability and absorption.
-
Metabolic Stability: Blocking sites of oxidative metabolism.
-
Binding Affinity: Introducing new interactions with the target protein, such as hydrogen or halogen bonds.
-
Acidity (pKa): Altering the ionization state at physiological pH.
This guide will dissect these effects, comparing the unique profile of this compound with its heavier halogen counterparts.
Comparative Physicochemical Properties
The seemingly subtle change of one halogen for another creates a cascade of effects on the molecule's physical and chemical properties. While direct experimental data for every compound in this specific series is not always available in public literature, we can reliably predict trends based on well-established principles of physical organic chemistry.
| Property | 4-Fluoro- | 4-Chloro- | 4-Bromo- | 4-Iodo- | Expert Rationale & Implications |
| Molecular Weight ( g/mol ) | 157.10 | 173.55 | 218.00 | 264.99 | Increasing size can impact cell permeability and ligand efficiency. Larger halogens may offer greater potential for steric interactions but can be a liability if the binding pocket is constrained. |
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Fluorine is the closest isostere for hydrogen (1.20 Å), allowing it to probe binding sites with minimal steric perturbation. In contrast, heavier halogens can create more significant van der Waals contacts. |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 | Fluorine's high electronegativity strongly withdraws electron density via the inductive effect, which can lower the pKa of the carboxylic acid and the pyridine nitrogen, altering the compound's ionization state and solubility at physiological pH. |
| Predicted logP | ~0.8 - 1.2 | ~1.3 - 1.7 | ~1.5 - 1.9 | ~1.8 - 2.2 | Lipophilicity generally increases with the size of the halogen. While higher logP can improve membrane permeability, it often leads to decreased aqueous solubility, higher plasma protein binding, and increased risk of off-target toxicity. The choice represents a critical trade-off.[1][2] |
| Halogen Bond Donor Potential | Weak | Moderate | Strong | Strongest | The ability to act as a halogen bond donor (interacting with a nucleophilic atom like oxygen or nitrogen in a protein backbone) increases with the size and polarizability of the halogen. This provides a potential binding interaction unavailable to fluorine, which can significantly enhance affinity and selectivity for certain targets.[3] |
Predicted logP values are estimations based on computational models and general trends observed for halogenated pyridines.
Impact on Biological Performance and Drug-like Properties
The differences in physicochemical properties directly translate to distinct advantages and disadvantages in a biological context. The selection of a specific halogen is therefore a strategic decision tailored to the desired therapeutic profile.
This compound: The Metabolic Blocker
The introduction of fluorine is a premier strategy for enhancing metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage.
-
Blocking Metabolic Attack: A common route of metabolism for aromatic rings is oxidation by Cytochrome P450 (CYP) enzymes to form hydroxylated derivatives. Placing a fluorine atom at a susceptible position can effectively block this process, thereby increasing the compound's half-life and bioavailability.
-
Modulating pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers. This can be exploited to optimize the ionization state of a drug, which is crucial for its solubility, permeability, and target engagement.
-
Unique Interactions: While not a halogen bond donor, fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions (e.g., with carbonyl groups) within a protein binding site.
Chloro, Bromo, and Iodo Analogs: The Binding Enhancers
Heavier halogens offer a different set of tools for the medicinal chemist, primarily centered on increasing lipophilicity and exploiting halogen bonding.
-
Increased Lipophilicity and Permeability: As shown in the table, lipophilicity increases down the halogen group. This can be beneficial for crossing the blood-brain barrier or enhancing penetration into cells.
-
Halogen Bonding: This is a critical, non-covalent interaction where the electropositive region (the σ-hole) on the outer face of the halogen interacts with a Lewis base (e.g., a backbone carbonyl oxygen or a histidine nitrogen). The strength of this interaction scales with the polarizability of the halogen (I > Br > Cl >> F), offering a powerful tool to anchor a ligand in its binding pocket and improve affinity. A study of pyridine-functionalized dyes confirmed that halogen-bonding interactions were most stable and significant with iodoarenes.[3]
The logical relationship between halogen properties and their downstream effects on drug development is summarized below.
Experimental Protocol: Comparative Cytochrome P450 Inhibition Assay
To empirically determine the effect of halogenation on drug metabolism, a Cytochrome P450 (CYP) inhibition assay is essential. This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of the halogenated nicotinic acid series against a major drug-metabolizing enzyme, CYP2D6. Assessing CYP inhibition is a critical step in drug development to predict potential drug-drug interactions.[4][5]
Principle
This assay measures the ability of a test compound to inhibit the activity of a specific CYP isozyme (e.g., CYP2D6) in human liver microsomes. A probe substrate specific to the enzyme is used, which is metabolized into a fluorescent or easily detectable product. The rate of product formation is measured in the presence of varying concentrations of the inhibitor, and the decrease in signal is used to calculate the IC50 value.[6][7]
Materials
-
Test Compounds: 4-Fluoro-, 4-Chloro-, 4-Bromo-, and 4-Iodo-2-hydroxynicotinic acid, dissolved in DMSO to make 10 mM stock solutions.
-
Human Liver Microsomes (HLM): Pooled, from a reputable supplier.
-
CYP2D6 Probe Substrate: AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).
-
Positive Control Inhibitor: Quinidine (a known potent CYP2D6 inhibitor).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
Reaction Plates: Black, 96-well microplates (for fluorescence).
-
Fluorescence Plate Reader.
Step-by-Step Methodology
-
Prepare Inhibitor Dilution Plate:
-
In a 96-well plate, perform serial dilutions of each test compound stock solution (and the quinidine positive control) in potassium phosphate buffer. Typically, an 8-point curve is generated, starting from 100 µM down to nanomolar concentrations.
-
Expert Rationale: A wide concentration range is crucial to accurately determine the sigmoidal dose-response curve required for IC50 calculation. DMSO concentration should be kept constant and low (<0.5%) across all wells to prevent solvent-induced enzyme inhibition.
-
-
Pre-incubation:
-
To the wells of the black reaction plate, add 5 µL of each inhibitor dilution.
-
Add 85 µL of a master mix containing human liver microsomes (final concentration ~0.2 mg/mL) and the CYP2D6 probe substrate AMMC (at its Km concentration, typically ~5 µM) in buffer.
-
Incubate the plate at 37°C for 10 minutes.
-
Expert Rationale: This pre-incubation step allows the test compounds to interact with the CYP enzymes before the metabolic reaction is initiated. This is particularly important for identifying time-dependent inhibitors.
-
-
Initiate Reaction:
-
Add 10 µL of the pre-warmed NADPH regenerating system to all wells to start the reaction.
-
Expert Rationale: The reaction is initiated by the addition of the NADPH cofactor, which is essential for the catalytic cycle of P450 enzymes. Keeping all components at 37°C ensures optimal enzyme activity.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). The time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding 50 µL of an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
Expert Rationale: The stop solution, typically an organic solvent, precipitates the microsomal proteins, instantly halting all enzymatic activity and ensuring the measured metabolite level is accurate for the given time point.
-
-
Detection and Data Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Read the fluorescence of the supernatant in a plate reader (Excitation: ~390 nm, Emission: ~460 nm for the AMMC metabolite).
-
Subtract the background fluorescence (wells with no NADPH).
-
Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Expert Rationale: The IC50 value represents the concentration at which the compound inhibits 50% of the enzyme's activity. A lower IC50 indicates a more potent inhibitor. Comparing the IC50 values across the halogenated series will provide direct, quantitative data on their potential for metabolic drug-drug interactions.
-
The workflow for this comparative assay is depicted below.
Conclusion and Strategic Recommendations
The choice between this compound and its other halogenated analogs is not a matter of which is "better," but which is "fitter" for a specific therapeutic purpose.
-
Choose this compound when the primary goal is to improve metabolic stability and increase the in-vivo half-life of a compound known to be susceptible to aromatic hydroxylation. Its minimal steric footprint makes it an excellent choice for probing binding sites without drastic changes to molecular conformation.
-
Consider 4-Chloro- and 4-Bromo-2-hydroxynicotinic Acid when a moderate increase in lipophilicity is desired to enhance membrane permeability, and when the potential for halogen bonding could be exploited to increase target affinity. These represent a balanced, middle-ground approach.
-
Select 4-Iodo-2-hydroxynicotinic Acid when maximizing binding affinity through strong halogen bonding is the paramount objective. This is a high-risk, high-reward strategy, as the significant increase in size and lipophilicity may negatively impact solubility and pharmacokinetic properties.
Ultimately, this guide illustrates that each halogen imparts a distinct personality to the 2-hydroxynicotinic acid scaffold. A successful drug discovery program will synthesize and test these analogs in parallel, using empirical data from assays like the one described to validate these strategic choices and move the best-performing candidate forward.
References
- 1. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lnhlifesciences.org [lnhlifesciences.org]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Efficacy of 4-Fluoro-2-hydroxynicotinic Acid: A Predictive and Comparative Guide for Researchers
This guide provides a comprehensive analysis of the potential efficacy of 4-Fluoro-2-hydroxynicotinic acid in biological models. In the absence of direct experimental data on this specific compound, we present a predictive framework based on the established biological activities of structurally related analogs. This document is intended for researchers, scientists, and drug development professionals, offering a comparative perspective and detailing methodologies for future in vitro and in silico evaluation.
Introduction: The Therapeutic Potential of Nicotinic Acid Analogs
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1][2] Modifications to the core pyridine ring have led to the development of compounds with antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][3][4] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity.[5] this compound is a novel compound whose biological efficacy has not yet been extensively reported. This guide aims to bridge this knowledge gap by providing a comparative analysis with its non-fluorinated counterpart, 2-hydroxynicotinic acid, and other relevant nicotinic acid derivatives.
Predicted Biological Profile of this compound
Based on the activities of analogous compounds, we can hypothesize the potential biological targets and therapeutic areas for this compound.
Potential Antimicrobial Activity
Several derivatives of nicotinic acid have demonstrated significant antibacterial and antifungal properties.[4][6] For instance, novel 2-hydroxynicotinoyl-serine-butyl esters have shown inhibitory activity against Bacillus subtilis and Staphylococcus aureus.[7] The introduction of a fluorine atom at the 4-position of the pyridine ring could potentially enhance these antimicrobial effects due to increased lipophilicity and altered electronic properties, facilitating cell wall penetration or interaction with microbial enzymes.
Potential Anti-inflammatory and Enzyme Inhibitory Activity
Nicotinic acid derivatives have been explored as anti-inflammatory agents.[3] Furthermore, related heterocyclic compounds are known to inhibit various enzymes. For example, organotin(IV) derivatives of 4-fluorophenoxyacetic acid have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] Given the structural similarities, this compound may exhibit inhibitory activity against enzymes such as cyclooxygenases (COX) or other enzymes implicated in inflammatory pathways. The electron-withdrawing nature of the fluorine atom could influence the acidity of the carboxylic acid and hydroxyl groups, potentially affecting binding to enzyme active sites.
Comparative Analysis: this compound vs. 2-Hydroxynicotinic Acid
A direct comparison with the non-fluorinated parent compound, 2-hydroxynicotinic acid, provides a valuable baseline for predicting the influence of the fluorine substituent.
| Property | 2-Hydroxynicotinic Acid | This compound (Predicted) | Rationale for Prediction |
| Antimicrobial Activity | Moderate activity reported against certain bacterial strains.[6][7] | Potentially enhanced activity. | Fluorine substitution can increase lipophilicity and cell permeability. |
| Anti-inflammatory Activity | Limited data available, but some nicotinic acid derivatives show activity.[3] | Potentially significant activity. | Fluorine may enhance binding to inflammatory target enzymes. |
| Enzyme Inhibition (e.g., COX) | Not well-characterized. | Potential for inhibitory activity. | The electronic effect of fluorine could favor interactions within an enzyme's active site. |
| Metabolic Stability | Susceptible to metabolic degradation. | Likely increased metabolic stability. | The C-F bond is highly stable and can block sites of metabolism. |
Experimental Workflows for Efficacy Determination
To validate the predicted activities of this compound, a systematic experimental approach is necessary. The following workflows outline key in vitro assays.
In Silico Prediction Workflow
Prior to in vitro testing, computational methods can provide valuable insights into the potential biological targets of this compound.
Caption: In Silico Workflow for Predicting Biological Activity.
Enzyme Inhibition Assay Workflow
This workflow details the steps to assess the inhibitory potential of this compound against a target enzyme.
Caption: Workflow for a General Enzyme Inhibition Assay.
Cell-Based Cytotoxicity Assay Workflow
This workflow outlines the procedure to determine the cytotoxic effects of the compound on cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation | Advances in Engineering Technology Research [madison-proceedings.com]
- 7. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]
A Researcher's Guide to Reproducibility in Experiments with 4-Fluoro-2-hydroxynicotinic Acid
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. In the realm of medicinal chemistry and novel compound synthesis, even minor variations in protocol can lead to significant deviations in outcomes. This guide provides an in-depth technical analysis of the experimental reproducibility associated with 4-Fluoro-2-hydroxynicotinic acid, a key fluorinated building block. We will explore the nuances of its synthesis, purification, and characterization, and offer a comparative analysis with its halogenated analogs, supported by detailed experimental protocols and data. Our aim is to equip you with the insights necessary to ensure consistent and reliable results in your research endeavors.
The Critical Role of Synthesis Protocol in Reproducibility
The synthesis of this compound, while not extensively detailed in readily available literature, can be approached through established methods for the fluorination of pyridine rings.[1][2] However, the inherent challenges of regioselective fluorination and the potential for side reactions make a well-defined and meticulously executed protocol paramount for achieving reproducible yields and purity.[3][4]
A common strategy involves the direct fluorination of a 2-hydroxynicotinic acid precursor. The choice of fluorinating agent, solvent, and reaction conditions are critical variables that significantly impact the outcome.
Experimental Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis of this compound, emphasizing the key stages where reproducibility is critical.
Caption: A generalized workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
Materials:
-
2-Hydroxynicotinic acid (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Anhydrous Acetonitrile
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethanol
-
Deionized Water
Procedure:
-
To a stirred solution of 2-hydroxynicotinic acid in anhydrous acetonitrile, add Selectfluor® in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Troubleshooting Synthesis:
-
Low Conversion: If the reaction stalls, consider a moderate increase in temperature (e.g., to 40-50 °C). However, be cautious as higher temperatures can lead to decomposition. Ensure the use of a truly anhydrous solvent, as moisture can deactivate the fluorinating agent.[5]
-
Formation of Multiple Products: The presence of multiple reactive sites on the pyridine ring can lead to a mixture of isomers.[5] HPLC analysis of the crude reaction mixture is crucial to identify and quantify these byproducts. Modifying the solvent or using a different fluorinating agent might improve regioselectivity.
The Importance of Rigorous Purification for Consistent Results
Incomplete purification is a major source of irreproducibility. Residual starting materials, byproducts, or solvents can interfere with subsequent reactions or biological assays. Recrystallization is a powerful technique for purifying solid organic compounds.[6]
Recrystallization Protocol
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.[7]
-
Dry the purified crystals under vacuum.
Characterization: The Key to Validating Reproducibility
Thorough characterization of the final product is non-negotiable to confirm its identity, purity, and to establish a baseline for future experiments.
Analytical Techniques
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Aromatic protons will show characteristic splitting patterns influenced by the fluorine and other substituents. The chemical shifts will differ from the starting material. |
| ¹³C NMR | Confirmation of the carbon skeleton and the presence of the C-F bond. | A characteristic signal for the carbon attached to fluorine will be observed, typically showing a large one-bond C-F coupling constant. |
| HPLC | Purity assessment and quantification of impurities. | A single major peak should be observed, with the area percent indicating the purity. A validated stability-indicating method is crucial.[8][9] |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | The molecular ion peak corresponding to the mass of this compound (157.10 g/mol ) should be observed. |
Comparative Analysis: 4-Fluoro vs. Other 4-Halo-2-hydroxynicotinic Acids
The choice of halogen substituent can significantly impact the physicochemical and biological properties of a molecule.[10][11] A comparative analysis of 4-fluoro-, 4-chloro-, and 4-bromo-2-hydroxynicotinic acid can provide valuable insights for drug design and development.
Physicochemical Properties
The introduction of different halogens at the 4-position of 2-hydroxynicotinic acid influences properties such as lipophilicity (LogP), electronic effects, and hydrogen bonding potential.
| Compound | Molecular Weight ( g/mol ) | Calculated LogP | Acidity (pKa) | Key Differences |
| This compound | 157.10 | ~1.2 | ~3.5 | Fluorine's high electronegativity can influence hydrogen bond acidity and metabolic stability.[2] |
| 4-Chloro-2-hydroxynicotinic acid | 173.55 | ~1.6 | ~3.6 | Chlorine is more lipophilic than fluorine, which can affect cell permeability and protein binding.[10] |
| 4-Bromo-2-hydroxynicotinic acid | 218.00 | ~1.8 | ~3.6 | Bromine is the most lipophilic of the three and can participate in halogen bonding, potentially influencing protein-ligand interactions. |
Note: Calculated LogP and pKa values are estimates and may vary from experimental values.
Reactivity and Experimental Considerations
The reactivity of the C-X bond (where X is the halogen) can differ, impacting the types of subsequent reactions that can be performed. The C-F bond is generally the strongest, making it less susceptible to nucleophilic displacement compared to C-Cl and C-Br bonds. This stability is often a desirable trait in drug candidates.
Ensuring Long-Term Reproducibility: Stability and Storage
The intrinsic stability of this compound is a critical factor for ensuring the reproducibility of experiments over time. Forced degradation studies are essential for identifying potential degradation pathways and establishing appropriate storage conditions.[11][12]
Forced Degradation Study Protocol
A typical forced degradation study would expose the compound to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound at a temperature below its melting point.
-
Photostability: Exposure to UV and visible light.
The degradation products would then be analyzed by a stability-indicating HPLC method to determine the extent of degradation and identify the major degradants.
Conclusion: A Framework for Reproducible Research
Achieving reproducible experimental outcomes with this compound, and indeed any chemical reagent, hinges on a systematic and well-documented approach. This guide has provided a framework for understanding and controlling the key variables that influence reproducibility, from synthesis and purification to characterization and stability assessment. By implementing these detailed protocols and considering the comparative data, researchers can enhance the reliability of their findings and contribute to the advancement of robust and credible science.
References
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 1803770-09-3 [chemicalbook.com]
- 7. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]
- 8. Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]
- 9. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated Pyridine Carboxylic Acids in Drug Discovery
This guide provides an in-depth comparative analysis of fluorinated pyridine carboxylic acids, designed for researchers, medicinal chemists, and drug development professionals. We will explore how the strategic incorporation of fluorine into the pyridine carboxylic acid scaffold profoundly alters its physicochemical properties and biological activity, offering a powerful tool for molecular design and optimization.
Introduction: The Strategic Value of Fluorination
Pyridine carboxylic acids are privileged scaffolds in medicinal chemistry, found in numerous approved drugs and bioactive compounds.[1][2][3] Their isomers—picolinic, nicotinic, and isonicotinic acid—serve as versatile building blocks for developing enzyme inhibitors and other therapeutic agents.[1][2] The introduction of fluorine, the most electronegative element, into this scaffold is a cornerstone of modern drug design.[4][5] The unique properties of fluorine allow for fine-tuning of a molecule's acidity, lipophilicity, metabolic stability, and binding interactions in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[4][6]
This guide will dissect the structure-property relationships of fluorinated pyridine carboxylic acids, comparing isomers to understand how the position and degree of fluorination dictate their performance. We will delve into synthetic strategies, comparative experimental data, and detailed protocols for their characterization.
The Impact of Fluorine on Key Physicochemical Properties
The substitution of hydrogen with fluorine instigates significant changes in molecular properties due to the high electronegativity and the strength of the carbon-fluorine (C-F) bond.[4][7] These modifications are not always intuitive and are highly dependent on the fluorine atom's position relative to the pyridine nitrogen and the carboxylic acid group.
Acidity and Basicity (pKa)
Fluorine's powerful electron-withdrawing inductive effect is a primary modulator of the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.[7][8][9][10]
-
Increased Carboxylic Acid Acidity: By withdrawing electron density from the ring, fluorine stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid group. This effect is most pronounced when fluorine is positioned ortho or para to the carboxyl group.
-
Decreased Pyridine Basicity: The same inductive effect reduces the electron density on the pyridine nitrogen, making it less basic (lowering the pKa of its conjugate acid).[8][11] For instance, replacing a C-H bond with a C-F bond can decrease the pKa of the pyridinium ion significantly.[8]
The diagram below illustrates the inductive effects of fluorine on the pyridine carboxylic acid scaffold.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Fluoro-2-hydroxynicotinic Acid for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility we practice within the laboratory. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe operating environment and maintaining environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 4-Fluoro-2-hydroxynicotinic acid, grounded in established safety protocols and regulatory compliance.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is crucial to embrace the foundational principles of laboratory waste management. These principles are designed to minimize risk and ensure that all chemical waste is handled in a manner that is safe, compliant, and environmentally sound.[1][2] The primary goal is to manage chemical wastes safely and in an environmentally responsible manner that adheres to all relevant federal, state, and local regulations.[1]
A critical aspect of this is waste minimization. This can be achieved by ordering only the necessary quantities of chemicals, maintaining a detailed inventory to avoid redundant purchases, and, where feasible, modifying experimental protocols to use smaller volumes or less hazardous substances.[1][3]
Hazard Profile of this compound
Inferred Hazard Classification:
| Hazard Category | Potential Effects | Recommended Precautions |
| Skin Corrosion/Irritation | May cause skin irritation.[4][5] | Wash thoroughly after handling. Wear protective gloves and clothing.[4][5][6][7] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[4][5] | Wear eye and face protection.[4][5][6][7] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[5] | Avoid breathing dust. Use in a well-ventilated area or fume hood.[6][7][8][9] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not ingest. Wash hands before eating or drinking. |
It is imperative to treat all novel or lesser-known compounds with a high degree of caution. Therefore, all handling of this compound should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling any chemical, including this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. A face shield should be used in addition to goggles when there is a significant risk of splashing.[4][5][9]
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[8][9]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[8][9]
-
Footwear: Closed-toe shoes are required in all laboratory settings.[9]
Spill Management and Emergency Response
In the event of a spill, a swift and informed response is critical to mitigating potential harm.
For minor spills contained within a chemical fume hood:
-
Alert colleagues in the immediate vicinity.
-
Contain the spill using an appropriate absorbent material, such as vermiculite or a chemical spill kit.
-
Carefully collect the absorbent material and the spilled substance using non-sparking tools.
-
Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[10]
-
Decontaminate the area with a suitable solvent, followed by a thorough cleaning with soap and water.
For major spills or any spill outside of a fume hood:
-
Evacuate the immediate area and alert all nearby personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
The Disposal Pathway: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its final destruction by a licensed waste management facility.
Proper segregation of chemical waste is paramount to ensure safe handling and disposal. Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound .[8][11][12]
Crucial Segregation Directives:
-
DO NOT mix halogenated organic waste with non-halogenated organic waste.[11]
-
DO NOT dispose of this compound down the drain.[9]
-
DO NOT mix this waste with other waste streams such as acids, bases, or oxidizers.[11]
All waste containing this compound must be collected in a designated, properly labeled container.
-
Container Type: Use a chemically resistant container with a secure, screw-top lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name, "this compound."[13] All constituents and their approximate percentages must be listed.[12]
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Location: The SAA should be located at or near the point of generation.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container closed at all times, except when adding waste.[1][11][13]
Once the waste container is full or is no longer being added to, a request for pickup should be submitted to your institution's EHS department. EHS is responsible for the collection and subsequent transfer of the waste to a licensed hazardous waste disposal facility. The standard and most environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration.[12]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created:
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. acewaste.com.au [acewaste.com.au]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-2-hydroxynicotinic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for handling 4-Fluoro-2-hydroxynicotinic acid (CAS 1803770-09-3). The protocols herein are designed not as a rigid checklist, but as a self-validating system of operations grounded in the principles of risk minimization and causality. Our objective is to build a foundation of trust by providing value that extends beyond the product itself, ensuring both the integrity of your research and the safety of your team.
While a detailed Safety Data Sheet (SDS) for this compound is not widely available, its structure—a fluorinated pyridine derivative—allows us to infer its hazard profile from analogous compounds such as 2-Hydroxynicotinic acid and 6-Hydroxynicotinic acid.[1][2] These related structures are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] Therefore, we will proceed with the prudent assumption that this compound presents similar hazards.
The Cornerstone of Safety: Risk Assessment and Engineering Controls
Before any personal protective equipment (PPE) is selected, the primary strategy is always to minimize exposure through engineering controls.[6] PPE is the final barrier between you and the hazard, not the first line of defense.
-
Primary Engineering Control: The Chemical Fume Hood : All manipulations of this compound powder, including weighing and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is non-negotiable. The airflow of the hood contains the fine powder, preventing the generation of airborne dust that can be inhaled or settle on surfaces.[7][9]
-
Ventilation : Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.[6][10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following recommendations are based on the inferred irritant properties of this compound.
Dermal Protection: Gloves and Lab Coats
Skin contact is a primary route of exposure. The goal is to prevent the chemical from ever touching your skin.
-
Laboratory Coat : A clean, fully-buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn at all times.[10][11] This protects against incidental spills and contamination of personal clothing.
-
Gloves : Glove selection is critical. While nitrile gloves are a common choice in laboratories, some sources advise against them for handling pyridine, recommending more robust materials like butyl rubber.[11] Given that this compound is a pyridine derivative, a conservative approach is warranted.
| Glove Material | Protection Level | Recommended Use Case |
| Nitrile | Good for incidental contact (splashes).[8][10] | Short-duration tasks, handling dilute solutions. Always double-glove. |
| Neoprene | Excellent resistance to a broad range of chemicals. | Recommended for preparing stock solutions or extended handling. |
| Butyl Rubber | High resistance to pyridines and other challenging chemicals.[11] | Best practice for significant quantities, spill cleanup, or prolonged direct handling. |
Causality : The choice of glove material is determined by its ability to resist permeation and degradation by the chemical. For an irritant, preventing even minor contact is key. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.[12][13]
Ocular Protection: Preventing Irreversible Damage
The eyes are extremely sensitive to chemical irritants. The SDS for analogous compounds consistently warns of "serious eye irritation."[3][4][5]
-
Chemical Splash Goggles : At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards must be worn.[1][3][14] These provide a seal around the eyes, protecting from splashes, dust, and vapors.
-
Face Shield : When handling larger quantities (>10g) of the powder or during procedures with a high risk of splashing (e.g., sonicating a solution), a face shield should be worn in addition to chemical splash goggles.
Respiratory Protection: A Secondary Safeguard
As stated, the primary method for respiratory protection is the use of a fume hood.[6]
-
Standard Operations : Under normal conditions within a fume hood, no respiratory protection is required.[1][14]
-
Emergency or High-Risk Scenarios : In the event of a large spill outside of a fume hood or a failure of ventilation systems, respiratory protection is necessary. Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit-testing.[11] A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be appropriate.
Operational Plan: Step-by-Step Handling Protocol
This protocol minimizes exposure at each stage of the workflow.
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Step 1: Weighing the Solid Compound
-
Preparation : Don your minimum required PPE (lab coat, splash goggles, double nitrile or neoprene gloves).
-
Work Surface : Cover the work surface inside the fume hood with disposable absorbent bench paper.[9]
-
Weighing : Use an analytical balance with an enclosure (draft shield) inside the fume hood to minimize air current fluctuations and contain the powder.[9] If a balance cannot be placed in a hood, use a dedicated exhausted balance enclosure.[7]
-
Technique : Use a weigh boat or creased weighing paper to handle the powder.[9] Do not pour directly from the stock bottle to your reaction vessel. Use a spatula to transfer small amounts.
-
Closure : Keep the stock container tightly closed whenever you are not actively dispensing from it.[8][9]
Step 2: Preparing Solutions
-
Location : All solution preparations must occur inside the fume hood.
-
Addition : Slowly add the weighed powder to your solvent. Do not add solvent rapidly to the powder, as this can cause it to become airborne.
-
Dissolution : If sonication or heating is required, ensure the vessel is securely capped or covered with parafilm to prevent aerosols from escaping.
Disposal and Emergency Plans
Waste Disposal
-
Solid Waste : All contaminated materials (gloves, weigh boats, bench paper, etc.) must be disposed of in a dedicated, clearly labeled hazardous chemical waste container.
-
Liquid Waste : Unused solutions or reaction mixtures containing this compound must be collected in a compatible, sealed, and properly labeled hazardous waste container.[11] Do not pour this chemical down the drain.
-
Container Decontamination : "Empty" containers are never truly empty and may contain hazardous residue.[15] They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][12][14]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][12][14]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][14]
-
Spill :
-
Small Spill (inside fume hood) : Wearing appropriate PPE (butyl or neoprene gloves), gently cover the spill with an absorbent material. Carefully scoop the material into a hazardous waste container. Clean the area with a suitable solvent.
-
Large Spill (outside fume hood) : Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office. Do not attempt to clean it up without proper training and respiratory protection.[11]
-
By integrating these expert-validated protocols and understanding the causality behind each safety measure, you can handle this compound with the confidence that comes from a deep and authoritative grounding in laboratory safety.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.no [fishersci.no]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. uwlax.edu [uwlax.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
